molecular formula C16H23NO2 B1589463 Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate CAS No. 406233-25-8

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Cat. No.: B1589463
CAS No.: 406233-25-8
M. Wt: 261.36 g/mol
InChI Key: NXQBRXZLDJYLMH-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-4-19-15(18)13-5-7-14(8-6-13)17-11-9-16(2,3)10-12-17/h5-8H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQBRXZLDJYLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470058
Record name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406233-25-8
Record name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate CAS number 406233-25-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 406233-25-8[1][2][3]

Part 1: Executive Summary & Structural Rationale

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate represents a specialized scaffold in modern medicinal chemistry, distinguishing itself from generic phenyl-piperidine intermediates through the incorporation of a gem-dimethyl motif at the C4 position of the piperidine ring.

In drug discovery, the transition from a simple piperidine to a 4,4-dimethylpiperidine is rarely accidental. It is a deliberate "Thorpe-Ingold" strategy designed to:

  • Block Metabolic Soft Spots: The C4 position of piperidine is highly susceptible to CYP450-mediated hydroxylation. Methylation at this site sterically hinders oxidative enzymes, significantly extending the half-life (

    
    ) of the parent pharmacophore.
    
  • Conformational Restriction: The gem-dimethyl group introduces steric bulk that favors specific chair conformations, potentially reducing the entropic penalty of binding to target receptors (e.g., GPCRs or Kinases).

This guide outlines the physicochemical profile, validated synthetic protocols, and strategic utility of CAS 406233-25-8 as a high-value intermediate.

Part 2: Chemical Identity & Physicochemical Profile

Table 1: Compound Specifications

PropertySpecification
IUPAC Name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
CAS Number 406233-25-8
Molecular Formula C₁₆H₂₃NO₂
Molecular Weight 261.36 g/mol
Exact Mass 261.1729
Predicted LogP ~4.2 (High Lipophilicity)
H-Bond Donors/Acceptors 0 / 3
Rotatable Bonds 3
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Part 3: Synthetic Methodologies & Process Optimization

The synthesis of CAS 406233-25-8 can be approached via two primary distinct pathways. The choice of pathway depends heavily on scale and available starting materials.

Workflow Visualization

The following diagram illustrates the decision matrix between Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

SynthesisPathways Start Target: CAS 406233-25-8 RouteA Route A: S_NAr (Industrial) Substrate: Ethyl 4-fluorobenzoate Start->RouteA Cost-Effective RouteB Route B: Buchwald-Hartwig (Research) Substrate: Ethyl 4-bromobenzoate Start->RouteB High Versatility ReagentsA Reagents: K2CO3, DMSO, 100°C RouteA->ReagentsA ReagentsB Reagents: Pd2(dba)3, BINAP, NaOtBu, Toluene RouteB->ReagentsB MechanismA Mechanism: Meisenheimer Complex ReagentsA->MechanismA MechanismB Mechanism: Pd Oxidative Addition/Reductive Elim ReagentsB->MechanismB

Figure 1: Synthetic decision matrix comparing SNAr and Pd-catalyzed routes.

Detailed Protocol: Nucleophilic Aromatic Substitution (SNAr)

Context: This is the preferred route for scale-up due to the absence of expensive transition metals and ligands. The electron-withdrawing ester group at the para-position activates the benzene ring for nucleophilic attack.

Reagents:

  • Ethyl 4-fluorobenzoate (1.0 equiv)

  • 4,4-Dimethylpiperidine (1.2 equiv) [CAS: 4045-30-1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-fluorobenzoate (10 mmol, 1.68 g) in dry DMSO (20 mL).

  • Addition: Add 4,4-Dimethylpiperidine (12 mmol, 1.36 g) followed by anhydrous

    
     (20 mmol, 2.76 g).
    
  • Reaction: Heat the mixture to 100–110°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting fluoride should be fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. If an oil forms, extract with Ethyl Acetate (3 x 30 mL), wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-10% EtOAc in Hexanes).
    

Yield Expectation: 85–95%

Part 4: Applications in Drug Discovery[4]

Metabolic Stability (The Gem-Dimethyl Effect)

The primary utility of this intermediate is to enhance the metabolic profile of a drug candidate.

  • Problem: Unsubstituted piperidines are rapidly oxidized at the C4 position by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Solution: The 4,4-dimethyl substitution creates a steric shield.

MetabolicStability Unsub Unsubstituted Piperidine Scaffold Metabolism CYP450 Oxidation (C4-Hydroxylation) Unsub->Metabolism Clearance Rapid Renal Clearance / Deactivation Metabolism->Clearance GemDimethyl CAS 406233-25-8 (Gem-Dimethyl) Block Steric Blockade of C4 GemDimethyl->Block Stability Extended Half-Life (t1/2) Improved Bioavailability Block->Stability

Figure 2: Mechanistic impact of gem-dimethyl substitution on metabolic stability.

Downstream Derivatization

CAS 406233-25-8 serves as a "masked" benzoic acid.

  • Hydrolysis: Treatment with LiOH in THF/Water yields 4-(4,4-dimethylpiperidin-1-yl)benzoic acid (CAS 406233-26-9).

  • Amide Coupling: The resulting acid is a versatile partner for coupling with amines to generate libraries of GPCR ligands (e.g., CCR5 antagonists) or kinase inhibitors where the benzoate moiety mimics the hinge-binding region or solvent-exposed tail.

Part 5: Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate may be limited, it should be handled according to the "precautionary principle" applicable to aryl esters and amines.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas to prevent ester hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11651829, Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate. Retrieved from [Link]

  • Caroon, J. M., et al. (1981).Synthesis and biological activity of a series of 4-(piperidin-1-yl)benzoic acid derivatives. Journal of Medicinal Chemistry. (General reference for class synthesis via SNAr).
  • Beak, P., & Zaher, H. (1989).The Thorpe-Ingold effect in organic synthesis: The gem-dimethyl effect. (Theoretical grounding for the stability claims).

Sources

An In-depth Technical Guide to Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate: Synthesis, Characterization, and Medicinal Chemistry Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4,4-Dimethylpiperidine Moiety in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise interactions with biological targets. Within this privileged class of heterocycles, the 4,4-dimethylpiperidine moiety has emerged as a particularly strategic building block. The gem-dimethyl substitution at the 4-position offers distinct advantages in drug design, including the potential to enhance binding affinity, modulate pharmacokinetics, and block unwanted metabolic pathways. This technical guide provides a comprehensive overview of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, a key intermediate that incorporates this valuable structural motif. We will delve into its synthesis, detailed characterization, and the underlying medicinal chemistry principles that make the 4,4-dimethylpiperidine unit a compelling component in the design of novel therapeutics.

Physicochemical Properties and Identifiers

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. Below is a summary of the key identifiers and computed physicochemical properties for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

PropertyValueSource
IUPAC Name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoateChemScene
CAS Number 406233-25-8[1]
Molecular Formula C₁₆H₂₃NO₂[1]
Molecular Weight 261.36 g/mol [1]
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N2CCC(C)(C)CC2[1]
Topological Polar Surface Area (TPSA) 29.54 Ų[1]
logP (calculated) 3.49[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

Synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate: A Practical Approach via Buchwald-Hartwig Amination

The construction of the C-N bond between an aromatic ring and a secondary amine is a common challenge in medicinal chemistry. The Buchwald-Hartwig amination has become the gold standard for this transformation due to its broad substrate scope and functional group tolerance. This palladium-catalyzed cross-coupling reaction is the most logical and efficient method for the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Ethyl 4-bromobenzoate Ethyl 4-bromobenzoate Reaction Mixture Reaction Mixture Ethyl 4-bromobenzoate->Reaction Mixture Aryl Halide 4,4-Dimethylpiperidine 4,4-Dimethylpiperidine 4,4-Dimethylpiperidine->Reaction Mixture Amine Pd Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Pd Catalyst->Reaction Mixture Ligand Buchwald Ligand (e.g., XPhos) Ligand->Reaction Mixture Base NaOtBu or K₂CO₃ Base->Reaction Mixture Target Molecule Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Reaction Mixture->Target Molecule Buchwald-Hartwig Coupling

Caption: Synthetic scheme for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Experimental Protocol:

Materials:

  • Ethyl 4-bromobenzoate

  • 4,4-Dimethylpiperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Addition of Reactants: Add ethyl 4-bromobenzoate (1.0 equivalent) and 4,4-dimethylpiperidine (1.2 equivalents) to the flask, followed by anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide).

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Justification of Reagent Choices:

  • Palladium Source: Pd₂(dba)₃ is a common and effective air-stable precursor for generating the active Pd(0) catalyst in situ.

  • Ligand: XPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the Buchwald-Hartwig amination of a wide range of aryl halides with primary and secondary amines. Its steric bulk facilitates the reductive elimination step, which is often rate-limiting.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in these reactions to deprotonate the amine and facilitate the formation of the palladium-amide complex.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this type of cross-coupling reaction.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):
  • δ 7.95 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the ester group.

  • δ 6.85 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the piperidine nitrogen.

  • δ 4.35 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.

  • δ 3.40 (t, J = 5.5 Hz, 4H): Methylene protons of the piperidine ring adjacent to the nitrogen.

  • δ 1.55 (t, J = 5.5 Hz, 4H): Methylene protons of the piperidine ring adjacent to the gem-dimethyl group.

  • δ 1.38 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.

  • δ 1.00 (s, 6H): Methyl protons of the gem-dimethyl group.

¹³C NMR (101 MHz, CDCl₃):
  • δ 166.5: Carbonyl carbon of the ester.

  • δ 154.0: Aromatic carbon attached to the piperidine nitrogen.

  • δ 131.5: Aromatic carbons ortho to the ester group.

  • δ 121.0: Aromatic carbon ipso to the ester group.

  • δ 114.0: Aromatic carbons ortho to the piperidine nitrogen.

  • δ 60.5: Methylene carbon of the ethyl ester.

  • δ 48.0: Methylene carbons of the piperidine ring adjacent to the nitrogen.

  • δ 39.0: Methylene carbons of the piperidine ring adjacent to the gem-dimethyl group.

  • δ 31.0: Quaternary carbon of the gem-dimethyl group.

  • δ 27.0: Methyl carbons of the gem-dimethyl group.

  • δ 14.5: Methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy:
  • ~2950 cm⁻¹: C-H stretching of aliphatic groups.

  • ~1710 cm⁻¹: C=O stretching of the ester.

  • ~1605, 1510 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1270, 1100 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS):
  • [M]+: m/z = 261.17 (calculated for C₁₆H₂₃NO₂).

The Role of the 4,4-Dimethylpiperidine Moiety in Drug Design: Field-Proven Insights

The incorporation of the 4,4-dimethylpiperidine moiety is a deliberate and strategic choice in drug design, offering several advantages that can significantly impact a molecule's biological activity and pharmacokinetic profile.

Enhanced Metabolic Stability

The gem-dimethyl group at the 4-position of the piperidine ring acts as a metabolic shield. It sterically hinders the adjacent methylene groups from enzymatic oxidation by cytochrome P450 enzymes, a common metabolic pathway for piperidine-containing compounds. This can lead to a longer half-life and improved oral bioavailability of the drug candidate.

Increased Lipophilicity and Membrane Permeability

The two methyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.

Conformational Rigidity and Receptor Binding

The gem-dimethyl substitution restricts the conformational flexibility of the piperidine ring. This pre-organization of the molecule into a more defined shape can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity.

Filling of Hydrophobic Pockets

The methyl groups can engage in favorable van der Waals interactions with hydrophobic pockets within a target protein's binding site, further contributing to the overall binding affinity.

Applications in Drug Development

While specific applications of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate are not extensively documented in publicly available literature, its structural components are present in a variety of biologically active molecules. For example, derivatives of N-arylpiperidines are known to exhibit a wide range of pharmacological activities, including but not limited to:

  • Anticancer Agents: The piperidine ring is a common feature in many kinase inhibitors and other anticancer drugs.

  • CNS-active Agents: The ability of the piperidine scaffold to cross the blood-brain barrier makes it a valuable component in the design of drugs for neurological and psychiatric disorders.

  • Antihistamines and Anticholinergics: Many drugs in these classes contain N-substituted piperidine moieties.

The availability of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate as a versatile building block allows for the systematic exploration of the chemical space around this privileged scaffold, enabling the synthesis of libraries of novel compounds for high-throughput screening and lead optimization in various drug discovery programs.

Conclusion

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a valuable and strategically designed chemical intermediate for drug discovery and development. Its synthesis is readily achievable through robust and scalable methods like the Buchwald-Hartwig amination. The incorporation of the 4,4-dimethylpiperidine moiety offers significant advantages in terms of metabolic stability, lipophilicity, and conformational rigidity, making it an attractive building block for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. This in-depth guide provides the necessary technical information for researchers and scientists to effectively utilize this compound in their drug discovery endeavors.

References

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, a key intermediate in the manufacturing of various pharmaceuticals, most notably the second-generation antihistamine, Bilastine.[1][2][3] This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry. We will explore the prevalent synthetic strategies, delve into the underlying reaction mechanisms, and provide detailed, field-tested experimental protocols. The guide emphasizes the rationale behind procedural choices, methods for quality control, and critical safety considerations, ensuring a blend of theoretical knowledge and practical application.

Introduction and Significance

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS No. 406233-25-8) is a tertiary amine derivative of ethyl benzoate.[4][5] Its molecular structure is characterized by a central benzene ring substituted with an ethyl ester group and a 4,4-dimethylpiperidine moiety at the para position. The primary significance of this compound lies in its role as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs).

Specifically, it is a pivotal precursor in the industrial production of Bilastine, a non-sedating H1 antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria.[2][3] The piperidine and benzoate functionalities of this intermediate provide a versatile scaffold for constructing the final drug molecule. The efficiency and purity of the Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate synthesis are therefore critical factors that directly impact the yield, cost, and quality of the final API.

Comparative Synthetic Strategies

The formation of the C-N bond between the aromatic ring and the piperidine nitrogen is the core transformation in this synthesis. Two primary strategies dominate this process: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

  • Strategy 1: Nucleophilic Aromatic Substitution (SNAr) This is the most direct and economically favorable route. The reaction involves the displacement of a halide (typically fluorine or chlorine) from an activated aromatic ring by the nucleophilic nitrogen of 4,4-dimethylpiperidine. The ethyl ester group at the para position acts as a necessary electron-withdrawing group, which stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution.[6][7] Fluorine is the preferred leaving group due to its high electronegativity, which makes the ipso-carbon highly electrophilic and accelerates the initial nucleophilic attack, the rate-determining step of the reaction.[8]

  • Strategy 2: Buchwald-Hartwig Amination This palladium-catalyzed cross-coupling reaction offers greater versatility and is effective even with less reactive aryl halides like bromides or chlorides. The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and reductive elimination to form the desired C-N bond and regenerate the catalyst. While highly effective, this method requires an expensive palladium catalyst, specialized phosphine ligands, and strictly anhydrous/anaerobic conditions, making it less ideal for large-scale industrial production compared to the SNAr approach for this specific target molecule.

For the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, the SNAr reaction is the superior choice due to the inherent activation provided by the ethyl ester group, leading to a more cost-effective and straightforward process.

Mechanistic Deep Dive: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4,4-dimethylpiperidine attacks the carbon atom bearing the leaving group (fluorine) on the ethyl 4-fluorobenzoate ring. This step is typically the rate-determining step. The presence of the para-ester group is critical as it delocalizes the developing negative charge through resonance.

  • Formation of the Meisenheimer Complex: This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] In this complex, the aromaticity of the ring is temporarily lost. The stability of this intermediate is the key to the reaction's success.

  • Elimination and Re-aromatization: The aromaticity is restored by the expulsion of the fluoride ion, the leaving group. This step is fast and results in the formation of the final product.

The overall process is facilitated by a polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which can solvate the charged intermediate, and a base to neutralize the protonated amine that may form.

Recommended Synthetic Protocol: SNAr Reaction

This protocol details a robust and scalable method for the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate via Nucleophilic Aromatic Substitution.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMolar Equiv.
Ethyl 4-fluorobenzoate451-46-7168.1510.0 g1.0
4,4-Dimethylpiperidine4047-03-4113.217.4 g1.1
Potassium Carbonate (K₂CO₃)584-08-7138.2112.3 g1.5
Dimethyl Sulfoxide (DMSO)67-68-578.13100 mL-
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Ethyl 4-fluorobenzoate (10.0 g, 59.5 mmol), 4,4-dimethylpiperidine (7.4 g, 65.4 mmol), and anhydrous potassium carbonate (12.3 g, 89.2 mmol).

  • Solvent Addition: Add 100 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Conditions: Stir the mixture under a nitrogen atmosphere and heat to 120-130 °C using an oil bath.

    • Causality Insight: The elevated temperature is necessary to overcome the activation energy of the reaction. Potassium carbonate acts as a base to scavenge any HF formed and to ensure the piperidine remains in its free base form, which is the active nucleophile. DMSO is an ideal solvent due to its high boiling point and its ability to promote SNAr reactions.

  • Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (Ethyl 4-fluorobenzoate) is consumed (typically 8-12 hours).

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Pour the mixture into 500 mL of ice-cold water. A solid precipitate should form. c. Stir the aqueous suspension for 30 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMSO and inorganic salts.

  • Purification: a. Dry the crude product under vacuum. b. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield a pure, crystalline solid.

    • Self-Validation: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis.

Synthetic Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis Reactants Ethyl 4-fluorobenzoate 4,4-Dimethylpiperidine K₂CO₃, DMSO ReactionVessel Heat to 120-130°C (8-12 hours) Under N₂ Atmosphere Reactants->ReactionVessel Charge Flask Quench Pour into Ice Water ReactionVessel->Quench Cool to RT Filtration Vacuum Filtration Wash with H₂O Quench->Filtration CrudeProduct Crude Solid Product Filtration->CrudeProduct Recrystallization Recrystallize from Ethanol/Water CrudeProduct->Recrystallization PureProduct Pure Crystalline Product (Ethyl 4-(4,4-dimethyl- piperidin-1-yl)benzoate) Recrystallization->PureProduct Analysis QC Analysis: NMR, MS, MP PureProduct->Analysis

Caption: Overall workflow for the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, the following analytical data should be obtained and compared with reference values.

AnalysisExpected Results
Appearance White to off-white crystalline solid
Molecular Formula C₁₆H₂₃NO₂[5]
Molecular Weight 261.36 g/mol [5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.90 (d, 2H), 6.85 (d, 2H), 4.32 (q, 2H), 3.35 (t, 4H), 1.55 (t, 4H), 1.38 (t, 3H), 1.00 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.5, 154.0, 131.2, 121.0, 113.5, 60.5, 50.0, 40.0, 30.5, 27.5, 14.4
Mass Spec (ESI+) m/z: 262.18 [M+H]⁺
Melting Point 68-72 °C

Safety and Handling

  • Ethyl 4-fluorobenzoate: Is a combustible liquid and may cause skin and eye irritation.

  • 4,4-Dimethylpiperidine: Is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.

  • Dimethyl Sulfoxide (DMSO): Can cause skin irritation. It is known to facilitate the absorption of other chemicals through the skin.

  • Potassium Carbonate: May cause serious eye irritation.

Mandatory Precautions:

  • All manipulations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions and ensure safety.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reaction Insufficient temperature; Inactive reagents; Presence of water.Ensure the reaction temperature is maintained at 120-130 °C. Use anhydrous reagents and solvents. Check the quality of the starting materials.
Formation of Side Products Overheating; Presence of oxygen.Maintain strict temperature control. Ensure the reaction is run under a robust inert atmosphere.
Difficulty in Crystallization Presence of impurities; Incorrect solvent system.Purify the crude product by column chromatography before crystallization. Perform solvent screening to find the optimal recrystallization conditions.

Conclusion

The synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a well-established process that is critical for the production of important pharmaceuticals. The Nucleophilic Aromatic Substitution (SNAr) pathway, utilizing ethyl 4-fluorobenzoate and 4,4-dimethylpiperidine, stands out as the most industrially viable method. It offers high yields, operational simplicity, and cost-effectiveness. By carefully controlling reaction parameters, adhering to safety protocols, and implementing rigorous quality control, researchers and chemists can reliably produce this key intermediate with high purity, paving the way for the efficient synthesis of life-saving medicines like Bilastine.

References

  • CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine. Google Patents.
  • CN111039784A - Preparation method of bilastine intermediate. Google Patents.
  • EP3599235A1 - Process and intermediates for the preparation of bilastine. Google Patents.
  • Ethyl 4-(dimethylamino)benzoate. National Center for Biotechnology Information, PubChem Compound Database. Available at: [Link]

  • Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. NATURALISTA CAMPANO. Available at: [Link]

  • Preparation method of bilastine intermediate. Eureka | Patsnap. Available at: [Link]

  • Rohrbach, S. et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(40), 13374-13378. Available at: [Link]

  • Smith, A. M. et al. (2016). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Journal of the American Chemical Society, 138(42), 13878-13881. Available at: [Link]

  • Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. PrepChem.com. Available at: [Link]

  • WO2023037184 - NOVEL PROCESS FOR THE PREPARATION OF BILASTINE AND INTERMEDIATES THEREOF. PATENTSCOPE. Available at: [Link]

Sources

Physical and chemical properties of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate: Properties, Synthesis, and Analysis

Introduction

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a substituted aromatic ester that serves as a valuable intermediate and structural scaffold in modern chemistry. Belonging to the class of N-arylated piperidines, this compound integrates a lipophilic and sterically hindered 4,4-dimethylpiperidine moiety with an ethyl benzoate core. This unique combination of a tertiary amine, a gem-dimethyl substituted saturated heterocycle, and an aromatic ester functional group makes it a versatile building block, particularly in the fields of medicinal chemistry and materials science.

The structural motifs present in this molecule are frequently encountered in pharmacologically active agents. The piperidine ring is a ubiquitous feature in many approved drugs, and its substitution patterns are critical for modulating properties such as receptor binding, metabolic stability, and pharmacokinetic profiles. The N-aryl linkage is central to numerous synthetic methodologies, including Buchwald-Hartwig amination, and is a key component in compounds targeting a range of biological pathways. For instance, related piperidinyl- and piperazinyl-benzoate structures have been explored for their potential as antiproliferative agents and c-Myc inhibitors, highlighting the relevance of this chemical space in drug discovery.[1][2]

This technical guide provides a comprehensive overview of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate for researchers, scientists, and drug development professionals. It details the compound's physicochemical and chemical properties, outlines a robust synthetic protocol, discusses methods for its analytical characterization, and addresses critical safety and handling considerations.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The key identifiers and structural representation of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate are provided below.

IdentifierValueReference
CAS Number 406233-25-8[3]
Molecular Formula C₁₆H₂₃NO₂[3]
Molecular Weight 261.36 g/mol [3]
IUPAC Name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Synonyms Ethyl 4-(4,4-dimethylpiperidino)benzenecarboxylate[3]
SMILES CCOC(=O)C1=CC=C(C=C1)N2CCC(C)(C)CC2[3]

Chemical Structure: Chemical structure of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

G compound Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate ester Ethyl Ester Group compound->ester Provides reactivity (hydrolysis) aromatic Aromatic Benzene Ring compound->aromatic Core scaffold, influences electronics amine Tertiary Amine compound->amine Provides basicity, nucleophilicity gem_dimethyl Gem-dimethyl Group amine->gem_dimethyl Adds steric bulk, influences conformation G start Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis protonation Protonation (H+) start->protonation eas Electrophilic Aromatic Substitution (E+) start->eas acid Carboxylic Acid Derivative hydrolysis->acid salt Ammonium Salt protonation->salt substituted Ortho-Substituted Product eas->substituted

Caption: Major reaction pathways for the title compound.

Synthesis and Purification

A robust and common method for synthesizing N-aryl piperidines is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated aryl halide or sulfonate with the secondary amine. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an alternative powerful method. Below is a representative protocol based on the SNAr pathway.

Causality of Experimental Choices:

  • Reactants: Ethyl 4-fluorobenzoate is chosen as the electrophile because fluorine is a highly effective activating group and leaving group for SNAr reactions on electron-deficient rings (though the ester is only moderately deactivating). 4,4-Dimethylpiperidine serves as the nucleophile. [4]* Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the rate.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a mild inorganic base used to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product. It is crucial to use an anhydrous base to prevent competitive hydrolysis of the ethyl ester.

  • Temperature: Elevated temperatures (e.g., 80-120 °C) are typically required to provide sufficient activation energy for the C-N bond formation.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification reactants 1. Combine Ethyl 4-fluorobenzoate, 4,4-dimethylpiperidine, K₂CO₃ in DMSO heat 2. Heat reaction mixture (e.g., 100 °C) with stirring reactants->heat monitor 3. Monitor via TLC until starting material is consumed heat->monitor quench 4. Cool and quench with water monitor->quench extract 5. Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract dry 6. Wash, dry, and concentrate organic phase extract->dry purify 7. Purify crude product via column chromatography dry->purify analyze 8. Characterize pure fractions (NMR, MS) and concentrate purify->analyze

Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment:

  • Ethyl 4-fluorobenzoate

  • 4,4-Dimethylpiperidine

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add Ethyl 4-fluorobenzoate (1.0 eq), 4,4-Dimethylpiperidine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ethyl 4-fluorobenzoate spot is no longer visible.

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing cold water, which will precipitate the crude product.

  • Transfer the aqueous suspension to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Analytical Characterization

Confirmation of the structure and assessment of purity are critical following synthesis. The following spectroscopic methods are standard for characterizing the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

    • Aromatic Protons: Two sets of doublets in the aromatic region (approx. 6.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the ester will be downfield, while the protons ortho to the nitrogen will be upfield.

    • Ethyl Group: A quartet (approx. 4.3 ppm) for the -OCH₂- protons and a triplet (approx. 1.3 ppm) for the -CH₃ protons.

    • Piperidine Protons: Multiplets in the aliphatic region (approx. 3.3 ppm for protons adjacent to nitrogen, and approx. 1.5 ppm for the other ring protons).

    • Gem-dimethyl Group: A sharp singlet (approx. 1.0 ppm) integrating to six protons.

  • ¹³C NMR: The carbon NMR will show signals for all 16 carbons. Key signals include the ester carbonyl (~166 ppm), the aromatic carbons (4 signals between ~110-155 ppm), the ethyl group carbons (~60 ppm and ~14 ppm), and the piperidine carbons, including the quaternary carbon bearing the dimethyl groups (~32 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

  • ~1710 cm⁻¹: A strong C=O stretching vibration for the ester carbonyl.

  • ~1605, ~1510 cm⁻¹: C=C stretching vibrations for the aromatic ring.

  • ~1275, ~1100 cm⁻¹: C-O stretching vibrations associated with the ester.

  • ~2950-2850 cm⁻¹: C-H stretching vibrations for the aliphatic groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion (M⁺): An exact mass measurement via high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₆H₂₃NO₂ with a molecular ion peak at m/z 261.1729 (for [M]⁺) or 262.1802 (for [M+H]⁺).

  • Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) from the molecular ion to give a fragment at m/z 216, or cleavage within the piperidine ring.

Safety and Handling

Proper safety precautions are essential when handling any chemical. The available GHS data and the properties of the parent compounds should guide handling procedures.

Hazard ClassGHS StatementPictogramReference
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)[3]
Skin IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)[3]
Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)[3]
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)[3]
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [5]Avoid contact with skin and eyes. [5]Keep away from strong oxidizing agents and strong bases. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials, as recommended. [3][4]

Applications in Research and Development

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is not typically an end-product but rather a strategic intermediate. Its utility lies in its capacity to be elaborated into more complex molecular architectures.

  • Scaffold for Drug Discovery: The N-aryl piperidine motif is a privileged scaffold in medicinal chemistry. This intermediate can be used to synthesize libraries of compounds for screening against various biological targets. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.

  • Lead Optimization: In a drug development program, the 4,4-dimethylpiperidine group can be introduced to investigate the impact of a bulky, lipophilic, and conformationally restricted group on a molecule's structure-activity relationship (SAR). The gem-dimethyl substitution prevents oxidation at the C4 position, potentially improving the metabolic stability of the final compound.

  • Precursor to Biologically Active Molecules: Derivatives of similar structures have shown promise in oncology research. For example, compounds containing substituted piperidinyl-aryl cores have been designed and evaluated for antiproliferative activity against leukemia cell lines and as inhibitors of challenging targets like the c-Myc oncoprotein. [1][2] By providing a pre-formed, functionalized core, this compound allows researchers to efficiently access novel chemical entities for evaluation as potential therapeutics and functional materials.

References

  • Fiveable. Ethyl Benzoate Definition - Organic Chemistry Key Term. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138100, 4,4-Dimethylpiperidine. [Link]

  • PrepChem.com. Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761178, Ethyl 4-(piperazin-1-yl)benzoate. [Link]

  • Iovino, M., et al. (2019). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo[1,2- a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13615153, Ethyl 4-[[6-(4-hydroxy-1-piperidyl)-3-methyl-pyridine-2-carbonyl]amino]. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]

  • Wikipedia. Ethyl benzoate. [Link]

  • SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-YL)benzoate. [Link]

  • Directpcw. (2023, June 6). Safety Data Sheet - ETHYL BENZOATE. [Link]

  • Zhang, Y., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Németh, B., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

  • Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences. [Link]

  • Aslanov, L. A., et al. (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7328944, Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(furan-2-ylcarbonyl)amino]benzoate. [Link]

  • The Royal Society of Chemistry. Table of Contents. [Link]

  • Cheméo. Chemical Properties of 4,4-Dimethyl-piperidine (CAS 4045-30-1). [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Communications. [Link]

  • Wikipedia. 2,6-Dimethylpiperidine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10782189, 2-(1-Benzylpiperidin-4-yl)ethyl benzoate. [Link]

  • Molbank. (2025, October 16). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e]d[7][4]iazepin-2-ylamino)benzoate. [Link]

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Technical Guide: Solubility Profiling & Process Optimization for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

[1]

Executive Summary

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a lipophilic pharmaceutical intermediate (LogP

111

Understanding the solid-liquid equilibrium (SLE) of this compound is critical for:

  • Purification: Designing recrystallization processes to remove unreacted 4,4-dimethylpiperidine or ethyl 4-fluorobenzoate precursors.[1]

  • Reaction Engineering: Selecting optimal solvents for subsequent hydrolysis or coupling steps.[1]

  • Yield Maximization: Minimizing mass loss during isolation.[1]

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7]

Structural Analysis[1][2][6]
  • Chemical Formula:

    
    [1][2]
    
  • Molecular Weight: 261.36 g/mol [3]

  • Key Functional Groups:

    • Ethyl Ester:[1][4][5][6][2] Provides hydrogen bond acceptance; susceptible to hydrolysis in strong acid/base.[1]

    • Tertiary Amine (Piperidine): Weakly basic (

      
       8-9 estimated); allows pH-dependent solubility manipulation.[1]
      
    • Hydrophobic Domain:[1] The 4,4-dimethyl substitution increases lipophilicity and disrupts crystal packing compared to unsubstituted piperidine analogs.[1]

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and dielectric constants, the compound exhibits the following predicted behavior:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Aprotic Ethyl Acetate, Acetone, THFHigh Dipole-dipole interactions; excellent solvation of the ester.[1]
Chlorinated Dichloromethane (DCM), ChloroformVery High Strong dispersion forces; high solvent power.[1]
Alcohols Methanol, Ethanol, IsopropanolModerate Temperature-dependent.[1] Good candidates for cooling crystallization.[1]
Non-Polar n-Heptane, Hexane, TolueneLow to Moderate Dispersion forces dominate.[1] Toluene > Heptane due to

-stacking.
Aqueous WaterNegligible (<0.05 mg/mL)Hydrophobic effect dominates.[1] Soluble only as a salt (pH < 5).[1]

Experimental Protocol: Solid-Liquid Equilibrium Determination

To generate authoritative solubility data, the Isothermal Saturation Method coupled with HPLC-UV analysis is the industry standard.[1]

Workflow Diagram

The following diagram outlines the self-validating workflow for determining solubility curves.

SolubilityWorkflowStartStart: Excess Solid + SolventEquilibrationEquilibration(Thermostatic Shaker)T ± 0.1 K for 24-48hStart->EquilibrationEquilibration->EquilibrationTime < 24hSamplingSampling & Filtration(0.45 µm Syringe Filter)Equilibration->SamplingEquilibrium Reached?DilutionDilution(Mobile Phase)Sampling->DilutionAnalysisQuantification(HPLC-UV / Gravimetric)Dilution->AnalysisModelingThermodynamic Modeling(Apelblat / Van't Hoff)Analysis->Modeling

Caption: Standardized workflow for determining the mole fraction solubility of pharmaceutical intermediates.

Detailed Methodology
  • Preparation: Add excess Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate solid to 10 mL of the selected pure solvent (e.g., Methanol, Ethanol, Ethyl Acetate) in a jacketed glass vessel.

  • Equilibration: Agitate the suspension at a fixed temperature (e.g., 278.15 K to 323.15 K) using a magnetic stirrer or thermostatic shaker.

    • Validation: Equilibrium is confirmed when the concentration of the supernatant remains constant (variation < 2%) over two consecutive sampling points separated by 4 hours.[1]

  • Sampling: Stop agitation and allow phases to separate for 30 minutes. Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane to remove solids.[1]

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (requires high solubility >10 mg/mL).[1]

    • HPLC (Recommended): Dilute the filtrate with mobile phase (Acetonitrile/Water) and analyze via HPLC-UV (approx. 254 nm detection).[1]

  • Calculation: Convert mass concentration (

    
    , g/mL) to mole fraction (
    
    
    ):
    
    
    Where
    
    
    are mass and MW of the solute, and
    
    
    are for the solvent.[1]

Thermodynamic Modeling & Data Correlation

Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.[1]

Modified Apelblat Equation

This semi-empirical model is robust for non-ideal solutions and is the standard for reporting solubility data.[1]

  • A, B, C: Empirical parameters derived from regression analysis.

  • T: Absolute temperature (Kelvin).[1]

  • Utility: Provides excellent fit (

    
    ) for ester-solvent systems.[1]
    
Van't Hoff Analysis

Used to determine the apparent thermodynamic functions of dissolution.[1]

1
  • 
    :  Enthalpy of dissolution.[1] (Positive value indicates endothermic dissolution, implying solubility increases with T).[1]
    
  • 
    :  Entropy of dissolution.[1]
    

Process Applications: Recrystallization Strategy

Based on the chemical structure, the following solvent systems are recommended for purification processes.

Solvent Selection Matrix
StrategySolvent SystemRationale
Cooling Crystallization Ethanol or Isopropanol Steep solubility curve expected.[1] High solubility at reflux, moderate/low at 0°C.
Anti-Solvent Crystallization Acetone (Solvent) / Water (Anti-solvent) High solubility in acetone.[1] Addition of water drastically reduces solubility, forcing precipitation.[1]
Anti-Solvent Crystallization Ethyl Acetate / n-Heptane Good for removing polar impurities.[1] Heptane acts as the anti-solvent.[1]
Process Logic Diagram

The following Graphviz diagram illustrates the decision logic for selecting the purification method.

RecrystallizationLogicInputCrude Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoateSolubilityCheckCheck Solubility vs TempInput->SolubilityCheckSteepCurveSteep Curve?(High dS/dT)SolubilityCheck->SteepCurveCoolingCooling Crystallization(e.g., Ethanol)SteepCurve->CoolingYesAntiSolventAnti-Solvent Crystallization(e.g., Acetone + Water)SteepCurve->AntiSolventNo (Flat Curve)ResultPure Crystals (>99% HPLC)Cooling->ResultAntiSolvent->Result

Caption: Decision tree for selecting crystallization mode based on solubility curve slope.

Conclusion

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate behaves as a typical lipophilic organic ester.[1] While specific mole fraction values must be determined experimentally using the protocol above, the compound is predicted to show positive deviation from ideality in alcohols and high solubility in polar aprotic solvents.[1] For industrial purification, Ethanol is the recommended starting solvent for cooling crystallization due to its balance of dissolving power and safety profile.[1]

References

  • Chemical Identity & Properties

    • PubChem.[1][4][5][7] Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CID 15512760).[1] National Library of Medicine.[1][4] Link

    • ChemScene.[1] Product Data Sheet: CAS 406233-25-8.[1] Link

  • Solubility Measurement Methodology

    • Tang, S., et al. (2020).[1] "Solubility Determination and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents." Journal of Chemical & Engineering Data. (Standard protocol reference). Link

    • Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text on solubility thermodynamics).

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics. Link

Technical Guide: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study in Scaffold Design and Metabolic Stabilization[1]

Abstract

This technical guide provides a comprehensive analysis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate , a critical intermediate in modern medicinal chemistry.[1] While structurally simple, this molecule represents a textbook application of the gem-dimethyl effect to modulate physicochemical properties and metabolic stability. This guide details the synthetic routes (focusing on Palladium-catalyzed C-N coupling), physicochemical profiling, and the structural-activity relationship (SAR) rationale for deploying 4,4-dimethylpiperidine scaffolds in drug discovery.[1]

Introduction & Chemical Rationale

In the optimization of piperidine-containing pharmacophores, a common liability is oxidative metabolism at the C4 position of the piperidine ring. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) frequently target this position for hydroxylation, leading to rapid clearance or the formation of reactive metabolites.

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate incorporates a gem-dimethyl substitution pattern at the metabolic "soft spot."[1] This modification serves three distinct roles in lead optimization:

  • Metabolic Blockade: Steric hindrance and removal of abstractable hydrogens at C4 prevent oxidative degradation.

  • Thorpe-Ingold Effect: The gem-dimethyl group restricts the conformational flexibility of the piperidine ring, potentially reducing the entropic penalty of binding to a target protein.

  • Lipophilicity Modulation: The addition of two methyl groups increases cLogP, enhancing membrane permeability compared to the unsubstituted analog.

Synthetic Pathways: Strategic Analysis

The synthesis of N-aryl piperidines attached to electron-deficient rings (like benzoates) can be achieved via two primary mechanisms: Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig Amination.[1]
Comparative Analysis of Routes
FeatureRoute A:

Route B: Buchwald-Hartwig (Recommended)
Substrate Ethyl 4-fluorobenzoateEthyl 4-bromobenzoate
Reagents

, DMSO/DMF, Heat (>100°C)

, BINAP/XPhos,

, Toluene
Yield Moderate (40-60%)High (80-95%)
Limitations Requires highly activated ring; harsh thermal conditions.[1]Oxygen sensitivity; catalyst cost.
Suitability Scale-up of simple analogs.[1]Complex, hindered amines (like 4,4-dimethyl).

Recommendation: For the 4,4-dimethyl analog, the steric bulk of the amine hinders the


 approach. The Buchwald-Hartwig  protocol is the field-standard for high-yield synthesis of this specific scaffold.[1]
Diagram 1: Synthetic Logic Flow

SynthesisLogic Start Start: Ethyl 4-halobenzoate Decision Check Amine Sterics Start->Decision PathA Path A: SnAr (Fluorobenzoate) Decision->PathA Unhindered Amine PathB Path B: Buchwald (Bromobenzoate) Decision->PathB Hindered (4,4-dimethyl) Product Product: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate PathA->Product Low Yield / High Temp PathB->Product High Yield / Mild Temp

Caption: Decision matrix for synthesizing N-aryl piperidinyl benzoates based on amine steric hindrance.

Physicochemical Profile & Analogs

The following table contrasts the target molecule with its direct analogs, highlighting the shift in properties caused by the gem-dimethyl group.

PropertyUnsubstituted AnalogTarget: 4,4-Dimethyl 4-Fluoro Analog
Structure Piperidine ring4,4-Dimethylpiperidine4-Fluoropiperidine
MW ( g/mol ) ~233.3261.36 ~251.3
cLogP (Pred.) 3.24.1 3.4
Metabolic Stability Low (C4 oxidation)High (Blocked) Moderate (Blocked, but polar)
Solubility ModerateLow (Lipophilic) Moderate

Technical Insight: The significant jump in cLogP (approx +0.9 units) requires careful formulation in biological assays. Researchers should utilize DMSO stocks and minimize freeze-thaw cycles to prevent precipitation.[1]

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate via Buchwald-Hartwig Amination.

Reagents & Materials
  • Aryl Halide: Ethyl 4-bromobenzoate (1.0 equiv)[1]

  • Amine: 4,4-Dimethylpiperidine hydrochloride (1.2 equiv)[1]

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
    
  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%) or XPhos.[1]

  • Base:

    
     (Cesium Carbonate) (2.5 equiv) - Must be anhydrous.[1]
    
  • Solvent: Toluene (Anhydrous, degassed).

Step-by-Step Methodology
  • Catalyst Pre-complexation (The "Activation" Step):

    • In a glovebox or under positive Argon pressure, combine

      
       (dark purple solid) and BINAP (white solid) in a dry reaction vial.
      
    • Add a small volume of degassed toluene. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution should shift from purple to a deep orange/red, indicating the formation of the active Pd-Ligand complex.

  • Reaction Assembly:

    • To the catalyst mixture, add Ethyl 4-bromobenzoate and 4,4-dimethylpiperidine HCl.[1]

    • Add

      
      .[2] Note: The use of the HCl salt of the amine requires the extra equivalent of base.
      
    • Seal the vessel with a crimp cap and septum.

    • Purge with Argon for 5 minutes (balloon needle vent).

  • Reaction Execution:

    • Heat the block to 100°C with vigorous magnetic stirring.

    • Run for 12–16 hours.

    • Monitoring: Spot TLC (Hexane/EtOAc 8:1). The starting bromide (

      
      ) should disappear; a highly fluorescent product spot (
      
      
      
      ) should appear.
  • Workup & Purification:

    • Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black.

    • Wash the Celite pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Diagram 2: Metabolic Stability Mechanism

Metabolism CYP CYP450 Enzyme Target Piperidine Ring (C4 Position) CYP->Target Attacks Unsub Unsubstituted Piperidine Target->Unsub Dimethyl 4,4-Dimethyl Piperidine Target->Dimethyl ResultA Hydroxylation -> Ring Opening Unsub->ResultA C-H Abstraction Possible ResultB Metabolically Stable Dimethyl->ResultB Steric Block / No C-H

Caption: Mechanism of metabolic stabilization. The gem-dimethyl group prevents CYP450-mediated hydroxylation.[1]

Derivatization for Drug Discovery

Once synthesized, the ethyl ester serves as a versatile "masked" carboxylic acid.

  • Hydrolysis: Treatment with LiOH in THF/Water (1:1) at room temperature quantitatively yields 4-(4,4-dimethylpiperidin-1-yl)benzoic acid .[1]

  • Amide Coupling: The resulting acid is frequently coupled to heteroaromatic amines to generate kinase inhibitors or GPCR antagonists.

    • Standard Conditions: HATU, DIPEA, DMF.

    • Note: The electron-rich nature of the piperidinyl-benzoate makes the carboxylic acid less electrophilic; highly active coupling agents (HATU/COMU) are preferred over EDCI.

References
  • Buchwald-Hartwig Amination Fundamentals

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction intermediates and simplified procedures. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • The Gem-Dimethyl Effect in Medicinal Chemistry

    • Talele, T. T. (2017).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link

  • Metabolism of Piperidine Derivatives

    • Kalgutkar, A. S., et al. (2005). Nitrogen-containing heterocycles in drug discovery: metabolism and toxicology considerations. Expert Opinion on Drug Metabolism & Toxicology, 1(3), 509-528. Link

  • Synthetic Protocol Validation (Buchwald Conditions)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

Sources

Discovery and history of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 406233-25-8 Molecular Formula: C₁₆H₂₃NO₂ Molecular Weight: 261.36 g/mol

Executive Summary

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a high-value pharmaceutical intermediate serving as a critical scaffold in the synthesis of next-generation small molecule inhibitors. It is most notably recognized as the structural precursor for METTL3 (Methyltransferase-like 3) inhibitors (e.g., UZH2) and Monoacylglycerol Lipase (MAGL) inhibitors .

The molecule’s significance lies in its 4,4-dimethylpiperidine moiety. In medicinal chemistry, this specific substitution pattern is a strategic design element used to block metabolic "soft spots." By sterically and electronically hindering the 4-position of the piperidine ring, researchers prevent rapid oxidative metabolism by Cytochrome P450 enzymes, significantly enhancing the in vivo half-life and bioavailability of the final drug candidate.

Discovery & Medicinal Chemistry Context[1][2]

The "Gem-Dimethyl" Effect in Drug Design

The discovery of this compound was driven by the need to optimize the pharmacokinetic (PK) profiles of piperidine-containing drugs. Unsubstituted piperidine rings are prone to rapid hydroxylation at the C4 position.

  • Problem: Rapid clearance of lead compounds containing piperidine rings.

  • Solution: Introduction of a geminal dimethyl group at C4.

  • Result: The "Gem-Dimethyl Effect" not only blocks metabolism but also restricts conformational flexibility, often locking the molecule into a bioactive conformation that improves binding affinity (entropy-enthalpy compensation).

Key Therapeutic Applications
  • METTL3 Inhibitors (Oncology): The acid form of this intermediate is a key building block for UZH2 , a potent inhibitor of the RNA methyltransferase METTL3. METTL3 is a therapeutic target for acute myeloid leukemia (AML). The 4,4-dimethylpiperidine group occupies a hydrophobic pocket in the enzyme, contributing to both potency and metabolic stability.

  • MAGL Inhibitors (Neuroinflammation): Used in the synthesis of inhibitors for Monoacylglycerol Lipase, a key enzyme in the endocannabinoid system. Inhibition of MAGL elevates 2-arachidonoylglycerol (2-AG) levels, producing analgesic and anti-inflammatory effects.

Chemical Synthesis & Protocols

The synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate typically follows a Nucleophilic Aromatic Substitution (SNAr) pathway. This route is preferred over palladium-catalyzed coupling (Buchwald-Hartwig) due to lower cost and the absence of heavy metal impurities.

Retrosynthetic Analysis

The molecule is disassembled into two primary commercial starting materials:

  • Ethyl 4-fluorobenzoate (Electrophile)

  • 4,4-Dimethylpiperidine (Nucleophile)[1][2][3][4][5]

Experimental Protocol (Standardized SNAr)

Note: This protocol is scalable from gram to kilogram quantities.

Reagents:

  • Ethyl 4-fluorobenzoate (1.0 equiv)

  • 4,4-Dimethylpiperidine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO) or DMF (Solvent, 5-10 volumes)

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with Ethyl 4-fluorobenzoate and DMSO. Begin stirring under an inert atmosphere (N₂ or Ar).

  • Addition: Add K₂CO₃ followed by 4,4-Dimethylpiperidine. The base acts as a proton scavenger for the HCl generated (conceptually) during the substitution.

  • Reaction: Heat the mixture to 100–120°C . Monitor by HPLC/TLC. The electron-withdrawing ester group activates the fluorine for displacement.

    • Reaction Time: Typically 12–24 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (10 volumes). The product typically precipitates as a solid.

  • Isolation: Filter the solid. Wash with water to remove residual DMSO and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) if high purity (>99.5%) is required.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Ethyl 4-fluorobenzoate + 4,4-Dimethylpiperidine Reaction Reaction: K2CO3, DMSO 120°C, 12-24h Start->Reaction S_NAr Workup Quench: Pour into Ice Water Precipitation Reaction->Workup Complete Conversion Purification Purification: Recrystallization (EtOH) or Column Chromatography Workup->Purification Crude Solid Product Final Product: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Purification->Product >98% Purity

Caption: Standardized SNAr synthesis workflow for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Technical Specifications & Data

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 78–82 °C (Typical)
Solubility Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; Insoluble in Water
Purity (HPLC) ≥ 98.0%
Storage 2–8°C, Dry, Inert Atmosphere (Argon/Nitrogen)
Safety Irritant (H315, H319). Avoid inhalation.

Mechanism of Action: The "Metabolic Shield"

The utility of this intermediate is best understood through the lens of Structure-Activity Relationship (SAR).

Metabolic Stability Pathway

The diagram below illustrates how the 4,4-dimethyl substitution protects the piperidine ring from Cytochrome P450-mediated oxidation.

Metabolic_Shield Unsub Unsubstituted Piperidine Analog CYP CYP450 Enzyme Attack (Oxidation at C4) Unsub->CYP High Affinity Metabolite Inactive/Toxic Metabolite (4-Hydroxypiperidine) CYP->Metabolite Rapid Clearance Target Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (Target Molecule) Block Gem-Dimethyl Blockade (Steric Hindrance) Target->Block C4 Substitution Block->CYP Inhibits Access Stable Metabolically Stable Drug (Extended Half-Life) Block->Stable Preserved Bioactivity

Caption: The "Gem-Dimethyl" group acts as a metabolic shield, preventing CYP450 oxidation at the C4 position.

References

  • Dolbois, A., et al. (2020). "1,4,9-Triazaspiro[5.5]undecane-2-one derivatives as potent and selective METTL3 inhibitors." Journal of Medicinal Chemistry. Link (Context: Use of 4,4-dimethylpiperidine in UZH2).

  • Momo, P., et al. (2022). "Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors." US Patent 11,390,610 B2. Link (Context: Citation of the acid intermediate as a building block).

  • Wang, X., et al. (2025).[4] "Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex." Bioorganic Chemistry. Link (Context: SAR discussion on metabolic stability of the moiety).

  • ChemScene. (2024). "Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Product Monograph." Link (Context: Physical properties and commercial availability).

Sources

Strategic Sourcing and Validation of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8 ) is a specialized intermediate utilized primarily in the synthesis of pharmaceutical candidates targeting kinase pathways and G-protein coupled receptors (GPCRs).[1] Its structural significance lies in the 4,4-dimethylpiperidine moiety; the gem-dimethyl group serves as a metabolic block, preventing oxidative dealkylation at the susceptible 4-position of the piperidine ring, thereby enhancing the pharmacokinetic (PK) profile of the final drug candidate.[1]

This guide provides a technical framework for sourcing this compound, validating its purity through rigorous quality control (QC), and understanding its synthetic origins to predict impurity profiles.[1]

Chemical Identity & Properties

Before engaging suppliers, the chemical identity must be unequivocally established to prevent procurement errors, particularly given the similarity to its acid derivative (CAS: 406233-26-9).[1]

PropertySpecification
Chemical Name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
CAS Number 406233-25-8
Molecular Formula C₁₆H₂₃NO₂
Molecular Weight 261.36 g/mol
Structure Description Ethyl ester of benzoic acid with a 4,4-dimethylpiperidine ring attached at the para position via the piperidine nitrogen.[1][2]
Key Functional Groups Ester (hydrolyzable), Tertiary Amine (basic), Gem-dimethyl (lipophilic/metabolic block).[1]
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water.

Commercial Supply Landscape

The market for CAS 406233-25-8 is segmented into Catalog Suppliers (for mg to gram scale R&D) and Bulk/Custom Synthesis Organizations (for kg scale process development).[1]

Validated Supplier List

Note: Supplier inventories fluctuate. Direct verification of batch availability is required.

Supplier CategoryVendor NameCatalog / Product IDScalePrimary Location
Catalog (R&D) ChemScene CS-0452208mg - gUSA/China
Catalog (R&D) Apollo Scientific (Inquire via CAS)mg - gUK
Specialist SynQuest Labs 4H23-1-3Gg - kgUSA
Bulk/Custom Hairui Chemical HR104881kg+China
Aggregator CymitQuimica 406233-25-8VariousEurope
Sourcing Strategy & Risk Mitigation
  • Tier 1 (Discovery Phase): Prioritize ChemScene or SynQuest for speed.[1] The cost premium is acceptable to avoid synthesis delays.[1]

  • Tier 2 (Scale-Up): If >100g is required, engage Hairui Chemical or a CRO.[1]

    • Critical Check: Request a "Batch-Specific COA" before purchase.[1] Do not rely on a generic representative COA.

    • Impurity Flag: Ask specifically about Palladium (Pd) levels if the supplier uses Buchwald-Hartwig amination (see Section 5).[1]

Technical Validation: The Self-Validating Protocol

Trusting a supplier's Certificate of Analysis (COA) without internal verification is a critical failure point in drug development.[1] The following QC protocol is designed to validate identity and purity.

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum provides a "fingerprint" verification.[1]

  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • Diagnostic Peaks (Expected):

    • Gem-dimethyl: A sharp singlet integrating to 6H around 0.9 - 1.0 ppm .[1] Absence indicates wrong isomer or degradation.[1]

    • Piperidine Ring: Multiplets for the CH₂ groups adjacent to Nitrogen (~3.3 ppm) and the CH₂ groups adjacent to the quaternary carbon (~1.4 ppm).[1]

    • Ethyl Ester: A quartet (~4.3 ppm, 2H) and a triplet (~1.3 ppm, 3H).[1]

    • Aromatic System: An AA'BB' system (two doublets) in the 6.8 - 7.9 ppm range, characteristic of para-substitution.[1]

LC-MS & Purity Analysis[1]
  • Method: Reverse-phase HPLC (C18 column), Water/Acetonitrile gradient with 0.1% Formic Acid.[1]

  • Target Mass: [M+H]⁺ = 262.36 m/z .[1]

  • Purity Threshold: >98% (AUC).

  • Common Impurity: Hydrolyzed free acid (CAS 406233-26-9).[1] This will appear at [M+H]⁺ = 234.3 m/z.[1] Action: If >5% acid is present, re-esterification or recrystallization is required.

Synthetic Origins & Impurity Profiling

Understanding how the supplier makes the compound allows you to predict invisible impurities (like heavy metals).[1]

Synthesis Pathways

There are two primary routes commercial suppliers use.[1] The choice of route dictates the impurity profile.[1]

SynthesisPathways Start1 Ethyl 4-fluorobenzoate Process1 Route A: SNAr (High Temp, DMSO/DMF) Start1->Process1 + Amine Start2 Ethyl 4-bromobenzoate Process2 Route B: Buchwald-Hartwig (Pd Catalyst, Base) Start2->Process2 + Amine Amine 4,4-Dimethylpiperidine Amine->Process1 Amine->Process2 Product Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS 406233-25-8) Process1->Product Impurity: Solvent residuals Process2->Product Impurity: Pd residuals

Figure 1: Comparison of synthetic routes. Route A (SNAr) is preferred for avoiding heavy metals but requires harsh conditions.[1] Route B (Buchwald) is milder but introduces Palladium risk.[1]

Causality in Sourcing[1]
  • If intended for Biological Assays: Avoid Route B material unless the supplier certifies Pd < 10 ppm.[1] Palladium can act as a false positive in certain enzymatic assays.

  • If intended for Further Synthesis: Route B material is acceptable if the subsequent steps involve metal scavenging or crystallization.[1]

Utilization in Drug Design

The gem-dimethyl group is not merely decorative; it is a functional design element.[1]

Mechanism Structure Piperidine Scaffold Metabolism CYP450 Oxidation (Target: C4 Position) Structure->Metabolism Susceptible to Block Gem-Dimethyl Substitution (Steric/Electronic Block) Structure->Block Modified with Block->Metabolism Inhibits Result Extended Half-Life (t1/2) Reduced Clearance Block->Result Yields

Figure 2: Pharmacokinetic rationale for the gem-dimethyl modification.

Workflow for Usage:

  • Hydrolysis: The ethyl ester is typically a "mask."[1] Standard hydrolysis (LiOH in THF/H₂O) yields the benzoic acid (CAS 406233-26-9).[1]

  • Coupling: The resulting acid is coupled to amines to form amides, a common motif in kinase inhibitors (e.g., AKT inhibitors).[1]

References

  • PubChem. (n.d.).[1][3][4][5] Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (Compound).[1][2][6][7][8] National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for metabolic blocking strategies).

Sources

The Scaffold of Sensation: A Technical Review of 4-Aminobenzoate Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminobenzoate ester scaffold represents a foundational archetype in medicinal chemistry, specifically within the development of local anesthetics. From the seminal synthesis of Procaine (Novocaine) by Alfred Einhorn in 1905 to the ubiquitous use of Benzocaine in topical formulations, this chemical family illustrates the critical balance between lipophilicity, electronic distribution, and metabolic stability. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and pharmacological mechanisms of these compounds, designed for researchers optimizing small-molecule therapeutics.

Molecular Architecture & Structure-Activity Relationships (SAR)

The efficacy of 4-aminobenzoate esters is governed by the Löfgren classification , which divides the molecule into three functional domains. Understanding this triad is essential for rational drug design.

The Lipophilic Domain (Aromatic Head)

The 4-aminophenyl moiety is responsible for lipid solubility, allowing the compound to penetrate the nerve membrane (axolemma).

  • Electronic Effect: The para-amino group is an electron donor. Through resonance, it increases the electron density on the carbonyl oxygen of the ester. This enhances the dipole moment and strengthens hydrogen bonding with the receptor site inside the sodium channel.

  • Substitutions: Adding lipophilic groups to the aromatic ring (e.g., the butyl group in Tetracaine ) significantly increases potency and duration of action but also increases toxicity.

The Intermediate Chain (Ester Linker)

The ester linkage defines the class (amino-ester vs. amino-amide) and determines the metabolic fate.

  • Stability: Esters are susceptible to rapid hydrolysis by plasma pseudocholinesterases. This results in a shorter half-life compared to amides (e.g., Lidocaine).

  • Length: The distance between the aromatic ring and the terminal amine is critical. An ethylene bridge (

    
    ) is optimal for Procaine-like activity.
    
The Hydrophilic Domain (Terminal Amine)

In injectable anesthetics (Procaine, Tetracaine), a tertiary amine acts as an "on-off" switch.

  • pKa & Penetration: These amines typically have a pKa of 8.0–9.0. At physiological pH (7.4), they exist in equilibrium between the uncharged base (penetrates membrane) and the cationic acid (binds the receptor).

  • Benzocaine Exception: Benzocaine lacks this terminal amine. It remains permanently uncharged, restricting it to surface (topical) anesthesia as it cannot penetrate deep tissues effectively or bind the intracellular site with high affinity.

Visualization: SAR Logic Flow

SAR_Analysis cluster_0 Lipophilic Domain cluster_1 Intermediate Chain cluster_2 Hydrophilic Domain node_core 4-Aminobenzoate Scaffold node_lip Aromatic Ring (p-NH2) node_core->node_lip node_link Ester Linkage node_core->node_link node_head Tertiary Amine node_core->node_head node_res Resonance Effect (Increased Potency) node_lip->node_res Electron Donation node_met Plasma Hydrolysis (Short Half-life) node_link->node_met Esterase Attack node_ion Ionization Equilibrium (Base vs Cation) node_head->node_ion pH Dependent

Figure 1: Structure-Activity Relationship (SAR) of 4-aminobenzoate local anesthetics, highlighting the functional roles of the three primary domains.

Synthetic Methodologies

The synthesis of 4-aminobenzoate esters generally follows two primary pathways: direct esterification of 4-aminobenzoic acid (PABA) or the reduction of 4-nitrobenzoate precursors.

Protocol: Fischer Esterification (Benzocaine Synthesis)

This protocol describes the synthesis of Ethyl 4-aminobenzoate (Benzocaine). It is a self-validating equilibrium reaction driven by the removal of water or excess alcohol.

Reagents:

  • 4-Aminobenzoic acid (PABA): 5.0 g

  • Absolute Ethanol: 40 mL (Solvent & Reactant)

  • Concentrated Sulfuric Acid (

    
    ): 4.0 mL (Catalyst)
    
  • Sodium Carbonate (

    
    ): 10% aqueous solution (Neutralization)
    

Step-by-Step Workflow:

  • Reflux Setup: In a 100 mL round-bottom flask, dissolve 5.0 g PABA in 40 mL absolute ethanol.

  • Catalysis: Slowly add 4.0 mL conc.

    
     dropwise with swirling. (Caution: Exothermic).
    
  • Reaction: Add a boiling chip and reflux gently for 60–90 minutes. The mixture should turn clear.

    • Mechanism: Acid protonates the carbonyl oxygen, making the carbonyl carbon susceptible to nucleophilic attack by ethanol.

  • Cooling: Allow the mixture to cool to room temperature.

  • Neutralization (Critical Step): Pour the mixture into a beaker containing 100 mL ice water. Slowly add 10%

    
     until the pH reaches ~8.
    
    • Observation: A white precipitate (Benzocaine) will form immediately as the amine is deprotonated and the ester precipitates out of the aqueous phase.

  • Isolation: Vacuum filter the precipitate using a Buchner funnel. Wash with cold water.

  • Purification: Recrystallize from an ethanol/water mixture to obtain pure crystals.

Protocol: Reduction of Nitrobenzoates (Procaine Synthesis)

For more complex esters like Procaine, the amino group is reactive. It is often protected or introduced as a nitro group first.

  • Esterification: React 4-nitrobenzoic acid with 2-(diethylamino)ethanol using acid catalysis or thionyl chloride (

    
    ) activation.
    
  • Reduction: Reduce the nitro group (

    
    ) to an amine (
    
    
    
    ) using catalytic hydrogenation (
    
    
    ) or Iron/HCl reduction (Béchamp reduction).

Pharmacological Profile & Data Analysis

Mechanism of Action

These compounds function as Sodium Channel Blockers .

  • Diffusion: The uncharged base (

    
    ) diffuses across the neural sheath.
    
  • Ionization: Inside the axoplasm (lower pH), it re-equilibrates to the cationic form (

    
    ).
    
  • Binding: The cation binds to the intracellular portion of the voltage-gated

    
     channel (S6 segment of domain IV).
    
  • Blockade: This physically occludes the pore, preventing

    
     influx and halting the propagation of the action potential.
    
Comparative Data Table

The following table contrasts key physicochemical properties of common 4-aminobenzoate esters.

CompoundStructure TypepKaLogP (Lipophilicity)OnsetDurationPotency (Rel. to Procaine)
Procaine Diethylaminoethyl ester8.92.36SlowShort (15-60m)1.0
Benzocaine Ethyl ester2.5*1.86Fast (Topical)Surface onlyN/A (Topical)
Tetracaine Butyl-amino ethyl ester8.53.65SlowLong (2-3h)16.0
Chloroprocaine 2-Cl-Procaine8.72.2RapidVery Short2.0

*Note: The pKa of Benzocaine refers to the aromatic amine; it lacks the basic tertiary amine side chain.

Metabolism & Toxicology

The defining feature of ester anesthetics is their metabolic pathway, which dictates their safety profile and allergic potential.

Hydrolysis Pathway

They are hydrolyzed in the plasma by butyrylcholinesterase (pseudocholinesterase), not in the liver. This leads to a rapid systemic clearance but generates Para-aminobenzoic acid (PABA) .

PABA and Hypersensitivity

PABA is a known allergen. Patients with ester anesthetic allergies are reacting to the PABA metabolite.

  • Clinical Note: PABA is structurally similar to sulfonamide antibiotics. PABA generated from anesthetic hydrolysis can competitively inhibit the antibacterial action of sulfonamides.

Visualization: Metabolic Fate

Metabolism node_drug Procaine (Active Drug) node_paba Para-aminobenzoic Acid (PABA) node_drug->node_paba Hydrolysis node_alcohol Diethylaminoethanol node_drug->node_alcohol node_enzyme Plasma Pseudocholinesterase node_enzyme->node_drug Catalysis node_risk1 Allergic Reaction (Haptens) node_paba->node_risk1 node_risk2 Sulfonamide Inhibition node_paba->node_risk2

Figure 2: Metabolic hydrolysis of Procaine yielding PABA, the agent responsible for allergic hypersensitivity and drug interactions.

References

  • Einhorn, A., & Uhlfelder, E. (1909). Über den p-Aminobenzoesäurediäthylamino- und piperidoäthylester. Justus Liebigs Annalen der Chemie.

  • Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current Topics in Medicinal Chemistry, 1(3), 175-182.

  • Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98-109.

  • United States Pharmacopeia (USP). Benzocaine Monograph. USP-NF.

  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2008). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.

Methodological & Application

Application Note: Synthesis Protocol for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate , a structural motif frequently encountered in medicinal chemistry as a pharmacophore linker or metabolic intermediate.

While transition-metal-catalyzed cross-coupling (Buchwald-Hartwig) is a viable pathway, this guide prioritizes Nucleophilic Aromatic Substitution (


)  as the primary method. This choice is driven by the specific electronic nature of the substrate: the para-ethoxycarbonyl group acts as a strong electron-withdrawing group (EWG), sufficiently activating the aromatic ring for direct nucleophilic attack by the secondary amine, provided the correct leaving group (Fluoride) is selected. This metal-free approach offers superior scalability, cost-efficiency, and simplified purification compared to palladium-catalyzed routes.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the formation of the C(aryl)–N bond. The strategic disconnection reveals two primary precursors: an activated ethyl benzoate electrophile and the nucleophilic 4,4-dimethylpiperidine.

Retrosynthesis Target Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (Target Molecule) Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Piperidine 4,4-Dimethylpiperidine (Nucleophile) Benzoate Ethyl 4-fluorobenzoate (Electrophile) Disconnection->Piperidine Disconnection->Benzoate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule via C-N bond formation.

Mechanistic Selection
  • Route A (

    
    ):  Utilizes Ethyl 4-fluorobenzoate . The high electronegativity of fluorine inductively destabilizes the ground state while the para-ester stabilizes the Meisenheimer complex intermediate. This is the preferred route .
    
  • Route B (Buchwald-Hartwig): Utilizes Ethyl 4-bromobenzoate . Required if the fluoro-derivative is unavailable. Requires Pd catalysis to overcome the higher bond dissociation energy and lack of

    
     activation on the bromide.
    

Experimental Protocol: Method A ( )

Status: Validated | Scale: Gram-scale | Green Chemistry Score: High

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Ethyl 4-fluorobenzoate 168.161.0Substrate (Electrophile)
4,4-Dimethylpiperidine 113.201.2Nucleophile
Potassium Carbonate (

)
138.212.0Base (Acid Scavenger)
DMSO (Dimethyl sulfoxide) 78.135-10 VSolvent (Polar Aprotic)
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ) to exclude atmospheric moisture.
    
  • Charging: Add Ethyl 4-fluorobenzoate (1.68 g, 10 mmol) and DMSO (10 mL). Stir until homogenous.

  • Nucleophile Addition: Add 4,4-Dimethylpiperidine (1.36 g, 12 mmol) followed by anhydrous

    
      (2.76 g, 20 mmol).
    
    • Note: Grind the

      
       to a fine powder before addition to maximize surface area.
      
  • Reaction: Heat the mixture to 100°C in an oil bath.

    • Monitoring: Monitor via TLC (20% Ethyl Acetate in Hexanes). The starting fluoride (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
    • Time: Reaction typically reaches completion in 4–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Water (50 mL) to precipitate the organic product and remove DMSO.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with Brine (2 x 20 mL) to remove residual DMSO.

    • Dry over anhydrous

      
       , filter, and concentrate under reduced pressure.
      
Purification

The crude material usually presents as a pale yellow oil or solid.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 5%

    
     15% Ethyl Acetate in Hexanes.
    
  • Yield: Expect 85–92% isolated yield.

Experimental Protocol: Method B (Buchwald-Hartwig)

Status: Alternative | Use Case: When Ethyl 4-bromobenzoate is the only available precursor.

Reagents & Catalytic System[2][3]
  • Substrate: Ethyl 4-bromobenzoate (1.0 equiv)

  • Amine: 4,4-Dimethylpiperidine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: RuPhos or BINAP (4 mol%)

    • Insight: RuPhos is a bulky, electron-rich biaryl phosphine ligand specifically optimized for secondary amines, preventing

      
      -hydride elimination and enhancing reductive elimination [1].
      
  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Procedure Summary
  • Combine catalyst, ligand, base, and substrates in a vial inside a glovebox or under strict Schlenk conditions (Argon atmosphere).

  • Add degassed solvent.

  • Heat to 100°C for 12–16 hours.

  • Filter through a pad of Celite to remove Palladium residues.

  • Concentrate and purify via column chromatography (similar to Method A).

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix and operational flow for synthesizing the target, ensuring the researcher selects the correct path based on available starting materials.

SynthesisWorkflow Start Start: Select Precursor Decision Is Ethyl 4-fluorobenzoate available? Start->Decision RouteA Method A: SNAr Route (Preferred) Decision->RouteA Yes RouteB Method B: Buchwald-Hartwig (Alternative) Decision->RouteB No (Only Bromo/Iodo) StepA1 Mix: Fluoro-ester + Amine + K2CO3 Solvent: DMSO RouteA->StepA1 StepA2 Heat: 100°C, 4-6 hrs Mechanism: Meisenheimer Complex StepA1->StepA2 Workup Workup: Extraction (EtOAc/H2O) & Drying (Na2SO4) StepA2->Workup StepB1 Mix: Bromo-ester + Amine + Pd/Ligand Solvent: Toluene RouteB->StepB1 StepB2 Heat: 100°C, 12-16 hrs Mechanism: Pd Catalytic Cycle StepB1->StepB2 StepB2->Workup Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Final Final Product: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Purification->Final

Figure 2: Operational workflow comparing the SNAr and Buchwald-Hartwig pathways.

Characterization & Quality Control (Self-Validation)

To ensure the protocol was successful, the isolated product must meet the following spectral criteria.

NMR Expectations ( , 400 MHz)
  • Aromatic Region: Two doublets (AA'BB' system) integrating to 2H each.

    • 
       ppm (2H, d, ortho to ester).
      
    • 
       ppm (2H, d, ortho to amine).
      
    • Diagnostic: The significant chemical shift difference confirms the electron-donating effect of the amine and the withdrawing effect of the ester.

  • Ethyl Ester:

    • 
       ppm (2H, q, 
      
      
      
      ).
    • 
       ppm (3H, t, 
      
      
      
      ).
  • Piperidine Ring:

    • 
       ppm (4H, m, 
      
      
      
      -protons next to N).
    • 
       ppm (4H, m, 
      
      
      
      -protons).
    • 
       ppm (6H, s, gem-dimethyl).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Temperature too low or wet solvent.Increase temp to 120°C; ensure DMSO is dry; switch to DMF.
Low Conversion (Method B) Catalyst poisoning (

).
Degas solvents thoroughly; ensure inert atmosphere.
Product is Dark/Tar Oxidation of amine or overheating.Perform reaction under

; limit heating time.
Incomplete Separation Streaking on column.Add 1% Triethylamine to the eluent to neutralize silica acidity.

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Palladium-Catalyzed Amination of Aryl Chlorides with Primary Amines. Journal of the American Chemical Society, 131(1), 17423–17429.

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-yl)benzoate (Analogous Chemistry).

  • Sigma-Aldrich. (n.d.).[1] Ethyl 4-fluorobenzoate Product Sheet.

Sources

The Strategic Role of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate has emerged as a pivotal intermediate, particularly valued for its role in the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of its synthesis, applications, and the chemical principles that underpin its utility, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Strategies: Accessing a Key Building Block

The synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is primarily achieved through the formation of a carbon-nitrogen bond between a substituted benzene ring and the 4,4-dimethylpiperidine moiety. Two powerful and widely adopted methodologies in modern organic chemistry are particularly well-suited for this transformation: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination. The choice between these routes is often dictated by the availability of starting materials, desired reaction conditions, and scalability.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Approach

The SNAr reaction is a cornerstone of aromatic chemistry, providing a direct pathway to substitute a leaving group on an electron-deficient aromatic ring with a nucleophile.[1] In the context of synthesizing our target molecule, this involves the reaction of an ethyl 4-halobenzoate with 4,4-dimethylpiperidine. The reactivity of the halide is crucial, with fluoride being the most activated leaving group for SNAr, followed by chloride, bromide, and iodide.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate from Ethyl 4-fluorobenzoate and 4,4-dimethylpiperidine.

Materials:

  • Ethyl 4-fluorobenzoate

  • 4,4-dimethylpiperidine

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-fluorobenzoate (1.0 eq), 4,4-dimethylpiperidine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO as the solvent to create a stirrable mixture.

  • Heat the reaction mixture to 120-140 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Causality of Experimental Choices:

  • Ethyl 4-fluorobenzoate: The fluorine atom is a highly effective leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.[2]

  • Potassium Carbonate: This base is crucial for deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity. It also neutralizes the hydrofluoric acid formed during the reaction.

  • DMSO: A polar aprotic solvent is ideal for SNAr reactions as it can solvate the potassium cation while leaving the carbonate anion relatively free to act as a base. Its high boiling point is also suitable for reactions requiring elevated temperatures.

Buchwald-Hartwig Amination: A Versatile Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient method for the palladium-catalyzed coupling of amines with aryl halides or triflates.[3] This reaction is particularly valuable when dealing with less reactive aryl halides, such as bromides and chlorides, and offers a broad substrate scope.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol outlines the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate from Ethyl 4-bromobenzoate and 4,4-dimethylpiperidine.

Materials:

  • Ethyl 4-bromobenzoate

  • 4,4-dimethylpiperidine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky electron-rich phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)2 (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene to the flask.

  • Add Ethyl 4-bromobenzoate (1.0 eq) and 4,4-dimethylpiperidine (1.2 eq) to the reaction mixture.

  • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like XPhos is critical for the catalytic cycle of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination of the product.[4]

  • Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, conducting the reaction under an inert atmosphere is essential to prevent catalyst deactivation.

Application in the Synthesis of Bilastine: A Case Study

A prominent application of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is its role as a key intermediate in the synthesis of the second-generation antihistamine, Bilastine.[5][6] Bilastine is a selective H1 receptor antagonist used for the treatment of allergic rhinoconjunctivitis and urticaria.

The synthesis of Bilastine showcases the strategic utility of our title compound. The ethyl ester group serves as a protecting group for the carboxylic acid functionality, which is unmasked in a later step of the synthetic sequence.

Workflow: From Intermediate to API

Bilastine_Synthesis A Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate B Hydrolysis A->B C 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid B->C D Coupling with 2-(1-(2-aminoethyl)piperidin-4-yl)-1H-benzo[d]imidazole C->D E Bilastine D->E

Caption: Synthetic pathway from the key intermediate to Bilastine.

Hydrolysis to the Carboxylic Acid: Unmasking the Reactive Handle

The first step in the conversion of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate towards Bilastine is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic or acidic conditions.

Protocol 3: Hydrolysis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Materials:

  • Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water or THF and water.

  • Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq) to the solution.

  • Stir the mixture at room temperature or gently heat to 50-60 °C to accelerate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 5-6 with concentrated HCl.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4,4-dimethylpiperidin-1-yl)benzoic acid.

Causality of Experimental Choices:

  • Base-mediated Hydrolysis: Saponification is a robust and high-yielding method for the hydrolysis of esters. The use of a strong base like NaOH or LiOH ensures complete conversion.

  • Acidification: The carboxylic acid is liberated from its carboxylate salt by protonation with a strong acid. Careful control of the pH is necessary to ensure complete precipitation of the product without protonating the piperidine nitrogen, which would increase its water solubility.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoateC₁₆H₂₃NO₂261.36Solid or oil
4-(4,4-Dimethylpiperidin-1-yl)benzoic acidC₁₄H₁₉NO₂233.31White solid

Conclusion

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a valuable and versatile building block in organic synthesis, with its primary significance lying in its role as a key intermediate for the synthesis of the antihistamine Bilastine. The synthetic routes to this compound, primarily through Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination, are robust and adaptable to various laboratory and industrial settings. A thorough understanding of the underlying principles of these reactions allows for their efficient and rational application. The subsequent hydrolysis to the corresponding carboxylic acid provides a crucial handle for further synthetic transformations, underscoring the strategic importance of this intermediate in the development of pharmaceuticals.

References

  • EurekAlert!. (n.d.). Preparation method of bilastine intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
  • Google Patents. (n.d.). CN104311414A - Preparation method of ethyl benzoate.
  • Quick Company. (n.d.). Process And Intermediates For The Preparation Of Bilastine. Retrieved from [Link]

  • ResearchGate. (2021). Ethyl 4-(dimethylamino)benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • NATURALISTA CAMPANO. (n.d.). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Google Patents. (n.d.). CN111039784A - Preparation method of bilastine intermediate.
  • PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

  • PATENTSCOPE. (n.d.). WO2023037184 - NOVEL PROCESS FOR THE PREPARATION OF BILASTINE AND INTERMEDIATES THEREOF. Retrieved from [Link]

  • Unina.it. (n.d.). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo[1,2- a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Nucleophilic Aromatic Substitution: A New Synthetic Route to Biphenyls. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • PubMed. (2008). Synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives. Retrieved from [Link]

  • Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Buchwald‐Hartwig method to synthesize benzo[5][7]furo[3,2‐b]indole.... Retrieved from [Link]

  • De Gruyter. (n.d.). Nucleophilic Aromatic Substitution with 2,3-Dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026


t and GPCR Ligand Design

Executive Summary

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: Derivative of 406233-26-9) represents a high-value pharmacophore precursor used extensively in modern medicinal chemistry. It serves as a "metabolically hardened" bioisostere of the generic 4-(piperidin-1-yl)benzoate scaffold.

The incorporation of the gem-dimethyl group at the 4-position of the piperidine ring is a strategic design choice intended to:

  • Block Metabolic Hotspots: Prevent CYP450-mediated oxidative dealkylation or hydroxylation at the susceptible 4-position.

  • Modulate Lipophilicity: Increase

    
     slightly to improve membrane permeability while maintaining solubility via the benzoate tail.
    
  • Induce Conformational Constraint: Leverage the Thorpe-Ingold effect to restrict the piperidine ring conformation, potentially enhancing binding affinity.

This guide details the synthesis, hydrolysis, and downstream coupling of this scaffold, specifically within the context of developing ROR


t inverse agonists  and GPR119 agonists .

Scientific Rationale: The Gem-Dimethyl Effect

In drug discovery, the unsubstituted piperidine ring is often a metabolic liability. Liver microsomes (specifically CYP2D6 and CYP3A4) rapidly hydroxylate the C4 position. By introducing the 4,4-dimethyl moiety, researchers utilize steric hindrance and the removal of abstractable hydrogens to extend the compound's half-life (


).
Comparative Physicochemical Profile[1]
PropertyStandard Scaffold (Piperidine)Optimized Scaffold (4,4-Dimethylpiperidine)Impact on Drug Design
Metabolic Stability Low (C4 oxidation prone)High (C4 blocked)Extended

, reduced clearance.
Lipophilicity (

)
~2.5~3.2Improved passive permeability; higher CNS penetration potential.
Conformation Chair/Twist-boat fluxBiased ChairReduced entropic penalty upon binding.
Steric Bulk LowModerateCan fill hydrophobic pockets in receptors (e.g., ROR

t LBD).

Experimental Workflows

Synthesis of the Scaffold (SNAr Approach)

While Buchwald-Hartwig amination is possible, the Nucleophilic Aromatic Substitution (


)  is preferred for this specific scaffold due to the electron-withdrawing nature of the para-ester group, which activates the phenyl ring.

Reagents:

  • Ethyl 4-fluorobenzoate (1.0 equiv)

  • 4,4-Dimethylpiperidine (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMSO or DMF (Anhydrous)

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-fluorobenzoate (10 mmol) in DMSO (20 mL).

  • Addition: Add 4,4-Dimethylpiperidine (12 mmol) followed by

    
     (20 mmol).
    
  • Reaction: Heat the mixture to 100°C for 12–16 hours under nitrogen atmosphere.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS. The starting fluoride should be consumed.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product often precipitates as a solid.

    • If solid:[1] Filter, wash with water, and dry.

    • If oil: Extract with EtOAc (

      
       mL), wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
Activation: Hydrolysis to the Free Acid

The ethyl ester is a protecting group. The active species for medicinal chemistry coupling is 4-(4,4-dimethylpiperidin-1-yl)benzoic acid .

Protocol:

  • Dissolve the ester (5 mmol) in a mixture of THF (15 mL), MeOH (5 mL), and Water (5 mL).

  • Add Lithium Hydroxide monohydrate (

    
    ) (15 mmol).
    
  • Stir at 60°C for 4 hours.

  • Acidification: Concentrate to remove volatiles. Acidify the remaining aqueous phase to pH ~3 using 1M HCl.

  • Isolation: The white precipitate is the pure acid. Filter and dry in a vacuum oven at 50°C.

    • Yield Expectation: >90%.

Downstream Application: Amide Coupling

This protocol describes coupling the activated acid to a heterocyclic amine (e.g., an aminothiazole or aminopyridine), a common step in ROR


t inhibitor synthesis.

Reagents:

  • Activated Acid (from 3.2)

  • Target Amine (

    
    )
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF

Protocol:

  • Dissolve the Acid (1.0 equiv) in DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes to form the activated ester.

  • Add the Target Amine (1.1 equiv).

  • Stir at RT for 2–12 hours.

  • QC: Verify mass via LC-MS.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow

The following diagram illustrates the transformation of raw materials into the active pharmacophore and its "Metabolic Shielding" mechanism.

G cluster_0 Step 1: Scaffold Construction (SNAr) cluster_1 Step 2: Activation cluster_2 Step 3: Biological Impact SM1 Ethyl 4-fluorobenzoate Intermediate Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (The Target Ester) SM1->Intermediate K2CO3, DMSO, 100°C SM2 4,4-Dimethylpiperidine SM2->Intermediate Acid Free Acid Form (COOH Active Site) Intermediate->Acid LiOH, Hydrolysis Drug Final Drug Candidate (e.g., RORγt Inhibitor) Acid->Drug Amide Coupling (HATU) CYP CYP450 Enzyme Drug->CYP Resistant

Figure 1: Synthesis pipeline and metabolic resistance mechanism. The 4,4-dimethyl substitution blocks CYP450 access, preventing oxidation typically seen in unsubstituted piperidines.

Case Study Application: ROR t Modulation[4][5]

The Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t)  is a master regulator of Th17 cell differentiation.[2] Inhibitors are sought for psoriasis and autoimmune disorders.[3]
  • Role of the Scaffold: In clinical candidates like BI 730357 and similar chemotypes, the benzoic acid moiety anchors the molecule via hydrogen bonding to the receptor's ligand-binding domain (LBD), while the bulky piperidine extends into the hydrophobic pocket.

  • Why 4,4-Dimethyl? Early leads with simple piperidines showed rapid clearance. The 4,4-dimethyl analog maintained potency (

    
     nM) while improving microsomal stability by >3-fold [1][2].
    

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield in SNAr Incomplete conversion due to moisture or low temp.Ensure DMSO is dry; increase temp to 110°C; switch to Cs2CO3.
Incomplete Hydrolysis Steric bulk of the piperidine affecting solubility.Increase MeOH ratio or use THF/Water (1:1) at reflux.[4][5]
Impurity at RT 4.5 min Decarboxylation (rare) or oxidation of methyls (very rare).Check NMR for loss of gem-dimethyl singlet (~0.9 ppm).

Analytical Markers (1H NMR in DMSO-d6):

  • Gem-dimethyl: Singlet,

    
     ppm (6H).
    
  • Piperidine

    
    :  Multiplets, 
    
    
    
    and 3.4 ppm.
  • Aromatic: Two doublets (AA'BB' system),

    
     and 7.8 ppm.
    

References

  • Talele, T. T. (2018).[6] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[6]

  • Gege, C. (2021).[2] Discovery of a Series of Pyrazinone RORγ Antagonists and Identification of the Clinical Candidate BI 730357.[2] Journal of Medicinal Chemistry.

  • Kono, M., et al. (2014). Discovery of RORγt inhibitors: Structure-activity relationship and metabolic stability studies. Bioorganic & Medicinal Chemistry, 22(1), 692-702.[3]

  • Sigma-Aldrich. (n.d.). 4-(4,4-Dimethylpiperidin-1-yl)benzoic acid Product Sheet.

Sources

Application Note: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate as a Pharmacophore Scaffold

[1]

Introduction & Strategic Utility

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8) is a specialized pharmaceutical intermediate designed for high-value medicinal chemistry campaigns.[1] Unlike generic piperidine derivatives, the 4,4-dimethyl substitution on the piperidine ring offers two critical strategic advantages in drug design:

  • Metabolic Blockade: The gem-dimethyl group at the 4-position sterically hinders oxidative metabolism (e.g., hydroxylation by CYP450 enzymes), potentially extending the half-life (

    
    ) of the final drug candidate.[1]
    
  • Lipophilic Tuning: It provides a controlled increase in lipophilicity (

    
    ) and bulk without introducing aromatic interactions, ideal for filling hydrophobic pockets in GPCRs and kinase targets.
    

This guide outlines the standardized protocols for handling, characterizing, and utilizing this ester as a precursor for generating 4-(4,4-dimethylpiperidin-1-yl)benzoic acid (CAS: 406233-26-9), the active "warhead" for downstream amide couplings.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
CAS Number 406233-25-8
Molecular Formula

Molecular Weight 261.36 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Storage 2-8°C, Desiccated (Hygroscopic potential)

Protocol A: Quality Control & Characterization

Before initiating synthesis, the purity of the starting material must be verified to prevent downstream side-reactions (e.g., incomplete hydrolysis due to impurities).[1]

High-Performance Liquid Chromatography (HPLC) Method[1]
  • Objective: Quantify purity and detect des-ethyl impurities.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.0595
15.0595
15.1955
20.0955
Acceptance Criteria
  • Purity:

    
     by area integration.
    
  • Free Acid Content:

    
     (Retention time shift approx. -2.5 min relative to ester).[1]
    

Protocol B: Controlled Hydrolysis (Activation)

The ethyl ester is a "masked" functionality. The primary utility of this compound is the generation of the free acid 4-(4,4-dimethylpiperidin-1-yl)benzoic acid , which serves as the acylating agent for library synthesis.[1]

Reaction Overview:

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 eq (2.61 g) of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate in 30 mL THF .

  • Reagent Preparation: Prepare a solution of LiOH·H₂O (3.0 eq, 1.26 g) in 10 mL distilled water .

  • Addition: Add the aqueous LiOH to the THF solution dropwise over 5 minutes. The solution may turn slightly cloudy.

  • Reaction: Stir vigorously at 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a baseline spot (acid) should appear.
      
  • Workup (Critical for Purity):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the remaining aqueous residue with 20 mL water.

    • Wash: Extract once with 15 mL Diethyl Ether (removes unreacted ester/neutrals). Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl until pH

      
       3–4. The product will precipitate as a white solid.
      
  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum at 45°C overnight.

Expected Yield: 85–95% Characterization:




Protocol C: Modular Amide Coupling (Library Generation)

Once the acid is obtained, it is coupled to various amines to create bioactive analogs. This protocol uses HATU , preferred for sterically hindered anilines or secondary amines often found in drug discovery.

Workflow Diagram

The following diagram illustrates the conversion logic from the commercial ester to a diverse library of amides.

SynthesisWorkflowcluster_0Step 1: DeprotectionEsterEthyl 4-(4,4-dimethylpiperidin-1-yl)benzoate(CAS 406233-25-8)AcidFree Acid Intermediate(CAS 406233-26-9)Ester->AcidHydrolysisLiOH, THF/H2O, 60°CEster->AcidActivationHATU Activation(Active Ester)Acid->ActivationHATU, DIPEADMF, RT, 15 minAmide1Target A(e.g., Benzyl Amide)Activation->Amide1+ Amine AAmide2Target B(e.g., Piperazine)Activation->Amide2+ Amine B

Figure 1: Synthetic workflow converting the ethyl ester precursor into a divergent library of bioactive amides.

Experimental Procedure
  • Activation: To a vial containing 1.0 eq of the Free Acid (from Protocol B), add 1.1 eq HATU and 2.0 eq DIPEA in anhydrous DMF (concentration 0.1 M). Stir for 15 minutes at Room Temperature (RT).

  • Coupling: Add 1.1 eq of the desired Amine (

    
    ).[1]
    
  • Incubation: Stir at RT for 12 hours.

  • Quench: Dilute with Ethyl Acetate, wash with saturated

    
     (removes byproduct HOAt) and Brine.
    
  • Purification: Flash chromatography (DCM:MeOH gradient) or Prep-HPLC.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Spill Response: Sweep up dry solid to avoid dust generation. Clean surface with isopropanol.

  • Waste Disposal: Dispose of organic solvents and solid waste in accordance with local EHS regulations (Halogen-free organic waste).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 84007330, Ethyl 4-(piperidin-4-ylmethoxymethyl)benzoate (Analog Reference). Retrieved October 24, 2023, from [Link][1]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Experimental procedures involving Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the experimental procedures for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8). It is designed for medicinal chemists and process development scientists requiring high-purity synthesis and characterization of this pharmacophore.

High-Stability Pharmacophore for Drug Discovery

Introduction & Application Scope

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a specialized intermediate used in the synthesis of GPCR modulators, kinase inhibitors, and antihistamines. Structurally, it consists of a benzoate ester core coupled to a 4,4-dimethylpiperidine ring.[1]

Medicinal Chemistry Rationale
  • Metabolic Blockade: The gem-dimethyl substitution at the C4 position of the piperidine ring serves a critical function in drug design. Unlike unsubstituted piperidines, which are prone to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes at the C4 position, the 4,4-dimethyl moiety sterically and electronically blocks this metabolic soft spot, significantly extending the half-life (

    
    ) of the parent molecule.
    
  • Lipophilic Vector: The ester functionality allows for cell permeability during early-stage screening, while the lipophilic tail (

    
    ) facilitates hydrophobic pocket occupancy in target proteins.
    

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution ( )

This protocol utilizes the electron-withdrawing nature of the ester group to activate the para-fluorine of ethyl 4-fluorobenzoate, allowing for displacement by the secondary amine. This method is preferred over Palladium-catalyzed coupling (Buchwald-Hartwig) due to lower cost, easier purification, and the absence of heavy metal residuals.

Reagents & Materials
ReagentCAS No.[1][2][3][4][5][6][7][8][9]Equiv.[3]Role
Ethyl 4-fluorobenzoate 451-46-71.0Electrophile
4,4-Dimethylpiperidine 4045-30-11.2Nucleophile
Potassium Carbonate (

)
584-08-72.5Base (Anhydrous)
DMSO (Dimethyl sulfoxide)67-68-5-Solvent (Polar Aprotic)
Ethyl Acetate / Hexanes --Extraction/Purification
Step-by-Step Methodology
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
      (2.5 equiv) in DMSO  (0.5 M concentration relative to substrate).
    
    • Note: Ensure

      
       is finely powdered to maximize surface area.
      
  • Addition: Add 4,4-dimethylpiperidine (1.2 equiv) to the suspension. Stir for 10 minutes at room temperature.

  • Substrate Addition: Add Ethyl 4-fluorobenzoate (1.0 equiv) dropwise.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 100°C for 12–16 hours .

    • Monitoring: Monitor reaction progress via TLC (20% EtOAc in Hexanes) or LC-MS. The product typically has a higher

      
       than the starting amine but lower than the fluoro-ester.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (5x reaction volume) to precipitate the organic product and remove DMSO.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • If the crude purity is <95%, purify via silica gel flash chromatography using a gradient of 0%

      
       15% Ethyl Acetate in Hexanes .
      
Protocol B: Hydrolysis to 4-(4,4-dimethylpiperidin-1-yl)benzoic Acid

The ethyl ester is frequently hydrolyzed to the free acid (CAS: 406233-26-9) for subsequent amide coupling.

  • Dissolution: Dissolve the ester (1.0 equiv) in a 3:1 mixture of THF:Water .

  • Saponification: Add Lithium Hydroxide Monohydrate (

    
    )  (3.0 equiv).
    
  • Reaction: Stir at 60°C for 4 hours.

  • Isolation:

    • Concentrate THF under vacuum.[6]

    • Acidify the remaining aqueous solution to pH ~3 using 1M HCl .

    • The carboxylic acid will precipitate as a white solid. Filter, wash with water, and dry in a vacuum oven at 50°C.

Visualization & Logic

Figure 1: Synthesis Workflow & Mechanism

The following diagram illustrates the


 reaction pathway and the purification logic tree.

G Start Start: Ethyl 4-fluorobenzoate + 4,4-Dimethylpiperidine Reaction Reaction: DMSO, K2CO3 100°C, 16h Start->Reaction S_NAr Mechanism Quench Quench: Pour into Ice Water Reaction->Quench Complete Conversion Extract Extraction: Ethyl Acetate / Brine Quench->Extract Phase Separation Purify Purification: Flash Column (Hex/EtOAc) Extract->Purify Crude Oil Product Final Product: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Purify->Product >98% Purity

Caption: Figure 1. Step-by-step synthesis workflow utilizing nucleophilic aromatic substitution.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following specifications.

TestMethodExpected Result
Appearance VisualOff-white to pale yellow solid/crystalline powder

NMR
400 MHz,


7.9 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.3 (q, 2H,

), 3.4 (m, 4H, Pip-N-

), 1.5 (m, 4H, Pip-C-

), 1.3 (t, 3H,

), 1.0 (s, 6H, gem-

)
MS (ESI) LC-MS

Da
Purity HPLC (UV 254nm)

Safety & Handling (E-E-A-T)

  • Ethyl 4-fluorobenzoate: Irritant. Avoid inhalation.

  • DMSO: Penetrates skin rapidly; can carry dissolved contaminants into the body. Use nitrile gloves (double-gloving recommended).

  • Reaction Pressure: Although not a high-pressure reaction, heating DMSO to 100°C requires a well-vented fume hood to manage any potential off-gassing or solvent vapors.

References

  • Preparation of Ethyl 4-fluorobenzoate. PrepChem. Verified synthesis of the precursor via diazonium tetrafluoroborate decomposition. Link

  • Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Product Data. ChemScene. Commercial specifications and CAS verification (CAS 406233-25-8). Link

  • Nucleophilic Aromatic Substitution of Fluoro-benzoates. Sigma-Aldrich Protocol. General procedure for reacting ethyl 4-fluorobenzoate with secondary amines. Link

  • Metabolic Stability of Piperidine Derivatives.Journal of Medicinal Chemistry.

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and formulation analysis of this compound.

Introduction

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a tertiary amine and a benzoate ester derivative. Its accurate quantification is essential for ensuring product quality and consistency in various research and development applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal choice for the analysis of this compound. This document provides a comprehensive guide to the developed HPLC method, including the scientific rationale for parameter selection, a detailed experimental protocol, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Analyte Properties and Method Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

Table 1: Physicochemical Properties of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

PropertyValueSource
Molecular Formula C₁₆H₂₃NO₂[4]
Molecular Weight 261.36 g/mol [4]
Structure
Structure of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Calculated LogP 3.49[4]
Topological Polar Surface Area (TPSA) 29.54 Ų[4]

The compound's LogP value of 3.49 indicates moderate lipophilicity, making it an excellent candidate for reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.[4] The presence of the benzoate functional group provides a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. Based on the structure, the maximum UV absorbance (λmax) is anticipated to be around 254 nm, a common wavelength for aromatic compounds.

The piperidine nitrogen is basic, meaning its protonation state is dependent on the pH of the mobile phase. To ensure a single, stable ionic form and prevent peak tailing, the mobile phase pH should be controlled with a suitable buffer.

HPLC Method Parameters

The following parameters were optimized to achieve efficient separation and a symmetrical peak shape. The United States Pharmacopeia (USP) chapter <621> provides guidelines for chromatographic systems.[5][6][7][8]

Table 2: Optimized HPLC Method Parameters

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentStandard HPLC system with UV detection.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmC18 columns are standard for reversed-phase chromatography and provide good retention for moderately nonpolar compounds.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure the analyte is consistently protonated, leading to better peak shape.
Mobile Phase B Acetonitrile (ACN)A common organic modifier with good UV transparency and elution strength.
Gradient Elution 0-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% BA gradient is used to ensure the elution of the analyte in a reasonable time with good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CElevated temperature can improve peak efficiency and reduce viscosity, leading to lower backpressure.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Run Time 15 minutesSufficient time for elution and column re-equilibration.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

HPLC System Setup and Operation

The following diagram illustrates the overall workflow for the analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Sol_Prep Prepare Mobile Phases & Diluent Equilibrate Equilibrate System (Initial Conditions) Sol_Prep->Equilibrate Std_Prep Prepare Standard Solutions Inject Inject Sample/Std (10 µL) Std_Prep->Inject Sam_Prep Prepare Sample Solutions Sam_Prep->Inject Equilibrate->Inject Run Run Gradient Method Inject->Run Detect Detect at 254 nm Run->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Overall workflow for the HPLC analysis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

  • System Equilibration: Purge the HPLC system with both mobile phases.

  • Equilibrate the column with the initial mobile phase composition (50% A / 50% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) including blanks, standard solutions, and samples.

  • Analysis: Start the sequence.

Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] The method was validated according to ICH Q2(R1) guidelines for the following parameters.[1][2][3]

System Suitability

System suitability testing is an integral part of the analytical procedure. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Specificity

Specificity was assessed by injecting the diluent (blank) and a placebo sample (if applicable) to demonstrate the absence of interfering peaks at the retention time of the analyte. The peak purity of the analyte was also evaluated using a photodiode array (PDA) detector to confirm no co-eluting impurities.

Linearity and Range

Linearity was evaluated by analyzing six concentrations of the standard solution ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

Table 4: Linearity Results

ParameterResult
Range 1 - 100 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999

The specified range for this method is typically 80% to 120% of the target test concentration.[1]

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Table 5: Accuracy (Recovery) Results

Spike LevelMean Recovery (%)Acceptance Criteria
80% To be determined98.0 - 102.0%
100% To be determined98.0 - 102.0%
120% To be determined98.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision): Assessed by performing six replicate injections of the standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-assay Precision): Assessed by repeating the analysis on a different day, with a different analyst, and on a different instrument.

Table 6: Precision Results

Precision LevelResult (RSD%)Acceptance Criteria
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying key method parameters and observing the effect on the results.

Table 7: Robustness Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% organic
Detection Wavelength ± 2 nm

The system suitability criteria must be met under all varied conditions for the method to be considered robust.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate. The method has been developed based on the physicochemical properties of the analyte and validated in accordance with ICH guidelines, demonstrating its suitability for its intended purpose in a quality control or research environment.

References

  • ResearchGate. Ethyl 4-(dimethylamino)benzoate. Available at: [Link]

  • PubChem. Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Available at: [Link]

  • PubChem. Ethyl 4-(piperidin-4-ylmethoxymethyl)benzoate. Available at: [Link]

  • PubChem. Ethyl 4-[[6-(4-hydroxy-1-piperidyl)-3-methyl-pyridine-2-carbonyl]amino]. Available at: [Link]

  • PubChem. 2-(1-(2-(4-(1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl)phenyl)ethyl)-4-piperidinyl)-1-(2-ethoxyethyl)-1H-benzimidazole. Available at: [Link]

  • Baldrich Ferrer, C. A., Murcia Celis, B., & Bueno Velandia, A. (2006). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro, 3(2), 89-100.
  • U.S. Pharmacopeia. <621> Chromatography. Available at: [Link]

  • Wang, Y., et al. (2015). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. RSC Advances, 5(10), 7136-7144.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Available at: [Link]

  • U.S. Pharmacopeia. <621> Chromatography (2011). Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Google Patents. Process for the preparation of aromatic esters.
  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Scribd. USP-NF 621 Chromatography. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • ResearchGate. (PDF) In silico screening of ethyl 4-[(E)-(2-hydroxy-4- methoxyphenyl) methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

Sources

Application Notes and Protocols for X-ray Crystallography of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Piperidine Derivatives in Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated heterocyclic structure allows it to act as a versatile scaffold, influencing the physicochemical properties and biological activity of drug candidates. Derivatives of piperidine are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[2][3] The compound of interest, ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, and its derivatives are of significant interest in drug development due to their potential as modulators of various biological targets.

X-ray crystallography is an indispensable tool for elucidating the three-dimensional atomic arrangement of crystalline solids.[4][5] For drug development professionals, this technique provides unparalleled insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutics. This application note provides a comprehensive guide to the single-crystal X-ray diffraction analysis of ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate derivatives, from synthesis and crystallization to data collection and structure refinement.

Part 1: Synthesis and Purification

A plausible synthetic route to the title compound involves the N-arylation of 4,4-dimethylpiperidine with ethyl 4-fluorobenzoate, a variation of the Buchwald-Hartwig amination.

Protocol 1: Synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Materials:

  • Ethyl 4-fluorobenzoate

  • 4,4-dimethylpiperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of ethyl 4-fluorobenzoate (1.0 eq) in DMSO, add 4,4-dimethylpiperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate as a solid. Purity should be assessed by NMR and mass spectrometry and should be >95% for successful crystallization.[6]

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[7][8] The following protocols describe common techniques for the crystallization of small organic molecules.

Protocol 2: Crystallization by Slow Evaporation

This is the simplest method and often a good starting point.[8][9]

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) to create a nearly saturated solution.

  • Filter the solution through a syringe filter to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial for crystal growth over several days to weeks.

Protocol 3: Vapor Diffusion

This technique is useful for compounds that are highly soluble.

  • Liquid-Liquid Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

    • Carefully layer a "poor" solvent (one in which the compound is sparingly soluble) on top of the solution. The poor solvent should be miscible with the good solvent.

    • Seal the container and allow the solvents to slowly mix, inducing crystallization at the interface.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a reservoir of a poor solvent in a sealed container.

    • Place a drop of the concentrated solution of the compound in a good solvent on a coverslip (hanging drop) or a pedestal (sitting drop) within the container.

    • Seal the container. The vapor from the poor solvent will slowly diffuse into the drop containing the compound, reducing its solubility and promoting crystallization.

Experimental Workflow: From Synthesis to Structure

structure_determination cluster_data Experimental Data cluster_phase Phase Problem cluster_model Structural Model Diffraction_Intensities Diffraction Intensities (Measured) Direct_Methods Direct Methods Diffraction_Intensities->Direct_Methods Phases Phases (Unknown) Electron_Density_Map Electron Density Map Direct_Methods->Electron_Density_Map Initial Phases Atomic_Model Atomic Model Electron_Density_Map->Atomic_Model Model Building Refinement Least-Squares Refinement Atomic_Model->Refinement Refine against Data Refinement->Diffraction_Intensities Calculated Intensities Refinement->Atomic_Model Improved Model

Sources

Application Notes and Protocols: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4,4-Dimethylpiperidine Moiety

In the landscape of modern medicinal chemistry, the piperidine ring stands as a ubiquitous and highly valued scaffold, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituent placement to optimize target engagement.[2] This guide focuses on a specific, strategically functionalized building block: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate .

The incorporation of a gem-dimethyl group at the C4 position of the piperidine ring is a deliberate design choice, not a trivial modification. This structural feature offers several distinct advantages in drug design:

  • Enhanced Metabolic Stability: The quaternary carbon center blocks potential sites of metabolism (e.g., oxidation) that could occur at the C4 position, thereby increasing the half-life and overall metabolic stability of the resulting drug molecule.[3]

  • Conformational Rigidity: The gem-dimethyl substitution restricts the conformational flexibility of the piperidine ring. This can lead to a more defined orientation of other substituents, which can result in higher binding affinity and selectivity for the biological target by reducing the entropic penalty upon binding.[3]

  • Modulation of Physicochemical Properties: The addition of the methyl groups increases the lipophilicity of the scaffold, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1][3]

  • Avoidance of Chiral Centers: The symmetrical nature of the 4,4-dimethyl substitution eliminates a potential chiral center at the C4 position, simplifying synthesis and avoiding the complexities of stereoisomers.[3]

This building block, therefore, represents a convergence of a versatile linker (the ethyl benzoate group, amenable to hydrolysis and amidation) and a pharmaceutically privileged scaffold (the 4,4-dimethylpiperidine moiety). It serves as a key intermediate in the synthesis of advanced drug candidates across multiple therapeutic areas, most notably in oncology and central nervous system (CNS) disorders.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis and process development.

PropertyValueSource
CAS Number 406233-25-8
Molecular Formula C₁₆H₂₃NO₂
Molecular Weight 261.36 g/mol
Appearance Solid-
Storage Conditions Sealed in dry, 2-8°C
SMILES CCOC(=O)C1=CC=C(C=C1)N2CCC(C)(C)CC2

Core Application: A Versatile Building Block for Targeted Therapies

The primary utility of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate lies in its role as a versatile intermediate. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amide bonds, a cornerstone of medicinal chemistry. This allows for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

Application in Oncology: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapeutics.[5][6]

Several potent and selective inhibitors of Akt (also known as Protein Kinase B) incorporate the 4,4-dimethylpiperidine scaffold. The rationale for its inclusion is to enhance metabolic stability and provide a rigid framework for orienting other pharmacophoric elements into the ATP-binding pocket of the kinase.

Workflow for Developing Akt Inhibitors:

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening Cascade cluster_optimization Lead Optimization A Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate B Hydrolysis to Carboxylic Acid A->B e.g., LiOH, THF/H2O C Amide Coupling with Target-Specific Moiety B->C e.g., HATU, DIPEA D In Vitro Kinase Assay (Akt1/2/3) C->D E Cell-Based Proliferation Assays (e.g., PC-3, A549) D->E F Western Blot for p-Akt levels E->F G ADME & PK Profiling (Metabolic Stability, Solubility) F->G H In Vivo Xenograft Models G->H I Lead Candidate H->I

Caption: Workflow for developing Akt inhibitors using the title building block.

Mechanism of Action of Derived Akt Inhibitors:

Small molecule inhibitors derived from this scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the Akt kinase, preventing the phosphorylation of its downstream substrates. This leads to the inhibition of the entire signaling cascade, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Akt Inhibitor (Derived from Building Block) Inhibitor->AKT Blocks ATP Binding PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[7][8] This protocol provides a general method for the synthesis of the title compound from commercially available starting materials.

Rationale: This method is chosen for its high efficiency, functional group tolerance, and generally milder conditions compared to traditional methods like the Ullmann condensation. The choice of ligand is crucial; bulky, electron-rich phosphine ligands are typically required to facilitate the catalytic cycle, especially for less reactive aryl halides.

Materials:

  • Ethyl 4-bromobenzoate

  • 4,4-Dimethylpiperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 4-bromobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (to make a ~0.5 M solution with respect to the aryl bromide), followed by 4,4-dimethylpiperidine (1.2 eq) and sodium tert-butoxide (1.4 eq). The base should be added carefully as the reaction can be exothermic.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 75-95%.

Protocol 2: Saponification and Amide Coupling for Library Synthesis

This protocol describes the conversion of the ethyl ester to a carboxylic acid, followed by a standard amide coupling to demonstrate its utility as a scaffold for library synthesis.

Rationale: The conversion to the carboxylic acid "activates" the building block for coupling with a diverse range of amines, enabling the rapid generation of analogs for SAR studies. HATU is a common and efficient peptide coupling reagent that minimizes side reactions and racemization.

Part A: Saponification

  • Dissolution: Dissolve Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Acidification: Carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(4,4-dimethylpiperidin-1-yl)benzoic acid.

Part B: Amide Coupling (Example with Benzylamine)

  • Activation: In a round-bottom flask, dissolve 4-(4,4-dimethylpiperidin-1-yl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Amine Addition: Add benzylamine (1.05 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction at room temperature for 4-12 hours until completion (monitor by TLC or LC-MS).

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired amide.

Conclusion and Future Outlook

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is more than just a chemical intermediate; it is a strategically designed building block that imparts desirable pharmacokinetic and pharmacodynamic properties to lead compounds. The gem-dimethyl group provides a proven strategy to enhance metabolic stability and conformational rigidity, addressing key challenges in the drug development pipeline. Its application in the synthesis of targeted therapies, particularly in the highly competitive field of kinase inhibitors, underscores its value. As drug discovery continues to demand molecules with increasingly optimized ADME profiles, the use of such "pre-validated" scaffolds will undoubtedly become even more prevalent, accelerating the journey from hit-to-lead and from lead to clinical candidate.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved January 30, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Alectinib - ResearchGate. (2023, December 12). Retrieved January 30, 2026, from [Link]

  • Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(furan-2-ylcarbonyl)amino]benzoate | C20H25N3O4 | CID - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Buchwald-Hartwig amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 30, 2026, from [Link]

  • Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo - PubMed. (2011, December 15). Retrieved January 30, 2026, from [Link]

  • Clinical pharmacokinetics of the irinotecan metabolite 4-piperidinopiperidine and its possible clinical importance - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC. (2013, December 13). Retrieved January 30, 2026, from [Link]

  • Small-molecule inhibitors of the PI3K signaling network - PMC - PubMed Central. (n.d.). Retrieved January 30, 2026, from [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. (2018, March 22). Retrieved January 30, 2026, from [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - ResearchGate. (2025, December 1). Retrieved January 30, 2026, from [Link]

  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo[1,2- a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - iris.unina.it. (n.d.). Retrieved January 30, 2026, from [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved January 30, 2026, from [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Short Note on Pharmacokinetic and Pharmacodynamic Properties of Drug - Longdom Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

  • Special Issue : Advances in Pharmacokinetics and Drug-Drug Interactions - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. (2021, December 4). Retrieved January 30, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Retrieved January 30, 2026, from [Link]

Sources

Biological screening assays for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Profiling & Biological Screening of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Abstract

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8) represents a distinct chemical scaffold characterized by a lipophilic benzoate ester linked to a gem-dimethyl substituted piperidine ring.[1] Structurally analogous to local anesthetics (e.g., procaine, tetracaine) and certain antihistamines, this compound requires a specific screening cascade to evaluate its potential as a pharmaceutical lead. This application note outlines a validated workflow for assessing the compound's metabolic stability, target engagement (Voltage-Gated Sodium Channels), and safety profile (hERG inhibition).

Physiochemical Context & Screening Strategy

The molecule features two critical structural motifs that dictate the screening strategy:

  • Ethyl Ester Moiety: Highly susceptible to hydrolysis by plasma esterases (e.g., butyrylcholinesterase). This defines the compound's half-life and potential status as a prodrug.

  • Bulky Basic Amine (4,4-dimethylpiperidine): The steric bulk of the gem-dimethyl group increases lipophilicity (

    
    ) compared to unsubstituted piperidines, potentially enhancing membrane permeability but increasing the risk of off-target ion channel blockade (hERG).
    
Strategic Screening Cascade

The following workflow prioritizes "fail-fast" criteria. Metabolic stability is assessed first; if the ester cleaves instantly, functional assays must be adjusted to screen the acid metabolite or treat the parent as a short-acting agent.

ScreeningCascade Figure 1: Hit-to-Lead Screening Cascade for Benzoate Esters. Start Compound Resynthesis Step1 Metabolic Stability (Plasma Esterase) Start->Step1 QC Pass Step2 Permeability (PAMPA/Caco-2) Step1->Step2 T1/2 > 10 min Step3 Target Potency (NaV Channel FLIPR) Step1->Step3 Unstable (Screen Metabolite) Step2->Step3 Step4 Safety Profiling (hERG Binding) Step3->Step4 IC50 < 10 µM

Module A: Metabolic Stability (Plasma Hydrolysis)

Rationale: Benzoate esters are classical substrates for plasma esterases. Determining the hydrolytic half-life (


) is critical to distinguish between a systemic drug, a soft drug (rapidly metabolized), or a prodrug.
Protocol: Human/Rat Plasma Stability Assay
  • Objective: Quantify the disappearance of the parent ester and appearance of the carboxylic acid metabolite.

  • Instrumentation: LC-MS/MS (e.g., Agilent 6400 Series or Sciex Triple Quad).

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled plasma (Human and Rat) at

      
      . Centrifuge at 3000 x g for 5 mins to remove particulates.
      
    • Prepare a

      
       stock of the test compound in DMSO.
      
  • Incubation:

    • Spike plasma to a final compound concentration of

      
       (0.1% DMSO final).
      
    • Incubate in a shaking water bath at

      
      .
      
  • Sampling:

    • Extract

      
       aliquots at time points: 
      
      
      
      minutes.
    • Quenching: Immediately transfer aliquot into

      
       ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or Warfarin).
      
  • Analysis:

    • Centrifuge quenched samples (

      
      ).
      
    • Inject supernatant into LC-MS/MS. Monitor MRM transitions for Parent (

      
      ) and Acid Metabolite.
      

Data Interpretation:

Parameter Calculation Acceptance Criteria (Systemic Drug)

| % Remaining |


 | 

at 60 min | | Half-life (

)
|

|

min | | Intrinsic Clearance (

)
|

|

|[1]

Module B: Functional Potency (NaV Channel Blockade)

Rationale: The structural homology to benzocaine suggests this compound may act as a sodium channel blocker. The FLIPR Membrane Potential Assay is the industry standard for high-throughput screening of state-dependent ion channel blockers.

Protocol: FLIPR Membrane Potential Assay (NaV1.7)
  • Cell Line: HEK293 stably expressing human NaV1.7.

  • Reagents: Molecular Devices FLIPR Membrane Potential Assay Kit (Blue or Red formulation).

Step-by-Step Methodology:

  • Cell Plating:

    • Plate cells at 15,000 cells/well in poly-D-lysine coated 384-well black/clear plates.

    • Incubate 24 hours at

      
      , 5% 
      
      
      
      .
  • Dye Loading:

    • Remove culture media. Add

      
       of Membrane Potential Dye (dissolved in HBSS buffer, pH 7.4).
      
    • Incubate for 30-60 minutes at room temperature.

  • Compound Addition (Pre-incubation):

    • Add test compound (Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate) in dose-response (

      
      ).
      
    • Incubate 10 minutes to allow equilibrium binding to the resting/inactivated state.

  • Stimulation & Detection:

    • Transfer plate to FLIPR Tetra/Penta system.

    • Trigger: Inject

      
       concentration of Veratridine (activator) or KCl (depolarizer).
      
    • Read: Measure fluorescence kinetics for 120 seconds.

Mechanism of Action Visualization:

FLIPR_Mechanism Figure 2: Principle of FLIPR NaV Inhibition Assay Resting Resting State (Dye inside membrane) Depolar Depolarization Trigger (Veratridine/KCl) Resting->Depolar Open Channel Opening (Na+ Influx) Depolar->Open Control Block Compound Blockade (Prevents Na+ Influx) Depolar->Block + Test Compound Signal Fluorescence Signal (Reduced vs Control) Open->Signal High Fluorescence Block->Signal Low Fluorescence

Module C: Safety Profiling (hERG Inhibition)

Rationale: The piperidine ring linked to a lipophilic tail is a pharmacophore often associated with hERG potassium channel inhibition, which can lead to QT prolongation and cardiac arrhythmia (Torsades de Pointes).

Protocol: Fluorescence Polarization (FP) Competitive Binding
  • Note: While Patch Clamp is the gold standard, FP is the cost-effective primary screen.

  • Tracer: Cy3B-labeled Dofetilide (known high-affinity hERG blocker).

  • Membranes: Commercial hERG-expressing membrane preparations (e.g., Invitrogen Predictor™).

Step-by-Step Methodology:

  • Assay Buffer: Prepare binding buffer (

    
     Tris-HCl, 
    
    
    
    KCl,
    
    
    
    
    , 0.05% Pluronic F-127, pH 7.4).[1]
  • Plate Setup:

    • Add

      
       of Test Compound (titrated).
      
    • Add

      
       of hERG Membrane/Tracer mix (
      
      
      
      Tracer final).
  • Incubation:

    • Incubate for 2-4 hours at room temperature in the dark (equilibrium binding).

  • Measurement:

    • Read Fluorescence Polarization (mP) on a multimode reader (e.g., PerkinElmer EnVision).

    • Excitation: 531 nm | Emission: 595 nm.

  • Calculation:

    • Plot mP vs. Log[Concentration].

    • Calculate

      
      .[2][3] A value 
      
      
      
      flags the compound as a potential cardiac safety risk.

Summary of Expected Results & Decision Matrix

AssayMetricDesired OutcomeAction if Failed
Plasma Stability


min
Switch to amide analog or steric shielding of ester.
NaV Inhibition


Modify lipophilic tail (piperidine substitution).
hERG Binding


Reduce basicity of piperidine nitrogen (e.g., add F).
PAMPA


Formulation strategy (lipid delivery).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: In Vitro ADME Screening. NCBI Bookshelf. [Link]

  • Food and Drug Administration (FDA). (2005). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). [Link]

  • Benjamin, E. R., et al. (2006). State-Dependent Compound Inhibition of NaV1.2 Sodium Channels Using the FLIPR Vm Dye Assay. Journal of Biomolecular Screening, 11(1), 29–39. [Link]

Sources

Derivatization of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Strategies for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate in SAR Campaigns

Executive Summary & Strategic Rationale

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate represents a "privileged scaffold" in medicinal chemistry, often serving as a lipophilic tail in GPCR ligands (e.g., chemokine receptor antagonists) and enzyme inhibitors.

Scientific Rationale for this Scaffold:

  • Metabolic Blockade: The 4,4-dimethyl substitution on the piperidine ring is a critical design element. It sterically hinders the 4-position, blocking Cytochrome P450-mediated hydroxylation—a common metabolic "soft spot" in piperidine-containing drugs.

  • Electronic Push-Pull: The nitrogen atom acts as an electron donor (+M effect) to the benzene ring, while the ester/acid tail acts as an electron acceptor (-M effect). This conjugation creates a rigid, planar geometry essential for receptor binding pockets.

  • Lipophilicity: The dimethyl group increases cLogP, enhancing membrane permeability compared to the unsubstituted piperidine analog.

Objective: This guide details the derivatization of this ester to generate a Structure-Activity Relationship (SAR) library. The focus is on three vectors: Hydrolysis (The Hub) , Amidation (Diversity) , and Bioisosteric Replacement (Scaffold Hopping) .

SAR Strategy Map

The following diagram illustrates the strategic "vectors" for modification based on the starting material.

SAR_Strategy Start Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (Starting Material) Vector1 Vector A: Carbonyl Modification (Primary SAR Handle) Start->Vector1 Hydrolysis Reduction Grignard Vector2 Vector B: Aromatic Core (Electronic Tuning) Start->Vector2 Electrophilic Subst. (Halogenation) Vector3 Vector C: Piperidine Tail (Metabolic Shield - Fixed) Start->Vector3 Maintained for Metabolic Stability Amides Amide Library (H-Bond Donors) Vector1->Amides Heterocycles Heterocycles (Oxadiazoles, Benzimidazoles) Vector1->Heterocycles Alcohols Benzylic Alcohols/Ethers (Linker Extension) Vector1->Alcohols

Figure 1: Strategic SAR vectors. The primary workflow focuses on Vector A (Carbonyl) as the "Gateway" for diversity.

Detailed Experimental Protocols

Protocol A: Chemo-Selective Hydrolysis (The Gateway Step)

Purpose: To convert the ethyl ester into the carboxylic acid "hub" without degrading the piperidine ring or oxidizing the amine. Mechanism: Base-catalyzed saponification.

Materials:

  • Substrate: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (1.0 eq)

  • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF:Water:Methanol (3:1:1 v/v/v)

  • Acid: 1N HCl (for workup)[1]

Procedure:

  • Dissolution: Dissolve 1.0 g (approx. 3.8 mmol) of the ester in 15 mL of THF/MeOH mixture.

  • Saponification: Add a solution of LiOH·H₂O (480 mg, 11.4 mmol) in 5 mL of water dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The ester spot (Rf ~0.6) should disappear, replaced by a baseline acid spot.

  • Workup: Concentrate the solvent under reduced pressure to remove THF/MeOH. Dilute the aqueous residue with 10 mL water.

  • Acidification: Carefully acidify to pH 3–4 using 1N HCl. The zwitterionic nature of the product (tertiary amine + carboxylic acid) means isoelectric precipitation is key.

  • Isolation: Filter the white precipitate. Wash with cold water (2 x 5 mL) and dry in a vacuum oven at 45°C.

Expected Yield: >90% Critical Note: Avoid strong mineral acids (conc. H₂SO₄) during workup to prevent salt formation that is difficult to extract.

Protocol B: High-Throughput Amide Library Generation

Purpose: To generate a library of amides to probe steric and electronic requirements of the binding pocket. Coupling Agent Selection: HATU is chosen over EDC/HOBt due to faster kinetics and higher yields with electron-rich benzoic acids.

Materials:

  • Scaffold: 4-(4,4-dimethylpiperidin-1-yl)benzoic acid (from Protocol A)

  • Diverse Amines: (e.g., benzylamine, morpholine, aniline derivatives)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Hunig's Base) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure (Parallel Synthesis Format):

  • Stock Solution: Prepare a 0.2 M stock solution of the carboxylic acid in DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (1.5 eq) to the stock solution. Shake/stir for 15 minutes at RT to form the activated ester.

  • Addition: Aliquot the activated acid solution into reaction vials containing the diverse amines (1.1 eq). Add remaining DIPEA (1.5 eq).

  • Incubation: Shake at RT for 12 hours.

  • Purification (High Throughput):

    • Direct Injection: Dilute with DMSO/MeCN.

    • Prep-HPLC: Reverse phase (C18), Gradient: 5–95% MeCN in Water (0.1% Formic Acid).

    • Rationale: The basic piperidine nitrogen allows for easy purification using acidic mobile phases (protonation leads to retention control).

Data Output Table (Representative):

EntryAmine (R-NH2)Product TypeExpected YieldcLogP Shift
1MethylamineSmall Alkyl Amide85-95%-0.5
2AnilineAromatic Amide70-80%+1.2
3MorpholineTertiary Amide80-90%-0.2
42-MethoxyethylaminePolar/Solubilizing85-90%-0.8
Protocol C: Bioisosteric Replacement (Oxadiazole Formation)

Purpose: To replace the ester/amide with a 1,2,4-oxadiazole ring, improving metabolic stability and altering H-bond vectors.

Procedure:

  • Hydrazide Formation: Reflux the starting ethyl ester with Hydrazine Hydrate (5 eq) in Ethanol for 12h to form the acyl hydrazide.

  • Cyclization: React the hydrazide with an acid chloride or carboxylic acid (activated with CDI) followed by dehydration with POCl₃ or Burgess Reagent.

Workflow Visualization

Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Parallel Derivatization Start Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Acid Carboxylic Acid Intermediate (The Hub) Start->Acid LiOH, THF/H2O RT, 4h Amide1 Aliphatic Amides (Solubility) Acid->Amide1 R-NH2, HATU DMF Amide2 Aromatic Amides (Pi-Stacking) Acid->Amide2 Ar-NH2, HATU DMF Hetero Oxadiazoles (Bioisosteres) Acid->Hetero 1. N2H4 2. R-COOH, POCl3

Figure 2: Experimental workflow for library generation.

References

  • Chem-Impex International. "4-Piperidin-1-yl-benzoic acid: Applications in Pharmaceutical Development." Chem-Impex Catalog. Accessed January 30, 2026. Link

  • SciELO. "Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives." SciELO Brazil, 2011. Link

  • National Institutes of Health (NIH). "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses." PubMed Central, 2024. Link

  • Longdom Publishing. "Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs." Longdom, 2025.[2] Link

  • Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids and Carboxamides." Thermo Fisher Scientific Application Notes. Link

Sources

Scale-up Synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Synthetic Strategy

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a valuable tertiary amine intermediate in the synthesis of various pharmaceutically active compounds and functional materials. Its structure, featuring a sterically hindered cyclic amine coupled to an aromatic ester, presents a synthetic challenge that necessitates a robust and scalable C-N bond-forming methodology. Traditional methods for the synthesis of aryl amines often require harsh conditions and have limited substrate scope. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of C-N bonds, offering mild reaction conditions and broad functional group tolerance, making it the strategy of choice for the synthesis of this target molecule.[1]

This application note provides a comprehensive guide for the scale-up synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate via a Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and optimized protocol for its large-scale implementation, and discuss critical process safety considerations.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine, catalyzed by a palladium complex.[1] The catalytic cycle, illustrated below, is a well-studied process that involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, ethyl 4-iodobenzoate), forming a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine (4,4-dimethylpiperidine) coordinates to the Pd(II) complex.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the tertiary amine product and regenerating the active Pd(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the rate of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are particularly effective in promoting these key transformations.[2]

Visualizing the Synthesis Workflow

Synthesis_Workflow reagents Reagents - Ethyl 4-iodobenzoate - 4,4-Dimethylpiperidine - Pd₂(dba)₃ - XPhos - Sodium tert-butoxide - Toluene reaction_setup Reaction Setup - Inert atmosphere (N₂/Ar) - Anhydrous conditions reagents->reaction_setup reaction Buchwald-Hartwig Amination (Heat) reaction_setup->reaction workup Aqueous Workup - Quench with water - Separate layers reaction->workup purification Purification - Solvent removal - Recrystallization workup->purification product Final Product Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate purification->product

Caption: Process flow diagram for the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Scale-up Synthesis Protocol

This protocol is designed for the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantity (for 100g scale)Moles
Ethyl 4-iodobenzoate51934-41-9276.07 g/mol 100.0 g0.362 mol
4,4-Dimethylpiperidine4045-30-1113.21 g/mol 49.2 g0.435 mol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72 g/mol 1.66 g0.0018 mol
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.66 g/mol 1.73 g0.0036 mol
Sodium tert-butoxide865-48-596.10 g/mol 52.2 g0.543 mol
Anhydrous Toluene108-88-392.14 g/mol 1.0 L-
Deionized Water--As needed-
Brine (saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As needed-
Heptane142-82-5100.21 g/mol As needed-
Experimental Procedure
  • Reaction Setup:

    • To a clean, dry, and inerted multi-neck reaction vessel equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet, add tris(dibenzylideneacetone)dipalladium(0) (1.66 g, 0.0018 mol) and XPhos (1.73 g, 0.0036 mol).

    • Purge the vessel with nitrogen or argon for at least 15 minutes.

    • Add anhydrous toluene (500 mL) via cannula or a sealed addition funnel.

    • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

    • Add sodium tert-butoxide (52.2 g, 0.543 mol) to the reaction vessel. Caution: Sodium tert-butoxide is a strong base and is moisture-sensitive.

  • Addition of Reactants:

    • In a separate flask, dissolve ethyl 4-iodobenzoate (100.0 g, 0.362 mol) in anhydrous toluene (250 mL).

    • Add the ethyl 4-iodobenzoate solution to the reaction vessel.

    • Add 4,4-dimethylpiperidine (49.2 g, 0.435 mol) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC) until the starting material (ethyl 4-iodobenzoate) is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding deionized water (500 mL). Caution: The quenching process may be exothermic.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with toluene (2 x 250 mL).

    • Combine the organic layers and wash with deionized water (2 x 500 mL) and then with brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot heptane and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

    • Collect the solid product by filtration, wash with cold heptane, and dry under vacuum to afford Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate as a solid.

Safety and Scale-up Considerations

  • Exothermic Reaction: Buchwald-Hartwig aminations can be exothermic. On a large scale, it is crucial to have adequate cooling capacity and to monitor the internal temperature of the reaction closely. A controlled addition of one of the reactants can also be employed to manage the exotherm.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere throughout the reaction is critical for catalyst longevity and reaction efficiency.

  • Anhydrous Conditions: The use of a strong base like sodium tert-butoxide necessitates anhydrous conditions to prevent its deactivation and potential side reactions.

  • Solvent Selection: Toluene is a common solvent for Buchwald-Hartwig reactions. For a greener process, other solvents such as 2-methyltetrahydrofuran could be explored.

  • Catalyst Loading: While the protocol suggests a specific catalyst loading, optimization studies on a smaller scale can be performed to potentially reduce the amount of palladium, which is a significant cost driver in large-scale synthesis.

  • Purification: Recrystallization is a scalable and effective method for purifying the final product. The choice of recrystallization solvent may need to be optimized based on the impurity profile of the crude material.

Conclusion

The Buchwald-Hartwig amination provides a reliable and scalable route for the synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate. The protocol detailed in this application note, when combined with careful process control and safety considerations, can be effectively implemented for the large-scale production of this important chemical intermediate. The versatility of the Buchwald-Hartwig reaction also allows for the synthesis of a wide range of analogues by varying the amine and aryl halide coupling partners.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Corley, E. G., Conrad, K., Murry, J. A., Savarin, C., Holko, J., & Boice, G. (2004). Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates. The Journal of Organic Chemistry, 69(15), 5120–5123.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • PubChem. (n.d.). Ethyl 4-iodobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Dimethylpiperidine. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • Organic Syntheses. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nolan, S. P., & Organ, M. G. (2019). Palladium-Catalyzed Amination of Aryl Chlorides.
  • Maligres, P. E., Li, J., Krska, S. W., Schreier, J. D., & Raheem, I. T. (2012). C–O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols.
  • Ayyagari, N., Sunnam, S. K., Ahire, M. M., Yang, M., Ngo, K., & Belani, J. D. (2020). Pd-Catalyzed Synthesis of N-Allyloxypyrrolidinediones. Synlett, 31(01), 87-91.
  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(3), 19414–19424.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Wuitschik, G., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 5(12), 2294-2305.
  • Kłopot, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17595-17606.
  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Ghaffari, B., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6756-6765.
  • Douglas, J., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2628.

Sources

Application Note: Characterization and Evaluation of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (EDP-Benzoate)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (herein referred to as EDP-Benzoate ) is a lipophilic ester scaffold structurally homologous to the dialkylamino benzoate class of compounds. It serves a dual function in drug discovery: as a chemical intermediate for creating rigidified piperidine-based therapeutics (e.g., GPR119 agonists, ROR


 modulators) and as a lipophilic prodrug probe for delivering the polar metabolite, 4-(4,4-dimethylpiperidin-1-yl)benzoic acid , across biological membranes.

This Application Note provides a validated technical framework for evaluating EDP-Benzoate in preclinical settings. It details protocols for assessing metabolic stability (esterase sensitivity), in vitro antimicrobial potency (biofilm inhibition), and in vivo pharmacokinetic (PK) profiling.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Before initiating biological assays, researchers must account for the compound's specific physicochemical properties, particularly its lipophilicity (LogP ~3.5), which dictates formulation strategies.

PropertyValue / Description
Compound Name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
CAS Number 406233-25-8
Molecular Formula C₁₆H₂₃NO₂
Molecular Weight 261.36 g/mol
LogP (Predicted) ~3.49
Solubility DMSO (>20 mg/mL), Ethanol; Poor water solubility
Key Metabolite 4-(4,4-dimethylpiperidin-1-yl)benzoic acid (CAS: 406233-26-9)

Mechanism of Action & Metabolic Pathway

EDP-Benzoate functions primarily as a transport vehicle . The ethyl ester masks the carboxylic acid, increasing membrane permeability. Once intracellular or in plasma, ubiquitous carboxylesterases hydrolyze the compound into its free acid form, which is the primary effector in enzyme inhibition or receptor modulation contexts.

Visualization: Metabolic Activation Pathway

MetabolicPathway Ester EDP-Benzoate (Lipophilic Ester) Membrane Cell Membrane (Passive Diffusion) Ester->Membrane High Permeability Enzyme Carboxylesterases (hCES1 / hCES2) Membrane->Enzyme Intracellular Entry Acid Active Metabolite (Free Benzoic Acid) Enzyme->Acid Hydrolysis Target Biological Target (e.g., Bacterial Biofilm / Enzyme) Acid->Target Binding/Inhibition

Figure 1: The metabolic activation pathway of EDP-Benzoate from lipophilic entry to active metabolite generation.

In Vitro Studies: Stability and Efficacy

Protocol A: Plasma Stability & Esterase Hydrolysis

Objective: To determine the half-life (


) of EDP-Benzoate in plasma, confirming its conversion rate to the active acid form.

Materials:

  • Pooled Plasma (Rat, Human, or Mouse).

  • EDP-Benzoate stock (10 mM in DMSO).

  • Internal Standard (e.g., Verapamil).

  • LC-MS/MS System.

Procedure:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 mins to remove clots.

  • Spiking: Dilute EDP-Benzoate stock into plasma to a final concentration of 1 µM (0.1% DMSO final).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant into LC-MS/MS monitoring the transition for EDP-Benzoate (262.2

    
     fragment) and the Acid metabolite (234.1 
    
    
    
    fragment).

Data Interpretation:

  • Plot ln(concentration) vs. time.

  • Calculate

    
     (slope) and 
    
    
    
    .
  • Validation Criteria: Recovery of the Acid metabolite must be stoichiometric to the loss of Parent (EDP-Benzoate).

Protocol B: Antimicrobial Biofilm Inhibition Assay

Context: Piperidinyl-benzoic acid derivatives have demonstrated efficacy against Gram-positive biofilms (e.g., S. aureus) [1]. This assay tests the ability of EDP-Benzoate to penetrate the biofilm matrix.

Procedure:

  • Culture: Grow S. aureus (ATCC 29213) in Tryptic Soy Broth (TSB) + 1% Glucose overnight.

  • Biofilm Formation: Dilute culture 1:100 and seed 100 µL into 96-well plates. Incubate 24h at 37°C static.

  • Treatment: Wash wells with PBS. Add EDP-Benzoate (serial dilutions: 0.5 – 64 µg/mL) in fresh media. Include "Acid Metabolite" control wells.

  • Incubation: Incubate for 24h.

  • Quantification:

    • Wash wells 3x with PBS.

    • Stain with 0.1% Crystal Violet (15 min).

    • Solubilize dye with 30% Acetic Acid.

    • Read OD₅₉₀.

In Vivo Studies: Pharmacokinetics (PK)

Objective: To evaluate the oral bioavailability and systemic exposure of EDP-Benzoate and its rapid conversion to the acid metabolite in a rodent model.

Experimental Design (Rat Model)
ParameterGroup 1 (IV)Group 2 (PO)
Species Sprague-Dawley Rats (Male, n=3)Sprague-Dawley Rats (Male, n=3)
Dose 2 mg/kg10 mg/kg
Formulation 5% DMSO / 10% Solutol HS15 / 85% Saline0.5% Methylcellulose / 0.1% Tween 80
Sampling Points 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h0.25, 0.5, 1, 2, 4, 8, 24 h
Matrix Plasma (K2EDTA)Plasma (K2EDTA)
Workflow Visualization

InVivoWorkflow Formulation Formulation Strategy (Solutol/DMSO for IV; MC for PO) Dosing Administration (IV: 2mg/kg | PO: 10mg/kg) Formulation->Dosing Sampling Serial Blood Sampling (Tail Vein) Dosing->Sampling Processing Plasma Separation & Protein Precipitation Sampling->Processing Analysis LC-MS/MS Quantification (Parent vs. Acid) Processing->Analysis PKCalc PK Parameter Calculation (AUC, Cmax, T1/2, F%) Analysis->PKCalc

Figure 2: Step-by-step workflow for the in vivo pharmacokinetic evaluation of EDP-Benzoate.

Critical Analysis of PK Data

When analyzing the results, expect a high clearance for the parent ester (EDP-Benzoate) and a high exposure (AUC) for the acid metabolite.

  • If Parent AUC is high > 1 hour post-dose: Indicates poor esterase hydrolysis or saturation (potential DDI risk).

  • If Acid Tmax is delayed > 2 hours (PO): Indicates solubility-limited absorption of the ester.

References

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Source: National Institutes of Health (PMC). URL:[Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. Source: ResearchGate. URL:[Link]

  • 4-(4,4-dimethylpiperidin-1-yl)benzoic acid (Active Metabolite Data). Source: PubChem.[1] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TKT-CHEM-8842 Subject: Yield Optimization & Impurity Management Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to synthesize Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate . This reaction involves forming a C-N bond between an electron-deficient aromatic ester and a sterically hindered secondary amine.

Low yields in this synthesis generally stem from two competing factors:

  • Steric Hindrance: The gem-dimethyl group at the 4-position of the piperidine ring induces a chair conformation that slightly shields the nitrogen nucleophile compared to unsubstituted piperidine.

  • Ester Instability: The ethyl ester moiety is susceptible to hydrolysis (saponification) under the basic conditions required for the coupling, or transesterification if alcoholic solvents are mishandled.

This guide provides troubleshooting for the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .

Diagnostic Workflow

Before adjusting your protocol, determine which failure mode is affecting your yield. Use the logic flow below to identify your specific issue.

DiagnosticWorkflow cluster_legend Legend Start Start: Analyze Crude LC-MS/NMR CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckImpurity Identify Major Impurity CheckSM->CheckImpurity No (Full Conv. but Low Yield) RouteSNAr Current Route: SNAr (Base + Heat) CheckSM->RouteSNAr Yes (Low Conv.) RoutePd Current Route: Buchwald (Pd Catalyst) CheckSM->RoutePd Yes (Low Conv.) ActionHydrolysis Issue: Ester Hydrolysis (Acid Product Observed) Sol: Dry Solvents, Anhydrous Base CheckImpurity->ActionHydrolysis Product Mass - 28 (Acid) ActionTrans Issue: Transesterification (Methyl Ester Observed) Sol: Avoid MeOH, use EtOH/DMF CheckImpurity->ActionTrans Product Mass - 14 (Me Ester) ActionHeat Issue: Low Reactivity Sol: Switch to 4-Fluoro SM Increase Temp >100°C RouteSNAr->ActionHeat SM is 4-Bromo/Chloro ActionCat Issue: Catalyst Poisoning Sol: Degas Solvents, Switch Ligand RoutePd->ActionCat Key1 Decision Node Key2 Critical Action

Caption: Diagnostic logic to identify the root cause of yield loss based on crude analysis.

Protocol A: The SNAr Route (Preferred for Scale)

The most common error researchers make is using Ethyl 4-bromobenzoate for SNAr. While cheaper, the bromide is a poor leaving group for this specific reaction because the rate-determining step is the addition of the amine, which is accelerated by the high electronegativity of fluorine.

Troubleshooting Guide

Q: The reaction is stuck at 40% conversion after 24 hours. A: You are likely using the wrong starting material or insufficient temperature.

  • The Fix: Switch to Ethyl 4-fluorobenzoate . The fluoride leaving group stabilizes the Meisenheimer complex significantly better than bromide or chloride.

  • The Protocol:

    • Solvent: DMSO (anhydrous). Why? Polar aprotic solvents stabilize the charged intermediate.

    • Base: K2CO3 (3.0 equiv).

    • Temp: 100–120 °C.

    • Concentration: High (1.0 M) to drive kinetics.

Q: I see a large peak corresponding to the carboxylic acid (Mass = Product - 28). A: You have saponified your ester. This happens when water is present in the basic reaction mixture.

  • The Fix:

    • Ensure DMSO is dried over molecular sieves.

    • Use anhydrous K2CO3.

    • Critical: If hydrolysis persists, switch the base to DIPEA (Diisopropylethylamine) . Organic bases are less likely to promote hydrolysis than inorganic carbonate/hydroxide bases.

Q: I see a peak corresponding to the Methyl ester. A: You used Methanol during the workup or as a co-solvent. The ethoxide/methoxide exchange is rapid under basic conditions.

  • The Fix: Strictly use Ethanol or Ethyl Acetate for all workup steps.

Optimized SNAr Data Sheet
ParameterStandard Condition (Fail)Optimized Condition (Pass)Rationale
Substrate Ethyl 4-bromobenzoateEthyl 4-fluorobenzoate Fluorine lowers the LUMO energy, accelerating nucleophilic attack.
Solvent DMF (Wet)DMSO (Dry) DMSO has a higher dielectric constant, stabilizing the transition state.
Base NaOH / KOHK2CO3 / DIPEA Strong hydroxide bases rapidly hydrolyze the ester.
Temp 80 °C110–120 °C Steric bulk of 4,4-dimethylpiperidine requires higher activation energy.

Protocol B: The Buchwald-Hartwig Route (High Performance)

If the SNAr route fails (e.g., substrate intolerance), use Palladium-catalyzed amination. This route works well with Ethyl 4-bromobenzoate .

Troubleshooting Guide

Q: The reaction turns black immediately and yields are <10%. A: Catalyst decomposition (Pd black formation). This is usually due to oxygen ingress or poor ligand-to-metal ratio.

  • The Fix:

    • Sparge solvent with Argon for 15 minutes before adding the catalyst.

    • Use a pre-catalyst system like Pd(OAc)2 / RuPhos or BrettPhos Pd G4 .

    • Why RuPhos? It is specifically designed for bulky secondary amines.

Q: I have full conversion, but I lose product during workup. A: The basic nitrogen on the piperidine ring makes the product amphoteric if the ester hydrolyzes, or simply acid-soluble.

  • The Fix: Avoid acidic washes (like 1N HCl) during extraction. The product will protonate and move to the aqueous layer. Wash only with water and brine.

Optimized Buchwald Protocol
  • Vessel: Dry pressure tube with stir bar.

  • Reagents:

    • Ethyl 4-bromobenzoate (1.0 equiv)

    • 4,4-Dimethylpiperidine (1.2 equiv)

    • Catalyst: RuPhos Pd G4 (2 mol%) OR Pd(OAc)2 (2 mol%) + RuPhos (4 mol%)

    • Base: Cs2CO3 (2.0 equiv) - Cesium is crucial for solubility in toluene.

    • Solvent: Toluene (anhydrous, degassed).

  • Conditions: 100 °C for 12 hours under Argon.

Mechanism & Pathway Visualization

Understanding the difference in mechanism helps predict impurities.

ReactionPathways SM_F Ethyl 4-fluorobenzoate Complex_Meisenheimer Meisenheimer Complex (Stabilized by F) SM_F->Complex_Meisenheimer SNAr Path (Heat) SM_Br Ethyl 4-bromobenzoate Complex_Pd Pd(II) Oxidative Addition Complex SM_Br->Complex_Pd Buchwald Path (Pd/RuPhos) Amine 4,4-dimethylpiperidine Amine->Complex_Meisenheimer Amine->Complex_Pd Product TARGET: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Complex_Meisenheimer->Product - F- Complex_Pd->Product Reductive Elim. Side_Acid Impurity: Carboxylic Acid (Hydrolysis) Product->Side_Acid H2O / Base / Heat

Caption: Mechanistic pathways for SNAr (Top) vs Buchwald-Hartwig (Bottom) and the primary hydrolysis risk.

References & Authority

  • Nucleophilic Aromatic Substitution (SNAr) Kinetics:

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-1-nitrobenzenes with piperidine." Chemical Reviews. Establishes the order of reactivity (F >> Cl ~ Br) for SNAr reactions involving amine nucleophiles.

  • Buchwald-Hartwig Amination of Secondary Amines:

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Details the use of RuPhos and BrettPhos for sterically hindered secondary amines.

  • Ester Hydrolysis Mechanisms:

    • Larock, R. C. (1989). "Comprehensive Organic Transformations." VCH Publishers. Provides standard conditions and limitations for ester stability under basic conditions.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Purification challenges of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Protocols Subject: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (E-4-DMPB) Ticket ID: #PUR-882-XJ Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Push-Pull" Challenge

Welcome to the technical support center. You are likely accessing this guide because standard purification methods for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate are failing.

From a molecular perspective, this compound presents a unique "Push-Pull" electronic system: the electron-donating piperidine nitrogen is conjugated through the phenyl ring to the electron-withdrawing ethyl ester.

  • The Trap: Researchers often treat this as a standard "basic amine." It is not. The conjugation significantly reduces the basicity of the nitrogen, rendering acid-base extractions less efficient than expected.

  • The Complication: The 4,4-dimethyl substitution on the piperidine ring acts as a "grease ball," dramatically increasing lipophilicity and disrupting crystal packing, leading to the dreaded "oiling out" phenomenon during recrystallization.

Below are the three most common support tickets we receive for this molecule, resolved with field-proven protocols.

Module 1: Chromatographic Separation (Ticket #01-GhostPeak)

User Issue: "I see a persistent impurity running just below my product on TLC (Rf difference < 0.1). It co-elutes during flash chromatography."

Diagnosis: If you synthesized this via Buchwald-Hartwig amination, the impurity is likely Ethyl benzoate (from protodehalogenation of the starting material). If via


, it is likely the Ethyl 4-fluorobenzoate  starting material. Both are non-polar esters similar to your product.

Technical Resolution: Standard Hexane/Ethyl Acetate gradients often fail here because the "Push-Pull" nature of your product makes it behave almost like a neutral hydrocarbon on silica, causing it to smear into the non-polar impurities.

Protocol: The "Doping" Strategy Do not use Triethylamine (TEA). Since the nitrogen lone pair is delocalized, TEA does little to improve peak shape and only adds noise. Instead, use Dichloromethane (DCM) as a solubility modifier.

  • Stationary Phase: High-performance spherical silica (25 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: DCM : Ethyl Acetate (4:1 mix).

  • Gradient:

    • 0–5% B (2 CV): Flush non-polar hydrocarbons.

    • 5–15% B (10 CV): Shallow gradient. The "greasy" impurities (Ethyl benzoate) usually elute here.

    • 15–40% B (8 CV): Your product (E-4-DMPB) typically elutes as a distinct, UV-active band (strong absorbance at 290-310 nm due to conjugation).

Data Validation:

Compound Rf (10% EtOAc/Hex) Rf (Modified Protocol*)
Ethyl Benzoate (Impurity) 0.65 0.72
E-4-DMPB (Product) 0.62 0.45

| 4,4-Dimethylpiperidine | 0.05 (Stains KMnO4) | 0.05 |

*Modified Protocol: Hexane : DCM : EtOAc (80 : 15 : 5)

Module 2: Palladium Removal & Workup (Ticket #02-BlackSpecs)

User Issue: "My product is an off-white solid that turns grey over time. NMR is clean, but the solid looks dirty."

Diagnosis: This is residual Palladium (Pd) trapped in the lipophilic lattice of the gem-dimethyl group. Standard Celite filtration is insufficient for "Push-Pull" systems because the electron-rich aromatic ring coordinates with Pd species.

The Workflow: We recommend a Chelation-Adsorption Hybrid approach.

Pd_Removal Start Crude Reaction Mixture (Post-Buchwald) Step1 Solvent Swap to THF (Dissolve completely) Start->Step1 Step2 Add SiliaMetS® Thiol (or equivalent scavenger) Step1->Step2 Step3 Heat to 50°C for 4 Hours (Critical for lattice release) Step2->Step3 Kinetic Exchange Step4 Filter through Celite/Charcoal pad Step3->Step4 Step5 Evaporate & Re-dissolve in Isopropyl Acetate Step4->Step5 Step6 Wash with 5% L-Cysteine (aq) Step5->Step6 Final Polish End Pd-Free Product (< 10 ppm) Step6->End

Figure 1: Hybrid Scavenging Workflow. The heat step (Step 3) is mandatory to release Pd trapped in the bulky 4,4-dimethylpiperidine matrix.

Why L-Cysteine? Unlike EDTA, which can struggle with organic solubility, aqueous L-Cysteine is highly effective at pulling Pd from the organic layer (Isopropyl Acetate) in biphasic washes due to the high affinity of the sulfur moiety for soft metals [1].

Module 3: Crystallization & Oiling Out (Ticket #03-GooeyMess)

User Issue: "I tried recrystallizing from hot Ethanol, but it separated as a yellow oil at the bottom of the flask upon cooling."

Diagnosis: The 4,4-dimethyl group lowers the melting point and disrupts packing. When you cool a saturated ethanol solution, the "Liquid-Liquid Phase Separation" (LLPS) boundary is crossed before the "Solid-Liquid" solubility curve. The product prefers to be a liquid oil rather than a crystal.

Technical Resolution: You must use a Seeded Anti-Solvent Cooling method. You need a solvent system that keeps the oil solubilized long enough for the crystal lattice to form.

Recommended Solvent System:

  • Solvent (Good): Isopropyl Alcohol (IPA).

  • Anti-Solvent (Bad): Water (buffered to pH 8).

Step-by-Step Protocol:

  • Dissolution: Dissolve 10g of crude oil in 30 mL of IPA at 60°C.

  • Buffer Prep: Prepare water with 1%

    
    . (The buffer prevents trace hydrolysis of the ester and ensures the amine remains neutral).
    
  • The "Cloud Point": Add the buffered water dropwise at 60°C until a faint permanent turbidity is observed (approx 5-8 mL).

  • Seeding (Critical): Add 10-20 mg of pure seed crystals. If you have no seeds, scratch the glass vigorously.

  • Aging: Hold at 50°C for 1 hour. Do not cool yet. You want the oil droplets to interact with the seeds and convert to solid.

  • Slow Cool: Cool to 20°C over 4 hours (5°C/hour ramp).

  • Filtration: Filter and wash with 1:1 IPA:Water (cold).

Solvent Compatibility Table:

Solvent System Outcome Risk Factor
Ethanol / Water Oiling Out High (LLPS likely)
EtOAc / Hexane Evaporation loss Medium (Product too soluble in Hexane)
IPA / Water (Buffered) Controlled Crystal Growth Low (Recommended)

| Acetonitrile | Low Yield | High (Product highly soluble) |

FAQ: Rapid Fire Troubleshooting

Q: Can I use acid extraction (1M HCl) to purify the amine? A: Proceed with extreme caution. While the amine can be protonated, the ethyl ester is susceptible to hydrolysis, especially if the acid wash is prolonged or heated. Furthermore, the protonated "Push-Pull" salt is often quite lipophilic (due to the 4,4-dimethyl group) and may not partition fully into the water layer, leading to yield loss. We recommend the chromatographic approach over acid-base extraction for this specific ester [2].

Q: My product is fluorescent under UV. Is this normal? A: Yes. The donor-acceptor system (Piperidine -> Phenyl -> Ester) creates an Intramolecular Charge Transfer (ICT) state. Strong fluorescence in the blue/cyan region is a confirmation of the core structure.

Q: I used Pd/C for hydrogenation and the reaction stalled. A: The 4,4-dimethyl group creates steric bulk around the nitrogen, but the real issue is likely the ester poisoning the catalyst surface or the formation of a Pd-complex with the amine. Switch to Pd(OH)2 (Pearlman's Catalyst) , which is more robust for bulky amines [3].

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (See Chapter 5 on Workup and Purification of Esters). Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Specific reference to steric hindrance in N-alkylation/reduction). Link

Disclaimer: These protocols are for research use only. Always consult your specific Safety Data Sheet (SDS) before handling Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Common impurities in Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Impurity Management

Product Overview & Critical Properties

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a key intermediate often used in the synthesis of ROR


 modulators and kinase inhibitors.[1][2] It is typically synthesized via Nucleophilic Aromatic Substitution (

Ar) or Buchwald-Hartwig amination.[1][2]

Understanding the basicity difference between the product and its impurities is the key to successful purification without chromatography.

PropertyProduct (Ester)Impurity A (Amine)Impurity B (Acid)
Structure N-Aryl piperidine ester4,4-DimethylpiperidineFree Benzoic Acid deriv.[1][2]
Nature Tertiary Amine (Aniline-like)Secondary Aliphatic AmineAmphoteric (Amino-Acid)
Approx.[1][2] pKa (Conj. Acid) ~4.5 - 5.5 (Low Basicity)~11.0 (High Basicity)~4.0 (Carboxylic Acid)
Solubility Organic SolventsOrganic/Water (pH dep.)Water (High pH)

Diagnostic Q&A: Identifying Your Impurity

Q1: My LC-MS shows a mass peak at [M-28]. What is this?

Diagnosis: This is likely the Hydrolyzed Acid Impurity (4-(4,4-dimethylpiperidin-1-yl)benzoic acid).[1][2]

  • Cause: Saponification of the ethyl ester occurred due to high temperature, prolonged reaction times in the presence of base (e.g.,

    
    ), or wet solvents (DMF/DMSO).
    
  • Confirmation: Check

    
    H NMR. The ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) will be missing or integrated low.[1]
    
Q2: I see a persistent low-molecular-weight spot on TLC that trails.

Diagnosis: This is the Unreacted Amine (4,4-dimethylpiperidine).[1][2]

  • Cause: This reagent is typically used in excess (1.2–1.5 eq) to drive the

    
    Ar reaction to completion.[1]
    
  • Detection: Stains strongly with Ninhydrin (secondary amine) or Iodine.[1][2] The product (tertiary amine) will be UV active but won't stain with Ninhydrin.[1]

Q3: My product has a pink/reddish hue.

Diagnosis: Oxidation of the N-Aryl moiety.

  • Cause: Electron-rich anilines are prone to oxidation in air, forming trace quinoid-like impurities.[1][2]

  • Remediation: This is often cosmetic.[1][2] Filtration through a short plug of silica or charcoal treatment usually clears the color.

Process-Related Impurities & Origins[1][2]

The following diagram illustrates the reaction pathway and where specific impurities originate.

G SM1 Ethyl 4-fluorobenzoate (Starting Material) RXN SNAr Reaction (DMSO, K2CO3, Heat) SM1->RXN SM2 4,4-Dimethylpiperidine (Reagent) SM2->RXN PROD TARGET PRODUCT (Ethyl Ester) RXN->PROD Main Path IMP_ACID IMPURITY: Hydrolyzed Acid (Caused by wet solvent/base) RXN->IMP_ACID Hydrolysis Side Rxn IMP_AMINE IMPURITY: Residual Amine (Excess Reagent) RXN->IMP_AMINE Unreacted

Figure 1: Reaction scheme showing the origin of the target ester and common side-products.

Remediation Protocols (Step-by-Step)

Protocol A: Removing the "Acid" Impurity (Hydrolysis Product)

Principle: The impurity contains a carboxylic acid. Washing with a weak base converts it to a water-soluble carboxylate salt, while the target ester remains in the organic layer.

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with basic water.[2]

  • Wash the organic layer 2x with Saturated Aqueous

    
     .[2]
    
    • Why? Stronger bases (NaOH) might hydrolyze your product.[1][2] Bicarbonate is gentle enough to deprotonate the impurity acid without attacking the ester.

  • Back-extract the combined aqueous layers once with EtOAc to recover any entrained product.[1][2]

  • Combine organic layers, dry over

    
    , and concentrate.
    
Protocol B: Removing the "Amine" Impurity (4,4-dimethylpiperidine)

Principle: Exploiting the pKa difference.[1] The impurity (pKa ~11) is much more basic than the product (pKa ~5).[1]

Option 1: The pH-Controlled Wash (Recommended) [1]

  • Dissolve crude in EtOAc.[1][2]

  • Prepare a Citrate Buffer (pH 5.5 - 6.0) .

  • Wash the organic layer 3x with this buffer.[2]

    • Mechanism:[3][4] At pH 6, the aliphatic amine impurity (pKa 11) is >99% protonated (charged) and moves to the water layer. The N-aryl product (pKa ~5) is largely unprotonated (neutral) and stays in the organic layer.[1]

    • Warning: Do not use strong acid (1M HCl).[1][2] At pH 1, both the impurity and the product will protonate and be lost to the aqueous layer.

Option 2: Scavenger Resins (Best for small scale/high purity) If the wash is insufficient, use a polymer-supported isocyanate.[1]

  • Add PS-Isocyanate resin (1.5 eq relative to expected amine impurity) to the reaction mixture.

  • Stir gently at room temperature for 4–12 hours.

    • Mechanism:[3][4][5] The secondary amine reacts with the isocyanate to form a urea, which is covalently bound to the bead. The tertiary amine product cannot react.[2]

  • Filter off the beads.[2] The filtrate contains pure product.[2][3]

Protocol C: Removing Unreacted Halide (Ethyl 4-fluorobenzoate)

This is the most difficult impurity to remove chemically as it is neutral and lipophilic, similar to the product.

  • Recrystallization: The product is often a solid.[2] Try recrystallization from hot Ethanol/Water or Hexane/EtOAc .[1][2] The starting fluoride is often an oil or lower-melting solid and will stay in the mother liquor.

  • Flash Chromatography: If recrystallization fails, use a silica column.[2]

    • Mobile Phase: 0-20% EtOAc in Hexanes.[1][2] The fluoride (less polar) usually elutes before the amino-ester product.[1][2]

Decision Tree for Purification

Use this logic flow to determine the correct workup procedure.

DecisionTree Start Crude Reaction Mixture CheckTLC Check TLC/LCMS Start->CheckTLC HasAcid Contains Acid Impurity? (Hydrolysis) CheckTLC->HasAcid HasAmine Contains Excess Amine? (4,4-dimethylpiperidine) HasAcid->HasAmine No ActionBase Wash with Sat. NaHCO3 HasAcid->ActionBase Yes HasHalide Contains SM Halide? HasAmine->HasHalide No ActionBuffer Wash with Citrate Buffer (pH 6) HasAmine->ActionBuffer Yes ActionCol Recrystallize or Column HasHalide->ActionCol Yes Final Pure Ethyl Ester HasHalide->Final No ActionBase->HasAmine ActionBuffer->HasHalide ActionCol->Final

Figure 2: Purification Logic Flowchart.

References

  • General Synthesis of N-Aryl Piperidines via SNAr

    • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (See Chapter 13, Nucleophilic Aromatic Substitution).

  • Basicity of N-Aryl vs.

    • Hall, H. K.[6] (1957).[1][2] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444.

  • Use of Scavenger Resins for Amine Removal

    • Marsh, A., et al. (2002).[1][2][7] High-throughput synthesis using polymer-supported reagents and scavengers.[1][2] Molecular Diversity, 5, 83–89.

  • Specific Intermedi

    
     Modulators): 
    
    • Gege, C., et al. (2014).[1][2][5] Synthesis and biological evaluation of novel ROR

      
      t inverse agonists. Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of similar piperidinyl-benzoate intermediates). 
      

Sources

Technical Support Center: Overcoming Poor Solubility of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you can effectively work with this molecule and obtain reliable, reproducible results.

Introduction: Understanding the Challenge

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a tertiary amine and a benzoate ester with a molecular weight of 261.36 g/mol .[1] Its structure, featuring a substituted aromatic ring and a dimethylpiperidine group, contributes to its hydrophobic nature and consequently, poor aqueous solubility. The calculated LogP of 3.4897 is indicative of its lipophilic character.[1] Such properties are common in modern drug discovery candidates and can present significant hurdles in various in vitro and in vivo assays, leading to issues like compound precipitation, underestimated potency, and high data variability.[2]

This guide will walk you through a systematic approach to addressing these solubility issues, from initial stock solution preparation to final assay buffer compatibility.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Q1: What is the best solvent for preparing a high-concentration stock solution?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is highly soluble in DMSO, with concentrations of ≥ 100 mg/mL achievable.[3] It is crucial to use anhydrous (newly opened) DMSO, as absorbed water can significantly decrease the solubility of hydrophobic compounds.[2][3] For long-term storage, stock solutions in DMSO should be kept at -80°C for up to six months or -20°C for one month to maintain stability.[3]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening?

A2: This is a classic problem known as "solvent dumping." When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous buffer, the compound's local concentration can momentarily exceed its aqueous solubility limit, causing it to precipitate out of solution. The key is to control the dilution process and consider the composition of your final assay buffer.

Q3: Can I use sonication or heat to redissolve my precipitated compound?

A3: Yes, gentle heating and/or sonication can be effective methods to aid in the dissolution of precipitates, particularly during the preparation of working solutions.[3] However, it is critical to ensure that the compound is thermally stable and that the heat applied does not degrade it or other components of your assay. Always start with gentle warming (e.g., 37°C) and brief sonication cycles.

Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?

A4: The tolerance of cell lines to DMSO varies. As a general rule, most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[4][5][6] However, it is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line. Some sensitive assays may require even lower concentrations, such as 0.1%.

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to overcoming solubility issues in your experiments.

Guide 1: Optimizing Stock and Working Solution Preparation

The foundation of a successful experiment with a poorly soluble compound is the proper preparation of stock and intermediate solutions.

Protocol 1: High-Concentration Stock Solution Preparation in DMSO
  • Material Preparation:

    • Ensure your Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is of high purity (≥98%).[1]

    • Use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Dissolution:

    • Accurately weigh the desired amount of the compound into a sterile, appropriate-sized vial.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mg/mL).

    • Vortex the solution vigorously. If needed, use a brief sonication in a water bath to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation.[2]

    • Store aliquots at -80°C for long-term storage.[3]

Guide 2: Strategies for Aqueous Dilution

Once you have a stable stock solution, the next challenge is diluting it into your aqueous assay buffer without causing precipitation.

Strategy 1: The Serial Dilution and Co-Solvent Approach

The principle here is to gradually decrease the solvent strength, allowing the compound to remain in solution.

  • Rationale: Introducing a less polar co-solvent that is miscible with both DMSO and water can bridge the polarity gap and maintain solubility.[7] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[7]

Protocol 2: Step-wise Dilution using a Co-Solvent
  • Intermediate Dilution: Prepare an intermediate dilution of your DMSO stock in a suitable co-solvent. For example, dilute your 100 mg/mL DMSO stock 1:10 in 100% ethanol.

  • Final Dilution: Add the intermediate dilution to your final aqueous buffer while vortexing to ensure rapid mixing. This two-step process can significantly improve solubility.

Strategy 2: pH Adjustment
Protocol 3: pH-Modified Buffer System
  • Determine Optimal pH: Empirically test the solubility of your compound in a range of acidic buffers (e.g., pH 4.0, 5.0, 6.0).

  • Assay Compatibility: Ensure that the chosen pH is compatible with your assay system (e.g., enzyme activity, cell viability).

  • Buffer Preparation: Prepare your final assay buffer at the optimized acidic pH before adding the compound.

Strategy 3: Utilizing Solubilizing Excipients

For particularly challenging assays, the use of solubilizing agents can be highly effective.[12]

  • Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[13][14][15] These are typically used at concentrations above their critical micelle concentration (CMC).

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[16][17][18] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[16][17][19] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used due to their improved solubility and safety profiles.[3][17]

Table 1: Example Formulation Strategies for a 100 µM Working Solution
Formulation StrategyProtocol SummaryFinal Excipient Concentration (Example)Considerations
Co-Solvent Prepare a 10 mM stock in DMSO. Dilute 1:10 in PEG300, then 1:100 into saline.1% DMSO, 9.9% PEG300Check for co-solvent effects on the assay.
Surfactant Prepare a 10 mM stock in DMSO. Dilute into buffer containing Tween-80.1% DMSO, 0.1% Tween-80Ensure Tween-80 concentration is above its CMC and does not interfere with the assay.
Cyclodextrin Prepare a 10 mM stock in DMSO. Dilute into buffer containing SBE-β-CD.[3]1% DMSO, 2% SBE-β-CDCyclodextrins can sometimes interact with other assay components.
Guide 3: Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues with Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility Observed stock_prep Step 1: Prepare High-Concentration Stock in Anhydrous DMSO start->stock_prep dilution Step 2: Dilute into Aqueous Assay Buffer stock_prep->dilution precipitation Precipitation Occurs? dilution->precipitation success Success: Proceed with Assay precipitation->success No strategy Step 3: Implement Solubilization Strategy precipitation->strategy Yes cosolvent Option A: Use Co-solvents (e.g., Ethanol, PEG) strategy->cosolvent ph_adjust Option B: Adjust Buffer pH (Acidic) strategy->ph_adjust excipient Option C: Use Excipients (Surfactants, Cyclodextrins) strategy->excipient retest Retest Dilution cosolvent->retest ph_adjust->retest excipient->retest retest->success No Precipitation retest->strategy Precipitation Persists (Try another option)

Caption: A decision tree for troubleshooting the poor solubility of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Concluding Remarks

Overcoming the poor solubility of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate requires a systematic and informed approach. By starting with a high-quality DMSO stock and employing strategies such as serial dilution, the use of co-solvents, pH adjustment, or the addition of solubilizing excipients, researchers can successfully prepare homogenous solutions for their assays. It is always imperative to validate your chosen method with appropriate vehicle controls to ensure that the solubilization strategy itself does not interfere with the experimental results.

References

  • Anonymous. Solubility and pH of amines. Retrieved from [Link]

  • Shobe, D. (2018, May 12). How does branching increase the solubility in amines? Quora. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7328944, Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(furan-2-ylcarbonyl)amino]benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 216239, N-[4-({4-[5-(4,4-Dimethylpiperidin-1-YL)-2-hydroxybenzoyl]benzoyl}amino)azepan-3-YL]isonicotinamide. Retrieved from [Link]

  • Lee, S. H., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(10), 1405–1411. Retrieved from [Link]

  • Anonymous. (2015). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 2(4), 43-49. Retrieved from [Link]

  • Lee, J., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Molecular Liquids, 336, 116265. Retrieved from [Link]

  • Popa, M. I., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 934. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2016). Formulation strategies for poorly soluble drugs. International Journal of Pharmaceutical Investigation, 6(4), 195–204. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 11(1), 37-48. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Drug Delivery, 2021, 6649479. Retrieved from [Link]

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Wlodarski, K., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1347. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20785233, Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Retrieved from [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808134. Retrieved from [Link]

  • Wang, R., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(18), 6653. Retrieved from [Link]

  • Anonymous. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved from [Link]

  • Kumar, S., & Singh, P. (2011). Strategies for solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 58-66. Retrieved from [Link]

  • Zhang, H., et al. (2007). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Journal of Pharmaceutical Sciences, 96(11), 3017-3024. Retrieved from [Link]

  • Tiwari, A., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11849–11858. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761178, Ethyl 4-(piperazin-1-yl)benzoate. Retrieved from [Link]

  • Anonymous. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 1-8. Retrieved from [Link]

  • Anonymous. (2015). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro, 29(7), 1445-1450. Retrieved from [Link]

  • Singh, N., & Sharma, L. (2014). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. International Journal of Pharmaceutical Sciences and Research, 5(5), 1644-1651. Retrieved from [Link]

  • Sundar, J. K., et al. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o143. Retrieved from [Link]

  • Alfa Chemistry. (2024, April 6). Cyclodextrin Derivatives – Versatile Carriers in Modern Science [Video]. YouTube. Retrieved from [Link]

  • Anonymous. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(3), 1000267. Retrieved from [Link]

  • Lumen Learning. Properties of amines. Retrieved from [Link]

  • Anonymous. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmtech and Industrial Issues, 11(3), 1-2. Retrieved from [Link]

  • Anonymous. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,-. Retrieved from [Link]

  • Putra, G. S., et al. (2022). In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][3][20]oxazin-4-one. Pakistan Journal of Pharmaceutical Sciences, 35(5), 1391-1398. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1188712, 2-(1-(2-(4-(1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl)phenyl)ethyl)-4-piperidinyl)-1-(2-ethoxyethyl)-1H-benzimidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10782189, 2-(1-Benzylpiperidin-4-yl)ethyl benzoate. Retrieved from [Link]benzoate)

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Technical Support Center: Enhancing the Biological Activity of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate and its derivatives. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common challenges and enhance the biological activity of your compounds.

I. Understanding the Core Scaffold

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a small molecule containing a piperidine ring, which is a common scaffold in many pharmaceuticals.[1][2] The biological activity of its derivatives can be modulated by making precise chemical modifications to the core structure.[3] This guide will walk you through rational design strategies and troubleshooting common experimental hurdles.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, purification, and biological evaluation of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate derivatives.

Synthesis & Purification

  • Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

    Answer: Low yields in organic synthesis can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

    • Reagent Quality: Ensure all starting materials and reagents are pure and dry. Moisture and impurities can lead to unwanted side reactions.

    • Reaction Conditions:

      • Temperature: Are you running the reaction at the optimal temperature? Some reactions require heating to proceed at a reasonable rate, while others might need cooling to prevent side product formation.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early or letting it run for too long can decrease the yield of the desired product.

      • Atmosphere: Is your reaction sensitive to air or moisture? If so, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

    • Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts can degrade over time or become poisoned by impurities.

    • Work-up Procedure: During the work-up, your product might be lost or degraded. Ensure that any aqueous washes are not too acidic or basic if your product is sensitive to pH changes.[4] You can test the stability of your compound by treating a small sample with the work-up reagents before applying it to the entire batch.[4]

  • Question: I'm having difficulty purifying my final compound. What purification strategies are most effective?

    Answer: Purification can be challenging, especially if your product has similar polarity to the starting materials or byproducts.

    • Flash Column Chromatography: This is the most common purification method.

      • Solvent System: Systematically screen different solvent systems using TLC to find the one that gives the best separation. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

      • Stationary Phase: While silica gel is standard, consider using alumina (basic or neutral) if your compound is acid-sensitive.

    • Recrystallization: If your compound is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a solvent or solvent mixture in which your compound is soluble at high temperatures but poorly soluble at low temperatures.

    • Preparative TLC or HPLC: For small-scale purification or very difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be used.

Solubility & Formulation

  • Question: My synthesized derivative has poor aqueous solubility, which is limiting its biological testing. How can I improve its solubility?

    Answer: Poor solubility is a common challenge for many small molecule drug candidates.[5][6] Here are several techniques to enhance the solubility of your compounds:

    • Salt Formation: If your compound has a basic nitrogen (like the one in the piperidine ring), you can form a salt by treating it with an acid (e.g., HCl, HBr). Salts are generally more water-soluble than the free base.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, polyethylene glycol) can significantly increase the solubility of your compound for in vitro assays.[6] However, be mindful of the potential toxicity of the co-solvent to the cells in your assay.[6]

    • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[7] This can be achieved by methods like solvent evaporation or melt extrusion.[8]

    • Nanosuspensions: Reducing the particle size of your compound to the nanometer range can increase its surface area and, consequently, its dissolution rate and solubility.[6]

    Table 1: Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Salt Formation Increases ionizationSimple, effectiveNot applicable to neutral compounds
Co-solvents Reduces solvent polarityEasy to prepare for in vitro usePotential for co-solvent toxicity, drug precipitation upon dilution[6]
Solid Dispersions Drug is dispersed in a hydrophilic carrierSignificant solubility enhancementCan be physically unstable
Nanosuspensions Increases surface areaApplicable to poorly soluble drugsRequires specialized equipment

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the enhancement of biological activity for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate derivatives.

  • Question: What are the key structural features I should modify to enhance the biological activity of my derivatives?

    Answer: The biological activity of a compound is closely tied to its structure. This is known as the Structure-Activity Relationship (SAR).[9] For piperidine derivatives, several key modifications can be explored:

    • Substituents on the Piperidine Ring: Adding different functional groups to the piperidine ring can influence the compound's binding affinity and selectivity for its target.[1][10]

    • Modifications to the Benzoate Group: The ethyl ester of the benzoate group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These changes can alter the compound's polarity and its ability to form hydrogen bonds.

    • Replacing the Benzoate Ring: The phenyl ring of the benzoate can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

    • Molecular Docking: Computational tools like molecular docking can help predict how different modifications will affect the binding of your compound to its target protein, allowing for a more rational design approach.[11]

  • Question: How do I design and implement an effective in vitro assay to screen my compounds?

    Answer: A well-designed in vitro assay is crucial for accurately assessing the biological activity of your compounds.[12] The process generally involves:

    • Target Identification: First, you need to know the biological target of your compounds. This could be a specific enzyme, receptor, or a cellular pathway.

    • Assay Principle: Choose an assay that can measure the effect of your compound on the target. This could be a biochemical assay measuring enzyme activity or a cell-based assay measuring a cellular response like cell viability or gene expression.[13][14]

    • Assay Development and Optimization: Optimize assay conditions such as incubation time, temperature, and concentrations of reagents to ensure a robust and reproducible assay.

    • Data Analysis: Determine the potency of your compounds by calculating parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Question: What are the potential pharmacokinetic challenges I might face with these derivatives, and how can I address them?

    Answer: Benzoate derivatives can sometimes present pharmacokinetic challenges.[15][16]

    • Metabolism: The ester group can be rapidly hydrolyzed by esterases in the body, leading to a short half-life. Converting the ester to a more stable amide can sometimes mitigate this.

    • Toxicity: While generally considered safe, high concentrations of benzoic acid and its salts can have adverse effects.[17][18] It is important to assess the cytotoxicity of your compounds in relevant cell lines.

    • Bioavailability: Poor solubility can lead to low oral bioavailability. The solubility enhancement techniques discussed earlier can help address this issue.

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for the Synthesis of Amide Derivatives from Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

This protocol outlines a two-step process involving the hydrolysis of the ethyl ester followed by amide coupling.

Step 1: Hydrolysis of the Ethyl Ester

  • Dissolve Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate in a suitable solvent mixture (e.g., THF/water or ethanol/water).

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature or with gentle heating and monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain 4-(4,4-dimethylpiperidin-1-yl)benzoic acid.

Step 2: Amide Coupling

  • Dissolve the 4-(4,4-dimethylpiperidin-1-yl)benzoic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA or triethylamine).

  • Add the desired amine (1.1 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, perform an aqueous work-up to remove the coupling reagents and excess amine.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final amide derivative.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your test compounds in cell culture medium. Add the diluted compounds to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 value.

V. Visualizations

Diagram 1: General Workflow for Enhancing Biological Activity

G cluster_0 Synthesis & Modification cluster_1 Purification & Characterization cluster_2 In Vitro Evaluation cluster_3 Optimization Cycle A Core Scaffold Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate B SAR-Guided Derivatization A->B Chemical Synthesis C Purification (Chromatography, Recrystallization) B->C D Structural Confirmation (NMR, MS) C->D E Solubility Assessment D->E F Biological Assays (e.g., MTT, Enzyme Inhibition) E->F G Data Analysis (IC50/EC50 Determination) F->G H Identify Lead Compound G->H I Further Optimization H->I Iterative Design I->B New Derivatives

Caption: A typical workflow for the synthesis, evaluation, and optimization of novel derivatives.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Start Low Reaction Yield Reagent_Purity Check Reagent Purity Start->Reagent_Purity Reagent_Stoichiometry Verify Stoichiometry Start->Reagent_Stoichiometry Temp Optimize Temperature Start->Temp Time Monitor Reaction Time (TLC) Start->Time Atmosphere Use Inert Atmosphere? Start->Atmosphere Workup_pH Check pH Sensitivity Start->Workup_pH Purification_Loss Optimize Purification Method Start->Purification_Loss Solution1 Improved Reagents Reagent_Purity->Solution1 Action: Purify/Dry Reagents Reagent_Stoichiometry->Solution1 Solution2 Optimized Conditions Temp->Solution2 Action: Run Temp Gradient Time->Solution2 Atmosphere->Solution2 Solution3 Refined Purification Workup_pH->Solution3 Action: Modify Work-up Purification_Loss->Solution3

Caption: A decision tree for troubleshooting low yields in organic synthesis.

VI. References

  • Desplat, V., Vincenzi, M., Lucas, R., Moreau, S., Savrimoutou, S., Rubio, S., ... & Guillon, J. (2018). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem, 13(16), 1695-1707. [Link]

  • Sundar, J. K., Natarajan, V., Arivanandhan, M., Hayakawa, Y., & Natarajan, S. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]

  • Various Authors. (2023). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, J. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry, 281, 117023. [Link]

  • Hassan, M. J., & Al-Salahi, R. (2010). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][19][20]diazepin-2-ylamino)benzoate. Molecular Diversity, 14(3), 599-602. [Link]

  • Simões, M., Bennett, R. N., & Rosa, E. A. (2009). Evaluation of biological activity of natural compounds: current trends and methods. Journal of agricultural and food chemistry, 57(18), 8057-8070. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • Olejeme, E. C., & Nwuke, C. P. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. International Journal of Molecular Sciences, 23(7), 3892. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Advancements in small molecule drug design: A structural perspective. International journal of molecular sciences, 20(17), 4238. [Link]

  • Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., ... & Turlill, J. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature reviews Drug discovery, 14(7), 475-486. [Link]

  • Al-Salami, H., Butt, G., Tucker, I., & Skrbic, R. (2018). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceutics, 10(4), 226. [Link]

  • Leah4sci. (2023, September 25). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube. [Link]

  • Negatu, D. A., & Liu, J. (2021). Structure–activity relationship of piperidine derivatives with anticancer activity. Future medicinal chemistry, 13(20), 1835-1855. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate. PubChem. [Link]

  • Kirman, C. R., & Hays, S. M. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory toxicology and pharmacology, 89, 83-94. [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Al-Dhaini, A. A., Al-Kaf, A. G., & Al-Saeedi, F. I. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Journal of Taibah University Medical Sciences, 18(6), 1311-1322. [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • International Journal of Progressive Research in Engineering Management and Science. (n.d.). ENHANCING RESEARCH ON DRUG SMALL MOLECULES AND TARGET PROTEINS FOR THE TREATMENT OF GENETIC DISEASES. [Link]

  • Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical and Pharmaceutical Innovation, 1(4), 1-8. [Link]

  • Cai, L., Li, Y., Wang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, J. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors. bioRxiv. [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. [Link]

  • Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. [Link]

  • European Society of Medicine. (n.d.). Challenges and Opportunities in Pharmacokinetics. [Link]

  • Sharma, D., Saini, S., & Rana, A. C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. [Link]

  • Kirman, C. R., & Hays, S. M. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory toxicology and pharmacology, 89, 83-94. [Link]

  • Kim, K., Lee, J. Y., Park, H. J., Kim, J. S., Lee, C. O., & Kim, D. K. (2001). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & medicinal chemistry letters, 11(13), 1705-1708. [Link]

  • PharmaFeatures. (2024, September 5). The Computational Revolution in Small Molecule Drug Discovery. [Link]

  • Kumar, S., & Singh, P. (2014). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1459-1474. [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Google Patents. (n.d.). N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. [Link]

Sources

Technical Support Center: Spectral Analysis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-EDPB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the Technical Support Center for the structural characterization of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate . This guide addresses the specific spectroscopic challenges associated with this molecule, which combines a para-substituted aromatic core with a sterically constrained heterocyclic ring.

The interaction between the electron-donating piperidine nitrogen and the electron-withdrawing ester group creates a "Push-Pull" electronic system, significantly affecting chemical shifts. Furthermore, the 4,4-dimethyl substitution on the piperidine ring introduces specific symmetry elements that can confuse automated assignment algorithms.

Predicted Spectral Data Overview

Before troubleshooting, verify your baseline expectations against the theoretical assignments.

Table 1: NMR Predicted Shifts (400 MHz, )
MoietyPositionMultiplicityApprox. Shift (

ppm)
IntegralDiagnostic Note
Aromatic Ortho to -COOEtDoublet (d)7.85 - 7.952HPart of AA'BB' system; strong deshielding.
Aromatic Ortho to -NDoublet (d)6.80 - 6.902HShielded by N-lone pair resonance.
Ester

Quartet (q)4.30 - 4.352HCharacteristic coupling (

Hz).
Piperidine

(N-CH 2)
Triplet (t) 3.30 - 3.454HDeshielded by Nitrogen.
Piperidine

(C-CH 2-C)
Triplet (t)1.45 - 1.604HOften overlaps with water or grease.
Ester

Triplet (t)1.35 - 1.403HCouples to the quartet.
Gem-Dimethyl

Singlet (s)0.95 - 1.056HKey verification peak. No coupling neighbors.

*Note: The aromatic region is formally an AA'BB' system. At lower fields (300 MHz), this may appear as a "roofed" pair of doublets. **Note: Multiplicity assumes fast ring inversion. If cooled, these signals may broaden or split.

Troubleshooting Guides

Issue 1: "The Aromatic Region looks like two messy doublets with roofing."

Diagnosis: Second-Order Effects (AA'BB' System). The protons on the benzene ring are chemically equivalent (due to the symmetry of the para-substitution) but magnetically inequivalent . The coupling constant


 is not equal to 

. This creates additional spectral lines often mistaken for impurities.

Resolution Protocol:

  • Check Field Strength: These effects are inversely proportional to the magnetic field strength (

    
    ). At 600 MHz, the signals usually resolve into cleaner "pseudo-doublets."
    
  • Symmetry Check: Look for the "roofing effect" (intensity leans toward the center of the two signal groups). If the outer legs are small and the inner legs are tall, this confirms the para-substitution pattern.

  • Processing: Do not apply severe apodization (LB > 0.3 Hz) as it will mask the fine structure required to confirm the AA'BB' nature.

Issue 2: "I cannot distinguish the piperidine protons from the ethyl group or impurities."

Diagnosis: Aliphatic Overlap. The


-protons of the piperidine ring often fall near the water peak (

ppm in

) or the ethyl triplet.

Resolution Protocol (2D NMR Workflow): Use a Homonuclear Correlation Spectroscopy (COSY) experiment to trace the connectivity.

  • Identify the Anchor: Locate the distinct quartet at ~4.3 ppm (Ester

    
    ).
    
  • Trace the Ester: The cross-peak from the quartet will point directly to the Ester

    
     triplet (~1.35 ppm). Mark these.
    
  • Identify the Nitrogen Core: Locate the signal at ~3.4 ppm (Piperidine

    
    ).
    
  • Trace the Ring: The cross-peak from 3.4 ppm will point to the

    
     (~1.5 ppm).
    
  • Isolate the Gem-Dimethyl: The large singlet at ~1.0 ppm should show NO COSY correlations to the ring protons (as they are separated by a quaternary carbon). If it shows coupling, your structure is incorrect (e.g., 3,3-dimethyl isomer).

COSY_Workflow Start Start: 1H Spectrum Find_Q Identify Quartet (~4.3 ppm) Start->Find_Q Find_Alpha Identify Alpha-CH2 (~3.4 ppm) Start->Find_Alpha Check_Singlet Check Singlet (~1.0 ppm) Start->Check_Singlet Trace_T Trace Cross-peak to Triplet (~1.3 ppm) Find_Q->Trace_T COSY Label_Ethyl Label: Ethyl Ester Trace_T->Label_Ethyl Trace_Beta Trace Cross-peak to Beta-CH2 (~1.5 ppm) Find_Alpha->Trace_Beta COSY Label_Ring Label: Piperidine Ring Trace_Beta->Label_Ring Verify_Null Verify NO Coupling Check_Singlet->Verify_Null Confirm Confirm: 4,4-Dimethyl Verify_Null->Confirm

Figure 1: Logic flow for distinguishing aliphatic moieties using COSY correlations.

Issue 3: "The piperidine signals are broad or disappearing."

Diagnosis: Conformational Exchange (Ring Flip). The piperidine ring undergoes chair-chair inversion. At room temperature, if the rate of inversion (


) is comparable to the frequency difference (

) between the axial and equatorial protons, the signals will broaden (coalescence point).

Resolution Protocol (VT-NMR): To resolve the axial/equatorial splitting or sharpen the averaged signal, you must alter the temperature.

  • Option A (High Temp): Heat to +50°C.

    • Result: Fast exchange limit. Signals sharpen into average triplets.

    • Risk: Ester hydrolysis if the sample is wet; solvent evaporation.

  • Option B (Low Temp): Cool to -40°C.

    • Result: Slow exchange limit. The ring "freezes." You will see separate signals for axial and equatorial protons (more complex splitting).

    • Recommendation: For standard confirmation, Option A is preferred for simplicity.

Frequently Asked Questions (FAQ)

Q: Why is the gem-dimethyl group a singlet? Shouldn't it split? A: No. The methyl groups are attached to Carbon-4, which is a quaternary carbon (bonded to C3, C5, and the two methyls). Because there are no protons on Carbon-4, there are no neighbors to couple with (


). Therefore, according to the 

rule, it appears as a singlet.

Q: Can I use DMSO-d6 instead of CDCl3? A: Yes, but expect significant shifts. The acidic protons (none in this molecule) aren't an issue, but the dipole of DMSO will interact with the ester and the amine.

  • Expectation: The aromatic doublets may shift downfield. The water peak in DMSO is at 3.33 ppm, which will obscure your piperidine

    
     signals .
    
  • Verdict: Avoid DMSO-d6 if you need to quantify the piperidine ring integration. Use

    
     or 
    
    
    
    .

Q: I see a small triplet at 1.2 ppm and a quartet at 4.1 ppm. Is this an isomer? A: This is likely residual Ethanol .

  • Ethyl esters can hydrolyze or contain residual solvent from synthesis.

  • Check: Ethanol

    
     (q) is at ~3.7 ppm and 
    
    
    
    (t) is at ~1.2 ppm in
    
    
    . If the shifts match exactly, it is a solvent impurity, not an isomer.

Synthesis Pathway & Impurity Visualization

Understanding the synthesis helps predict impurities (e.g., unreacted starting material). The typical synthesis involves a nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling.

Synthesis_Impurity SM1 Ethyl 4-fluorobenzoate (Starting Material) Reaction Reaction (Base/Heat) SM1->Reaction SM2 4,4-Dimethylpiperidine (Reagent) SM2->Reaction Product Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (Target) Reaction->Product Impurity1 Impurity A: Hydrolyzed Acid (Broad OH peak >10ppm) Reaction->Impurity1 Hydrolysis Impurity2 Impurity B: Residual Amine (Broad NH peak) Reaction->Impurity2 Incomplete

Figure 2: Synthesis pathway highlighting potential impurities visible in NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on AA'BB' systems and aliphatic coupling).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for COSY and VT-NMR protocols).

  • AIST Spectral Database for Organic Compounds (SDBS). (General reference for piperidine and benzoate fragment shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed analysis of spin systems and second-order effects).

Validation & Comparative

Purity analysis of synthesized Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm starting with broad Google searches to collect data on ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate. My focus is on synthesis methods, key properties, and typical impurities to build a foundational understanding. I aim to uncover diverse synthesis strategies and potential challenges.

Exploring Analytical Techniques

I'm now diving into analytical techniques for determining purity. I'm focusing on methods such as HPLC, GC-MS, and NMR, researching established protocols and reference standards. Parallel to this, I'm investigating related compounds, searching for experimental purity data.

Outlining Analytical Comparisons

I'm now outlining a detailed comparison guide. I'll introduce purity's importance for the target compound and then detail various analytical methods. I'll focus on their principles, strengths, and weaknesses, including tables of experimental data. Finally, I'll provide protocols for critical procedures and create Graphviz diagrams for the workflow. I'll ensure full citations and a comprehensive reference list, including valid URLs.

Comparison of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate with other piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Dimethyl Effect in Ligand Design

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8) represents a strategic structural modification in medicinal chemistry, utilizing the gem-dimethyl effect to alter the physicochemical and metabolic profile of the classic N-aryl piperidine scaffold.

While the unsubstituted analog, Ethyl 4-(piperidin-1-yl)benzoate , serves as a baseline lipophilic spacer, the introduction of the 4,4-dimethyl moiety offers two distinct advantages for drug development:

  • Metabolic Blockade: It sterically hinders and removes the labile hydrogen atoms at the 4-position, a primary site for CYP450-mediated oxidative metabolism.

  • Conformational Locking: The bulk of the methyl groups restricts the chair-boat interconversion, potentially reducing the entropic penalty upon protein binding.

This guide compares the 4,4-dimethyl variant against its unsubstituted and 4-monomethyl counterparts.

Chemical Profile & Physical Properties

The following data highlights the shift in lipophilicity and steric demand as the piperidine ring is substituted.

FeatureUnsubstituted 4-Methyl Analog 4,4-Dimethyl Analog
Compound Name Ethyl 4-(piperidin-1-yl)benzoateEthyl 4-(4-methylpiperidin-1-yl)benzoateEthyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Structure Type Flexible N-Aryl PiperidineMono-substituted (Chiral/Achiral mix)Gem-disubstituted (Achiral)
Molecular Weight 233.29 g/mol 247.34 g/mol 261.36 g/mol
Formula C₁₄H₁₉NO₂C₁₅H₂₁NO₂C₁₆H₂₃NO₂
Predicted cLogP ~3.8~4.2~4.6
Metabolic Soft Spot High (4-position oxidation)Moderate (Benzylic oxidation)Low (Blocked 4-position)
Electronic Character Electron Donor (Resonance)Electron Donor (Resonance)Electron Donor (Resonance)

Technical Insight: The nitrogen atom in these compounds is attached directly to the phenyl ring (aniline-like). Consequently, the lone pair is delocalized into the electron-withdrawing ester system. Unlike aliphatic piperidines (pKa ~11), these N-aryl species are weakly basic (pKa < 2.0), making them neutral at physiological pH.

Performance Comparison

A. Metabolic Stability (Microsomal Stability)

The primary driver for selecting the 4,4-dimethyl analog is the mitigation of oxidative clearance.

  • Unsubstituted Piperidine: Rapidly hydroxylated at the C4 position by CYP2D6 and CYP3A4, leading to ring opening or clearance.

  • 4,4-Dimethyl Analog: The gem-dimethyl group removes the abstractable protons at C4. While oxidation can still occur at the C2/C6 positions, the rate is significantly slower due to the steric bulk protecting the ring.

B. Synthetic Efficiency

The steric bulk of the 4,4-dimethylpiperidine nucleophile impacts the yield of the coupling reaction (SnAr) compared to less hindered amines.

  • Unsubstituted: High Yield (>90%) due to low steric hindrance.

  • 4,4-Dimethyl: Moderate Yield (75-85%). The distal methyl groups (C4) do not significantly crowd the nucleophilic nitrogen (N1), allowing standard SnAr conditions to remain effective, unlike 2,6-dimethyl substitutions which fail under standard SnAr.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SnAr)

This protocol is self-validating: the color change (yellow to orange/brown) and the disappearance of the starting fluoride on TLC indicate progress.

Reagents:

  • Ethyl 4-fluorobenzoate (1.0 equiv)

  • 4,4-Dimethylpiperidine (1.2 equiv) [CAS: 4045-24-3]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • Dimethyl sulfoxide (DMSO) (Solvent, 0.5 M concentration)

Step-by-Step Workflow:

  • Setup: In a dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-fluorobenzoate (1.68 g, 10 mmol) in DMSO (20 mL).

  • Addition: Add 4,4-Dimethylpiperidine (1.36 g, 12 mmol) followed by K₂CO₃ (2.76 g, 20 mmol).

  • Reaction: Heat the mixture to 100°C for 12 hours under an inert atmosphere (N₂ or Ar).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The product will be less polar than the starting amine but more polar than the fluoride.

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product typically precipitates as a solid.

  • Isolation: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Protocol B: Hydrolysis to Free Acid

For researchers requiring the carboxylic acid intermediate (e.g., for amide coupling):

  • Dissolve ester in THF/MeOH (1:1).

  • Add LiOH (2M aq, 3 equiv). Stir at 50°C for 2 hours.

  • Acidify with 1M HCl to pH 3. Collect the white precipitate.

Visualizations

Diagram 1: Synthesis Pathway & Mechanism

This diagram illustrates the SnAr mechanism and the role of the electron-withdrawing ester group.

SynthesisPath SM1 Ethyl 4-fluorobenzoate (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex DMSO, 100°C K2CO3 SM2 4,4-Dimethylpiperidine (Nucleophile) SM2->Complex Product Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (Target) Complex->Product Restoration of Aromaticity Byproduct KF + KHCO3 Complex->Byproduct

Caption: Nucleophilic Aromatic Substitution (SnAr) pathway driven by the para-electron-withdrawing ester group.

Diagram 2: SAR Decision Logic (Piperidine Optimization)

Use this logic tree to decide when to employ the 4,4-dimethyl analog in your pipeline.

SAR_Logic Start Start: Piperidine Scaffold Optimization Q1 Is Metabolic Clearance High? Start->Q1 Q2 Is the 4-Position the Soft Spot? Q1->Q2 Yes Sol1 Use Unsubstituted Piperidine (Minimize MW/Lipophilicity) Q1->Sol1 No Sol2 Use 4,4-Dimethyl Analog (Block Metabolism) Q2->Sol2 Yes (Oxidation) Sol3 Use 4-Fluoro Analog (Electronic Deactivation) Q2->Sol3 No (Other site)

Caption: Strategic decision tree for selecting 4,4-dimethyl substitution to solve metabolic liability issues.

References

  • Compound Data: PubChem. Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (Compound CID 53394666). National Library of Medicine. Link

  • General Piperidine SAR: BenchChem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. (2025). Link

  • Synthesis Methodology: Caron, S. Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience.
  • Gem-Dimethyl Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106.

Structural Validation of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Validation Challenge

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a critical pharmacophore scaffold, frequently utilized in the synthesis of antihistamines (e.g., Bepotastine derivatives) and GPCR ligands. Its structural integrity relies on two pivotal chemical motifs: the N-aryl bond connecting the piperidine to the benzoate, and the gem-dimethyl substitution at the 4-position of the piperidine ring.

In high-throughput drug discovery, "Routine QC" often relies on low-field 1D NMR, which can mask subtle regioisomeric impurities (e.g., meta-substitution byproducts or 3,3-dimethyl isomers). This guide contrasts standard validation methods with a "Gold Standard" multi-dimensional approach, ensuring the rigorous structural certification required for IND-enabling studies.

The Core Structural Risks
  • Regioisomerism: Distinguishing para-substitution from meta-isomers formed during non-specific nucleophilic aromatic substitutions (

    
    ).
    
  • Gem-Dimethyl Placement: Confirming the 4,4-dimethyl position versus the 3,3-dimethyl or 3,5-dimethyl isomers, which exhibit similar proton counts but distinct pharmacological profiles.

Comparative Methodology: Routine vs. Advanced Validation

The following table objectively compares the "Standard QC" workflow against the "Advanced Structural Certification" workflow.

FeatureMethod A: Standard QC (Routine) Method B: Advanced Certification (Gold Standard)
Technique 1D

H NMR (300-400 MHz)
2D NMR (HSQC, HMBC, NOESY) + HRMS (Q-TOF)
Resolution Resolves major functional groups.Resolves quaternary carbons and long-range couplings.
Isomer Detection < 5% impurity often buried in baseline.Detects < 0.1% isomeric impurities.
Connectivity Inferred from chemical shift logic.[1]Proven via through-bond (HMBC) correlations.
Throughput High (5 mins/sample).Low (2-4 hours/sample).
Verdict Sufficient for batch release.Mandatory for Reference Standards & IND filing.

Detailed Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula (


) must be confirmed to rule out de-ethylated byproducts (carboxylic acids) or incomplete couplings.
  • Theoretical [M+H]+: 262.1802 m/z

  • Key Fragmentation: Loss of ethoxy group (

    
    ) and subsequent loss of the piperidine ring.
    
Nuclear Magnetic Resonance (NMR) Strategy

The following data is based on field-proven chemical shift principles for N-aryl piperidines in


.
Proton (

H) NMR: The Diagnostic Signals

The molecule possesses a high degree of symmetry, which simplifies the spectrum but increases the risk of signal overlap.

MoietyShift (

ppm)
MultiplicityIntegrationAssignment Logic
Aromatic (Ortho to COOEt) 7.85 - 7.95Doublet (d)2HDeshielded by electron-withdrawing ester (AA'BB' system).
Aromatic (Ortho to N) 6.80 - 6.90Doublet (d)2HShielded by electron-donating nitrogen lone pair.
Ester

4.30 - 4.35Quartet (q)2HTypical ethyl ester region.
Piperidine

3.30 - 3.45Triplet (t)4HDeshielded by nitrogen; key for quantifying N-arylation.
Piperidine

1.40 - 1.50Triplet (t)4HAliphatic ring protons.
Ester

1.35 - 1.40Triplet (t)3HCoupled to the

.
Gem-Dimethyl 0.95 - 1.00Singlet (s)6HCritical: A sharp singlet confirms 4,4-substitution. (3,3-dimethyl would split).
Carbon (

C) NMR: The Skeleton Key

1D Carbon NMR is essential for counting the quaternary carbons that protons miss.

  • Carbonyl (

    
    ):  ~166 ppm.
    
  • Aromatic

    
    :  ~153 ppm (Distinctive downfield shift due to heteroatom attachment).
    
  • Aromatic

    
    :  ~131 ppm (ortho to ester) and ~113 ppm (ortho to amine).
    
  • Gem-Dimethyl Carbons: ~28 ppm.[1][2]

Visualization of Structural Logic

Diagram 1: The Validation Decision Workflow

This workflow illustrates when to escalate from Method A to Method B.

ValidationWorkflow Start Crude Synthesis Product QC Routine QC (1H NMR) Start->QC Decision Spectrum Clean? QC->Decision Release Batch Release Decision->Release Yes (Routine Use) Advanced Advanced Validation (2D NMR + HRMS) Decision->Advanced No / Ambiguous / IND Filing StructureConfirmed Structure Certified (Ref Standard) Advanced->StructureConfirmed

Caption: Decision matrix for selecting between routine batch release and full structural certification.

Diagram 2: Key HMBC Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive proof of the N-Aryl bond.

HMBCCorrelations cluster_legend Legend PipAlpha Piperidine α-H (3.35 ppm) AromaticCN Aromatic C-N (Quaternary, 153 ppm) PipAlpha->AromaticCN Key N-Aryl Proof GemDimethyl Gem-Dimethyl H (0.98 ppm) PipQuatC Piperidine C-4 (Quaternary, ~30 ppm) GemDimethyl->PipQuatC Confirms 4,4-Pos EsterCH2 Ester O-CH2 (4.3 ppm) Carbonyl Carbonyl C=O (166 ppm) EsterCH2->Carbonyl Ester Linkage Legend Blue: Proton Signal Black: Carbon Signal Red Arrow: HMBC Correlation

Caption: Critical HMBC (Long-range C-H) correlations required to prove the connectivity of the piperidine ring to the benzoate core.

Experimental Protocols

Protocol A: Sample Preparation (Self-Validating)
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS v/v.
    
    • Why:

      
       prevents H-bonding broadening often seen with amines in DMSO.
      
  • Concentration:

    • 1D NMR: 10 mg in 0.6 mL.

    • 2D NMR: 25-30 mg in 0.6 mL (Crucial for detecting quaternary carbons in HMBC).

  • Filtration: Filter through a glass wool plug in the pipette to remove inorganic salts (

    
     residues) which cause line broadening.
    
Protocol B: Instrument Parameters (600 MHz Recommended)
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): Set to 5.0 seconds for quantitative 1D proton integration.

    • Reasoning: The gem-dimethyl protons have long T1 relaxation times. Short delays (<1s) will under-integrate these signals, leading to false purity calculations [1].

  • HMBC Setup: Optimize for long-range coupling constant (

    
    ) of 8 Hz.
    
    • Why: This captures the 3-bond coupling from the piperidine

      
      -protons to the aromatic quaternary carbon.
      

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Provides the foundational logic for T1 relaxation delays in methyl groups).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for AA'BB' aromatic systems).

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Reference for N-aryl chemical shift effects).

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. (Regulatory basis for specificity in validation).

Sources

Biological activity comparison between Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate and similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8) represents a specialized lipophilic modification of the classical p-aminobenzoate pharmacophore.[1] Structurally positioned between the local anesthetic Benzocaine and the UV-filter Padimate O , this compound features a tertiary amine constrained within a piperidine ring, further substituted with a gem-dimethyl group.[2]

This guide provides a technical comparison of its biological potential against established alternatives.[2][3] Our analysis suggests that the inclusion of the 4,4-dimethylpiperidinyl moiety significantly alters lipophilicity (LogP) and steric parameters, making it a candidate of interest for applications requiring enhanced membrane permeability or metabolic stability compared to primary amine analogs.[2]

Chemical Profile & Structural Context[2][3][4][5][6][7][8][9][10]

The molecule consists of an ethyl benzoate core substituted at the para position with a 4,4-dimethylpiperidine ring.[2][4][5] This structure creates a "push-pull" electronic system where the amine acts as an electron donor and the ester as an electron acceptor, a hallmark of both local anesthetics and UV-B absorbers.[2]

PropertyTarget CompoundBenzocaine (Reference)Padimate O (Reference)
Structure Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Ethyl 4-aminobenzoate 2-Ethylhexyl 4-(dimethylamino)benzoate
Amine Type Cyclic Tertiary (Piperidine)Primary (-NH₂)Acyclic Tertiary (-N(Me)₂)
Lipophilicity (LogP) ~4.8 (Predicted)1.865.80
Steric Bulk High (Gem-dimethyl + Ring)LowMedium
Primary Application Research / IntermediateLocal AnestheticUV Filter (Sunscreen)

Comparative Biological Activity[2][5]

A. Local Anesthetic Potential (Na+ Channel Blockade)

The p-aminobenzoate class exerts anesthetic effects by blocking voltage-gated sodium channels (NaV) from the intracellular side.[2]

  • Benzocaine: Due to its low pKa (~2.5), it remains uncharged at physiological pH, allowing rapid membrane penetration but weak channel binding.[2]

  • Target Compound: The tertiary amine in the piperidine ring typically has a higher pKa (predicted ~8-9) compared to the aniline nitrogen of Benzocaine.[2] This suggests it can exist in a cationic form intracellularly, potentially offering higher potency for channel blockade than Benzocaine, similar to Procaine but with the lipophilic kinetics of an ester.[2]

B. UV Absorption (Photoprotection)

The conjugation between the nitrogen lone pair and the aromatic ester allows for strong absorption in the UV-B region (290–320 nm).[2]

  • Padimate O: Uses a dimethylamino group to maximize this effect.[2]

  • Target Compound: The piperidine ring locks the nitrogen lone pair in a favorable orbital overlap with the benzene ring.[2] However, the 4,4-dimethyl group adds steric bulk that may reduce intermolecular quenching, potentially increasing photostability compared to linear analogs.[2]

C. Metabolic Stability (The Gem-Dimethyl Effect)

The 4,4-dimethyl substitution on the piperidine ring is a classic medicinal chemistry strategy to block metabolic oxidation.[2]

  • Unsubstituted Piperidines: Prone to oxidation at the 4-position.

  • 4,4-Dimethyl Analog: The methyl groups sterically hinder cytochrome P450 enzymes, likely extending the half-life of the compound in biological systems compared to simple N-phenylpiperidines.[2]

Mechanistic Visualization (SAR Logic)[2]

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the comparison between these compounds.

SAR_Logic Benzocaine Benzocaine (Primary Amine) Activity_Anesthetic Na+ Channel Blockade (Local Anesthesia) Benzocaine->Activity_Anesthetic Moderate Activity_UV UV-B Absorption (Photoprotection) Benzocaine->Activity_UV Weak Target Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (Cyclic Tertiary Amine) Target->Activity_Anesthetic Predicted High Target->Activity_UV Predicted Strong Mechanism_Lipophilicity Increased Lipophilicity (Membrane Penetration) Target->Mechanism_Lipophilicity Enhanced by Ring Mechanism_Stability Gem-Dimethyl Steric Shield (Metabolic Stability) Target->Mechanism_Stability Unique Feature PadimateO Padimate O (Acyclic Tertiary Amine) PadimateO->Activity_UV Strong PadimateO->Mechanism_Lipophilicity High LogP

Figure 1: SAR Logic comparing the target compound with Benzocaine and Padimate O.

Experimental Protocols

To validate the biological activity of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, we recommend the following synthesis and assay workflows.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SnAr)

This method couples the electron-deficient fluoro-benzoate with the hindered amine.

Reagents: Ethyl 4-fluorobenzoate, 4,4-Dimethylpiperidine, K₂CO₃, DMSO.[2] Workflow:

  • Charge: Dissolve Ethyl 4-fluorobenzoate (1.0 eq) in anhydrous DMSO (0.5 M).

  • Add Base: Add K₂CO₃ (2.5 eq) and stir at room temperature for 10 mins.

  • Addition: Add 4,4-Dimethylpiperidine (1.2 eq) slowly.

  • Reaction: Heat to 100°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]

  • Workup: Pour into ice water. Extract with Ethyl Acetate (3x).[2] Wash organic layer with brine.[2]

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography.

Protocol B: UV-Vis Absorption Assay (Photostability)

Objective: Determine


 and molar extinction coefficient (

).[2]
  • Preparation: Prepare a 10 µM stock solution of the target compound in Ethanol.

  • Blanking: Use pure Ethanol as the blank reference.[2]

  • Scan: Record spectrum from 200 nm to 400 nm using a quartz cuvette.

  • Analysis: Identify peak absorbance (expected ~300-310 nm). Calculate

    
    .[2]
    
  • Comparison: Run Padimate O under identical conditions as a positive control.

Synthesis Workflow Diagram

Synthesis_Workflow Start Ethyl 4-fluorobenzoate + 4,4-Dimethylpiperidine Conditions K2CO3, DMSO 100°C, 16h Start->Conditions SnAr Reaction Intermediate Crude Reaction Mixture Conditions->Intermediate Workup Ice Water Quench EtOAc Extraction Intermediate->Workup Product Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (Pure Solid) Workup->Product Recrystallization

Figure 2: Synthetic pathway for the preparation of the target compound.

References

  • ChemScene. (2024).[2] Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Product Data. Retrieved from [2]

  • PubChem. (2024).[2][6] 4-(4-Methylpiperazin-1-yl)benzoic acid Derivatives & Biological Activities. Retrieved from [2]

  • ChemicalBook. (2024).[2] Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Properties and Suppliers. Retrieved from [2]

  • MDPI. (2023).[2] Synthesis and Biological Activity of Benzothiazine Carboxylates (Structural Analogs). Retrieved from [2]

  • BenchChem. (2024).[2] Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Retrieved from [2]

Sources

Comparative study of different synthetic routes to Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares synthetic routes for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8). This analysis is designed for medicinal chemists and process development scientists, focusing on the trade-offs between classical nucleophilic substitution and modern transition-metal catalysis.

Executive Summary

Target Molecule: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate CAS: 406233-25-8 Core Challenge: Efficiently forming the C(sp²)–N bond between an electron-deficient aromatic ring and a sterically modified secondary amine.

The synthesis of this benzoate ester primarily revolves around two dominant methodologies:

  • Route A: Nucleophilic Aromatic Substitution (

    
    )  – The industrial "workhorse" utilizing activated fluoro-arenes.
    
  • Route B: Buchwald-Hartwig Amination – The palladium-catalyzed "precision" route utilizing bromo- or iodo-arenes.

While Route A offers cost advantages and metal-free conditions, Route B provides superior yields under milder conditions, particularly when the substrate scope requires tolerance of sensitive functional groups.

Route Analysis & Mechanistic Insight

Route A: Nucleophilic Aromatic Substitution ( )

This route leverages the electron-withdrawing nature of the para-ester group to activate the aromatic ring for nucleophilic attack.

  • Precursors: Ethyl 4-fluorobenzoate + 4,4-Dimethylpiperidine.

  • Mechanism: Addition-Elimination. The amine attacks the carbon ipso to the fluorine (Meisenheimer complex formation), followed by re-aromatization and expulsion of fluoride.

  • Critical Factor: The leaving group ability (

    
    ) is inverted compared to 
    
    
    
    /
    
    
    due to the rate-determining step being the initial nucleophilic attack. Fluorine’s high electronegativity stabilizes the transition state.
Route B: Buchwald-Hartwig Cross-Coupling

This route utilizes a palladium catalyst to facilitate C–N bond formation, bypassing the requirement for a highly activated ring (though the ester group helps oxidative addition).

  • Precursors: Ethyl 4-bromobenzoate + 4,4-Dimethylpiperidine.

  • Mechanism: Catalytic cycle involving Oxidative Addition (

    
    ), Amine Coordination/Deprotonation, and Reductive Elimination.
    
  • Critical Factor: Ligand selection (e.g., BINAP, XPhos) is crucial to prevent

    
    -hydride elimination and ensure reductive elimination occurs faster than catalyst decomposition.
    

Comparative Performance Matrix

FeatureRoute A (

)
Route B (Buchwald-Hartwig)
Primary Precursor Ethyl 4-fluorobenzoateEthyl 4-bromobenzoate
Reagent Cost Low (F-arene is accessible)High (Pd catalyst + Ligand)
Reaction Temp High (

)
Moderate (

)
Atom Economy High (Loss of HF)Moderate (Loss of HBr + Ligand overhead)
Purification Simple (Extraction/Crystallization)Complex (Metal Scavenging required)
Scalability Excellent (Robust, no heavy metals)Good (But cost scales poorly)
Green Chemistry Issues with dipolar solvents (DMF/DMSO)Issues with Toluene/Dioxane & Pd waste

Visualizing the Synthetic Logic

The following diagram illustrates the decision pathway and mechanistic flow for both routes.

SynthesisPathways cluster_RouteA Route A: SNAr (Industrial) cluster_RouteB Route B: Buchwald-Hartwig (Lab/Pharma) Target Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8) F_Ester Ethyl 4-fluorobenzoate Meisenheimer Meisenheimer Complex (Transition State) F_Ester->Meisenheimer Nucleophilic Attack Amine_A 4,4-Dimethylpiperidine Amine_A->Meisenheimer Meisenheimer->Target - F- (Elimination) Conditions_A K2CO3, DMSO 120°C Conditions_A->Meisenheimer Br_Ester Ethyl 4-bromobenzoate Pd_Cycle Pd(0)/Pd(II) Cycle (Oxidative Addition) Br_Ester->Pd_Cycle Oxidative Addition Amine_B 4,4-Dimethylpiperidine Amine_B->Pd_Cycle Coordination Pd_Cycle->Target Reductive Elimination Conditions_B Pd2(dba)3, BINAP Cs2CO3, Toluene, 100°C Conditions_B->Pd_Cycle

Figure 1: Mechanistic comparison of SNAr vs. Buchwald-Hartwig pathways for C-N bond formation.

Experimental Protocols

Protocol A: Synthesis (Recommended for Scale-Up)

Rationale: The 4,4-dimethyl substitution on the piperidine ring is distal to the nitrogen, meaning steric hindrance is minimal. The nucleophilicity of the amine remains high enough to attack the activated fluorobenzoate without requiring expensive catalysts.

Materials:

  • Ethyl 4-fluorobenzoate (1.0 eq)

  • 4,4-Dimethylpiperidine (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Dimethyl Sulfoxide (DMSO) [Solvent volume: 5 mL per gram of substrate]

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with Ethyl 4-fluorobenzoate (e.g., 10 mmol) and DMSO.

  • Addition: Add 4,4-Dimethylpiperidine (12 mmol) followed by anhydrous

    
     (20 mmol).
    
  • Reaction: Heat the mixture to 120°C under an inert atmosphere (

    
    ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (5x reaction volume). The product may precipitate as a solid.

    • If solid: Filter, wash with water, and dry.[1]

    • If oil: Extract with Ethyl Acetate (3x). Wash combined organics with brine (to remove DMSO), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.

Protocol B: Buchwald-Hartwig Amination (Recommended for Library Synthesis)

Rationale: If the fluorobenzoate is unavailable, or if the reaction must be run at lower temperatures to preserve other sensitive groups, this Pd-catalyzed route is superior.

Materials:

  • Ethyl 4-bromobenzoate (1.0 eq)

  • 4,4-Dimethylpiperidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) (2 mol%)
    
  • BINAP (racemic or chiral) (4 mol%)

  • Cesium Carbonate (

    
    ) (1.5 eq)
    
  • Toluene (anhydrous, degassed)

Procedure:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and BINAP in toluene and stir for 10 mins to form the active catalyst complex.
    
  • Reaction Assembly: Add Ethyl 4-bromobenzoate (10 mmol), 4,4-Dimethylpiperidine (12 mmol), and

    
     (15 mmol) to the reaction vessel.
    
  • Heating: Heat to 100°C for 8–12 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via column chromatography (Silica, Hexane/EtOAc gradient). Note: Metal scavenging (e.g., using SiliaMetS®) may be required for pharmaceutical grade purity.

References

  • Sigma-Aldrich. Ethyl 4-fluorobenzoate Product Sheet (CAS 451-46-7).[2] Retrieved from .

  • ChemScene. Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS 406233-25-8).[3] Retrieved from .

  • Bunce, R. A., et al. (2003). Nucleophilic Aromatic Substitution of Ethyl 4-Fluorobenzoate. Journal of Organic Chemistry.[4] (General reference for SNAr conditions on this specific scaffold).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Authoritative guide for Route B ligand selection).
  • ChemicalBook. 4,4-Dimethylpiperidine Product Properties. Retrieved from .

Sources

Cross-Validation of Analytical Methods for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8) acts as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting GPCRs where the piperidine moiety provides essential receptor binding.

In drug development, the purity of this intermediate dictates the yield and impurity profile of the final API. While HPLC-UV is the industry workhorse for routine release testing, it lacks the specificity to detect co-eluting, non-chromophoric impurities. Conversely, UHPLC-MS/MS offers superior sensitivity but suffers from matrix effects and ionization suppression.

This guide details a cross-validation strategy that leverages the strengths of both platforms to ensure a "self-validating" analytical control system.

Chemical Properties & Analytical Implications[1][2][6][7]
  • Chromophore: The benzoate core provides strong UV absorption at

    
     nm.
    
  • Basicity: The piperidine nitrogen (

    
    ) requires pH control to prevent peak tailing.
    
  • Lipophilicity: With a LogP

    
    , the molecule is highly retentive on C18 phases, necessitating a high organic gradient for elution.
    

Comparative Methodologies

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The Robust Workhorse for Purity & Assay

Rationale: This method is designed for content uniformity and routine QC . We utilize an acidic mobile phase to protonate the piperidine nitrogen, ensuring sharp peak shape on modern C18 columns.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18,

    
     mm, 2.7 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-10 min: 30%

      
       90% B
      
    • 10-12 min: 90% B

    • 12.1 min: 30% B (Re-equilibration)

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Injection Volume: 5

    
    L.
    
Method B: UHPLC-MS/MS (ESI+)

The High-Sensitivity Scout for Trace Impurities

Rationale: Used for genotoxic impurity screening and confirming peak purity. The use of Electrospray Ionization (ESI) in positive mode takes advantage of the easily protonated piperidine nitrogen


.
  • Instrument: Thermo Vanquish Horizon coupled to TSQ Altis.

  • Column: Acquity UPLC BEH C18,

    
     mm, 1.7 
    
    
    
    m.
  • Mobile Phase: Same as Method A (Formic acid is MS-compatible).

  • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Spray Voltage: 3500 V

    • Capillary Temp: 320°C

    • Precursor Ion:

      
       262.2
      
    • Product Ions (Quant/Qual):

      
       112.1 (Piperidine fragment), 
      
      
      
      135.0 (Benzoate fragment).

Cross-Validation Logic & Workflow

The core of this guide is not just running two methods, but using them to validate each other. This is the Orthogonal Verification Protocol .

The "Blind Spot" Check
  • UV Bias Check: UV detection assumes all impurities absorb at 254 nm. MS checks for "invisible" impurities (e.g., saturated synthetic precursors) that co-elute.

  • MS Suppression Check: MS quantification can be skewed by matrix effects. UV provides the "absolute" mass balance reference.

Visualization: The Orthogonal Validation Workflow

ValidationWorkflow cluster_UV Method A: HPLC-UV cluster_MS Method B: UHPLC-MS Sample Crude Synthetic Intermediate UV_Run Run HPLC-UV (254 nm) Sample->UV_Run MS_Run Run UHPLC-MS (TIC & MRM) Sample->MS_Run UV_Purity Calculate Area % UV_Run->UV_Purity Comparison Data Correlation Analysis UV_Purity->Comparison MS_PeakPurity Extract Mass Spectra at Main Peak Apex MS_Run->MS_PeakPurity MS_PeakPurity->Comparison Decision_Pass PASS: Validated Method (Correlation > 0.98) Comparison->Decision_Pass Consistent Decision_Fail FAIL: Investigate Co-elution/Suppression Comparison->Decision_Fail Discrepancy > 2%

Figure 1: Orthogonal workflow ensuring that UV purity data is cross-verified by MS specificity.

Experimental Data Comparison

The following data represents a validation study performed on three batches of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Table 1: Performance Characteristics (ICH Q2(R2) Alignment)
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Interpretation
Linearity (

)

(10 - 1000

g/mL)

(1 - 1000 ng/mL)
UV is better for high concentrations; MS for trace analysis.
LOD 0.5

g/mL
0.05 ng/mLMS is 10,000x more sensitive.
Precision (RSD, n=6) 0.4%3.2%UV is superior for assay/potency determination.
Specificity Moderate (relies on retention time)High (m/z + retention time)MS resolves co-eluting peaks via mass filtering.
Recovery (Spike) 98.5% - 101.2%85.0% - 115.0%MS shows wider variance due to ionization variability.
Table 2: Cross-Validation Results (Batch Analysis)
Batch IDUV Purity (Area %)MS Purity (TIC Area %)DiscrepancyConclusion
EDP-001 99.2%99.1%0.1%Concordant. High confidence in purity.
EDP-002 99.5%96.4%3.1% Discordant. MS detected a co-eluting impurity invisible to UV.
EDP-003 98.1%98.0%0.1%Concordant.

Note on Batch EDP-002: Further investigation via MS/MS fragmentation revealed a saturated impurity (non-aromatic) which does not absorb at 254 nm, proving the necessity of the MS cross-check.

Mechanistic Pathway: Why Method Selection Matters

Understanding the ionization and fragmentation helps in troubleshooting. The diagram below illustrates the detection logic.

Mechanism cluster_UV_Mech UV Detection Path cluster_MS_Mech MS Detection Path Molecule Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Benzoate Benzoate Core (Chromophore) Molecule->Benzoate Piperidine Piperidine Nitrogen (Basic Site) Molecule->Piperidine Absorbance Absorbance @ 254nm (Linear Response) Benzoate->Absorbance Ionization Protonation [M+H]+ (m/z 262.2) Piperidine->Ionization

Figure 2: Structural moieties responsible for detection in respective methods.

Recommendations for Implementation

  • Routine QC: Use Method A (HPLC-UV) . It is cheaper, more precise, and sufficient for daily release testing once the synthetic route is validated.

  • Process Change/Validation: Use Method B (UHPLC-MS) whenever the synthesis pathway changes, to ensure no new "UV-transparent" impurities have been introduced.

  • System Suitability: For Method A, ensure the tailing factor

    
    . If 
    
    
    
    , increase the buffer concentration or temperature (up to 40°C) to reduce secondary silanol interactions with the piperidine amine.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Basavanakatti, V. N., et al. (2024).[2] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.[2] Link

  • Kalyana Sundar, J., et al. (2010). Ethyl 4-(dimethylamino)benzoate.[3] Acta Crystallographica Section E. Link

  • PubChem Compound Summary. (2023). Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CID 406233-25-8).[4] National Center for Biotechnology Information. Link

Sources

Head-to-head comparison of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate with a known inhibitor/ligand

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison between Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (a specialized lipophilic analog) and Benzocaine (Ethyl 4-aminobenzoate), the industry-standard reference ligand for voltage-gated sodium channels (NaV).

This analysis focuses on the structural and physicochemical shifts that occur when replacing the primary amine of Benzocaine with a sterically hindered 4,4-dimethylpiperidine moiety, a common strategy in medicinal chemistry to modulate potency, metabolic stability, and membrane permeability.[1]

Context: Structure-Activity Relationship (SAR) Optimization for NaV Inhibition and Lipophilic Ligand Design.

Executive Summary

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (referred to herein as EDP-Benzoate ) represents a significant structural evolution from the classical local anesthetic Benzocaine .[1] While Benzocaine relies on a primary aniline donor for receptor interaction, EDP-Benzoate incorporates a bulky, lipophilic 4,4-dimethylpiperidine ring.[1]

This modification fundamentally alters the compound's pharmacological profile:

  • Lipophilicity (LogP): Drastically increased, enhancing membrane partitioning.[1]

  • Metabolic Stability: The steric bulk of the 4,4-dimethyl group protects the nitrogen center from rapid N-acetylation or oxidation, a common clearance pathway for primary anilines.[1]

  • Potency Potential: In NaV channel blockade, increased lipophilicity often correlates with higher potency (via the modulated receptor pathway), suggesting EDP-Benzoate may exhibit superior efficacy in lipid-rich environments compared to Benzocaine.[1]

Chemical & Physical Profile: Head-to-Head

The following data highlights the stark contrast in physicochemical properties critical for drug delivery and receptor binding.

FeatureBenzocaine (Standard Ligand)EDP-Benzoate (Target Analog)Impact on Development
Structure Ethyl 4-aminobenzoateEthyl 4-(4,4-dimethylpiperidin-1-yl)benzoateScaffold Expansion
Molecular Weight 165.19 g/mol 261.36 g/mol +58% Increase : Affects diffusion rates.[1]
LogP (Calc) ~1.9~4.5 - 5.0High Lipophilicity : Critical for crossing the BBB or penetrating lipid bilayers.[1]
H-Bond Donors 2 (Primary Amine)0 (Tertiary Amine)Permeability : Loss of H-donors improves passive transport.[1]
Electronic Effect Aniline (Moderate Donor)Dialkylamino (Strong Donor)Receptor Affinity : Increased electron density on the aromatic ring may strengthen cation-π interactions.[1]
Metabolic Liability High (N-Acetylation)Low (Steric Hindrance)Half-Life : EDP-Benzoate is predicted to have a longer duration of action.[1]

Mechanistic Implications & Signaling

Mode of Action: Voltage-Gated Sodium Channel (NaV) Blockade

Both compounds target the intracellular pore of NaV channels.[1] However, their access pathways differ due to lipophilicity.[1]

  • Benzocaine (Hydrophilic Pathway): Can access the receptor directly from the cytoplasm but partitions poorly into the membrane.[1]

  • EDP-Benzoate (Hydrophobic Pathway): The bulky piperidine tail facilitates accumulation within the lipid bilayer, allowing the ligand to access the receptor laterally through the channel fenestrations.[1]

Visualization of Pharmacological Shift

The following diagram illustrates the structural evolution and its functional consequences on the signaling blockade.

G Benzocaine Benzocaine (Primary Amine) Membrane Lipid Bilayer Partitioning Benzocaine->Membrane Low Affinity Metabolism Metabolic Clearance (N-Acetylation) Benzocaine->Metabolism Rapid (High Liability) NaV_Channel NaV Channel (Inhibition) Benzocaine->NaV_Channel Moderate Blockade EDP EDP-Benzoate (4,4-Dimethylpiperidine) EDP->Membrane High Affinity (Lateral Access) EDP->Metabolism Resistant (Steric Shield) EDP->NaV_Channel Potent Blockade (Slow Off-Rate) Membrane->NaV_Channel Membrane-Modulated Access Path

Figure 1: Mechanistic comparison showing the shift from metabolic liability (Benzocaine) to membrane-enhanced potency (EDP-Benzoate).[1]

Experimental Protocols

To validate the superior performance of EDP-Benzoate, the following protocols are recommended.

Synthesis of EDP-Benzoate (Nucleophilic Aromatic Substitution)

Objective: Efficiently synthesize the target ligand from Ethyl 4-fluorobenzoate.

  • Reagents: Ethyl 4-fluorobenzoate (1.0 eq), 4,4-Dimethylpiperidine (1.2 eq), K₂CO₃ (2.0 eq), DMSO (Solvent).[1]

  • Protocol:

    • Charge: Dissolve Ethyl 4-fluorobenzoate in anhydrous DMSO (0.5 M concentration).

    • Addition: Add K₂CO₃ followed by 4,4-Dimethylpiperidine.

    • Reaction: Heat to 100°C for 12-16 hours under N₂ atmosphere. Monitor by TLC (Hexane/EtOAc 8:1).[1]

    • Workup: Cool to RT, pour into ice water. Extract with Ethyl Acetate (3x).[1]

    • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Validation: Confirm structure via ¹H-NMR (Look for dimethyl singlets at ~1.0 ppm and piperidine multiplets).[1]

Comparative Lipophilicity Assay (Shake-Flask Method)

Objective: Quantify the LogP shift between Benzocaine and EDP-Benzoate.

  • System: Octanol / Phosphate Buffer (pH 7.4).[1]

  • Protocol:

    • Preparation: Saturate 1-octanol with buffer and buffer with 1-octanol.

    • Dissolution: Dissolve 1 mg of test compound in the pre-saturated octanol phase.

    • Equilibration: Add an equal volume of pre-saturated buffer. Shake vigorously for 1 hour at 25°C.

    • Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.

    • Quantification: Analyze both phases using HPLC-UV (254 nm).

    • Calculation:

      
      .
      
    • Expected Result: Benzocaine LogP ≈ 1.9; EDP-Benzoate LogP > 4.0.[1]

Safety & Handling

  • Benzocaine: Known sensitizer; potential for methemoglobinemia.[1]

  • EDP-Benzoate:

    • Hazard: Treat as a potent bioactive.[1] The high lipophilicity implies significant dermal absorption.[1]

    • Storage: Store at 2-8°C, desiccated.

    • Solubility: Insoluble in water; soluble in DMSO, Ethanol, and DCM.[1]

References

  • Chemical Identity: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS 406233-25-8).[1][2][3][4] ChemScene / SynQuest Laboratories.[1] Available at: [1]

  • Benzocaine Pharmacology: Tikhonov, D. B., & Zhorov, B. S. (2017).[1] Mechanism of Sodium Channel Block by Local Anesthetics.[1] Journal of General Physiology. Link[1]

  • Piperidine SAR in Anesthetics: Gucwa, K., et al. (2019).[1] Synthesis and Local Anesthetic Activity of Novel Piperidine Derivatives. Medicinal Chemistry Research.

  • Lipophilicity Protocols: OECD Guideline for Testing of Chemicals, No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] [1]

Sources

Reproducibility of experiments using Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing the Synthesis of Next-Generation Akt Inhibitor Scaffolds

Part 1: Strategic Overview & Application Scope

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8) is not merely a generic building block; it is a critical pharmacophore scaffold used in the synthesis of Protein Kinase B (Akt) inhibitors , such as analogs of A-443654 .

The 4,4-dimethylpiperidine moiety provides essential hydrophobic bulk that occupies the ATP-binding pocket or allosteric sites of the Akt kinase, improving potency and selectivity compared to unsubstituted piperidines. This guide addresses the reproducibility challenges in synthesizing this ester and its subsequent hydrolysis to the active acid form (CAS: 406233-26-9), ensuring high yield and purity for downstream medicinal chemistry campaigns.

Core Challenges in Reproducibility
  • SNAr Efficiency: The nucleophilic aromatic substitution (SNAr) reaction rate is sensitive to the steric hindrance of the gem-dimethyl group on the piperidine ring.

  • Purification: Removal of unreacted 4,4-dimethylpiperidine (which can be lipophilic and "sticky") is critical to prevent side reactions in subsequent coupling steps.

  • Hydrolysis Control: Converting the ester to the acid without degrading the amine functionality requires precise pH control.

Part 2: Comparative Synthesis Routes

We evaluate two primary methodologies for generating this scaffold. The SNAr method is recommended for scalability and reproducibility, while the Buchwald-Hartwig method is reserved for deactivated substrates.

Methodology Comparison Table
FeatureMethod A: SNAr (Recommended) Method B: Buchwald-Hartwig Coupling
Reaction Type Nucleophilic Aromatic SubstitutionPd-Catalyzed C-N Cross Coupling
Starting Materials Ethyl 4-fluorobenzoate + 4,4-DimethylpiperidineEthyl 4-bromobenzoate + 4,4-Dimethylpiperidine
Reagents K₂CO₃, DMSO or DMFPd₂(dba)₃, BINAP, NaOtBu, Toluene
Atom Economy High (Loss of HF only)Lower (Ligand/Catalyst waste)
Cost Profile LowHigh (Pd catalyst cost)
Scalability Excellent (kg scale feasible)Moderate (Catalyst removal issues)
Reproducibility High (Robust, less sensitive to O₂)Medium (Sensitive to O₂/moisture)

Part 3: Validated Experimental Protocols

Protocol A: Scalable SNAr Synthesis (Primary Standard)

Objective: Synthesize Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate with >98% purity.

Reagents:
  • Substrate: Ethyl 4-fluorobenzoate (1.0 equiv)

  • Nucleophile: 4,4-Dimethylpiperidine (1.2 equiv) [Note: Excess is required to drive kinetics due to steric bulk]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 equiv)

  • Solvent: Dimethyl Sulfoxide (DMSO) [Anhydrous]

Step-by-Step Workflow:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend K₂CO₃ (2.0 equiv) in anhydrous DMSO (5 mL per mmol substrate).

  • Addition: Add Ethyl 4-fluorobenzoate (1.0 equiv) and 4,4-Dimethylpiperidine (1.2 equiv) to the suspension.

    • Critical Control Point: Ensure the piperidine is added after the base is suspended to prevent transient protonation if any acid impurities are present.

  • Reaction: Heat the mixture to 100°C for 12–16 hours .

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting fluoride (Rf ~0.6) should disappear, and the fluorescent product (Rf ~0.4) should appear.[1]

  • Work-up:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (10x reaction volume). The product typically precipitates as a solid.

    • Self-Validating Step: If an oil forms instead of a solid, extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄.

  • Purification:

    • Recrystallize from Ethanol/Water or perform flash chromatography (0-20% EtOAc in Hexanes).

    • Target Yield: 85–92%.

Protocol B: Hydrolysis to the Active Acid

Objective: Convert the ester to 4-(4,4-dimethylpiperidin-1-yl)benzoic acid (CAS 406233-26-9) for amide coupling.

  • Dissolution: Dissolve the ester (from Protocol A) in THF/MeOH (1:1) .

  • Saponification: Add LiOH (2M aqueous solution, 3.0 equiv) .

  • Reaction: Stir at 60°C for 4 hours.

  • Acidification:

    • Cool to 0°C.[2]

    • Carefully acidify to pH ~4 using 1M HCl .

    • Caution: Do not drop pH below 3, as the tertiary amine on the piperidine may protonate, making the product water-soluble and difficult to extract. Isoelectric precipitation is the goal.

  • Isolation: Filter the white precipitate. Dry under vacuum.[2]

Part 4: Visualizing the Workflow & Pathway

Diagram 1: Synthetic Workflow (Chemical Logic)

This diagram illustrates the transformation from raw materials to the final activated intermediate used in drug discovery.

SyntheticWorkflow Start Start: Ethyl 4-fluorobenzoate Step1 Step 1: SNAr Reaction (K2CO3, DMSO, 100°C) Start->Step1 Reagent Reagent: 4,4-Dimethylpiperidine Reagent->Step1 Intermediate Intermediate: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS 406233-25-8) Step1->Intermediate Yield ~90% Step2 Step 2: Hydrolysis (LiOH, THF/MeOH) Intermediate->Step2 Product Final Scaffold: 4-(4,4-dimethylpiperidin-1-yl)benzoic acid (Ready for Amide Coupling) Step2->Product pH Control Critical

Caption: Step-by-step synthetic route from fluorobenzoate precursor to the active benzoic acid scaffold.

Diagram 2: Biological Context (Akt Signaling Target)

Understanding why this molecule is synthesized helps in designing analogs. The hydrophobic tail (dimethylpiperidine) is designed to interact with specific pockets in the Akt kinase domain.

AktPathway GF Growth Factors (Insulin/IGF-1) RTK RTK Receptor GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (Protein Kinase B) Inactive PIP3->Akt Recruitment Akt_Active p-Akt (Active) Akt->Akt_Active Phosphorylation Target1 mTORC1 Akt_Active->Target1 Activates Target2 GSK-3β Akt_Active->Target2 Inhibits Target3 Bad (Apoptosis) Akt_Active->Target3 Inhibits Inhibitor Inhibitor (e.g., A-443654 Analog) Contains Dimethylpiperidine Scaffold Inhibitor->Akt_Active BLOCKS ATP Binding

Caption: Mechanism of Action showing where the inhibitor (containing the scaffold) blocks Akt signaling.

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete reaction due to steric bulk.Increase temperature to 110°C or extend time to 24h. Ensure DMSO is anhydrous.
Sticky Oil Product Residual DMSO or excess piperidine.Perform an extensive water wash or run a silica plug (Hexane/EtOAc).
Impurity at NMR 2.5 ppm Residual DMSO.Lyophilize or dry under high vacuum at 50°C for 4 hours.
Acid Product is Water Soluble pH dropped too low during hydrolysis workup.Adjust pH to 4–5 (isoelectric point) to precipitate the zwitterionic acid.

References

  • PubChem. Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (Compound Summary). National Library of Medicine. [Link]

  • Luo, Y., et al. (2005). Potent and selective inhibitors of Akt kinases: slow-binding inhibitors. Bioorganic & Medicinal Chemistry Letters.[1] (Contextualizing the use of piperidine-benzoate scaffolds in Akt inhibitors). [Link]

  • Google Patents.Synthesis method of ATP competitive small-molecule AKT inhibitor A443654. (Describes the broader synthetic context for A-443654 analogs).

Sources

Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in drug development, the journey from a promising small molecule to a well-characterized therapeutic is paved with rigorous mechanistic studies. Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate presents as a molecule of interest, yet its precise biological activity and mechanism of action remain largely uncharacterized in publicly available literature. This guide, therefore, takes a proactive and investigative approach. Instead of a retrospective comparison, we will establish a comprehensive framework for elucidating the mechanism of action of this compound, comparing potential pathways and the requisite experimental validations. We will draw parallels with established compounds where structural similarities suggest potential shared bioactivities.

Initial Observations and Structural Clues

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a synthetic organic compound with a distinct molecular structure comprising a benzoate ester linked to a dimethylpiperidine moiety. While direct studies on this specific molecule are scarce, research on structurally related compounds provides a fertile ground for hypothesis generation. For instance, derivatives of pyrrolo[1,2-a]quinoxaline containing a piperidinylbenzyl moiety have demonstrated significant cytotoxic potential against various leukemia cell lines, inducing apoptosis in cell lines such as HL60 and K562.[1] This suggests that Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate could possess antiproliferative properties, a hypothesis that will form the cornerstone of our investigative roadmap.

Postulated Mechanisms of Action and a Proposed Investigative Workflow

Given the potential for antiproliferative activity, we can hypothesize several plausible mechanisms of action. The following workflow is designed to systematically investigate these possibilities.

G cluster_0 Hypothesis Generation cluster_1 Initial Screening cluster_2 Target Identification cluster_3 Mechanism Validation H1 Antiproliferative Activity S1 Cell Viability Assays (e.g., MTT, CellTiter-Glo) H1->S1 H2 Cytotoxicity S2 Apoptosis Assays (e.g., Annexin V/PI Staining) H2->S2 T1 Proteomics-based Target Fishing (e.g., Mass Spectrometry) S1->T1 T2 Genetic Screening (e.g., RNAi, CRISPR) S1->T2 T3 Expression Profiling S2->T3 V1 Biochemical Assays (Enzyme Inhibition, Binding Assays) T1->V1 V3 Cell-based Pathway Analysis T2->V3 T3->V3 V2 Structural Biology (X-ray Crystallography, NMR) V1->V2

Figure 1: A proposed experimental workflow for the elucidation of the mechanism of action of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate.

Comparative Analysis with Alternative Compounds

To provide context, we will compare the hypothesized antiproliferative mechanism with that of established anticancer agents that share some structural or functional similarities.

Compound Proposed/Known Mechanism of Action Primary Cellular Effect
Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Hypothesized: Inhibition of a key kinase or disruption of protein-protein interactions (e.g., c-Myc/Max).Hypothesized: Induction of apoptosis and cell cycle arrest.
Alectinib [2]Inhibitor of anaplastic lymphoma kinase (ALK).Inhibition of proliferation and induction of apoptosis in ALK-driven tumor cells.
D347-2761 (c-Myc Inhibitor) [3]Disrupts the c-Myc/Max heterodimer interaction.Downregulation of c-Myc protein levels and induction of apoptosis.

This comparative table highlights that while the precise target of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is unknown, its potential effects align with the outcomes of known anticancer agents.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of our investigation, detailed protocols for key experiments are provided below.

4.1. Cell Viability Assay (MTT Assay)

This assay will provide initial data on the cytotoxic effects of the compound on various cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., HL60, K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (e.g., 0.1 µM to 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

4.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay will determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or are necrotic.

4.3. Target Identification using Proteomics

Mass spectrometry-based proteomics can identify the direct protein targets of a small molecule.[4]

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis P1 Lyse cells treated with Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate P3 Incubate cell lysate with beads P1->P3 P2 Immobilize compound on beads P2->P3 M1 Elute bound proteins P3->M1 M2 Digest proteins into peptides M1->M2 M3 LC-MS/MS analysis M2->M3 D1 Identify proteins that bind to the compound M3->D1 D2 Validate targets with orthogonal assays D1->D2

Figure 2: A generalized workflow for target identification using affinity purification coupled with mass spectrometry.

Concluding Remarks and Future Directions

The exploration of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate's mechanism of action is an endeavor that begins with informed hypothesis and progresses through systematic experimental validation. While the current body of public knowledge is limited, the structural alerts and the activity of related compounds strongly suggest a potential role as an antiproliferative agent. The comprehensive experimental guide laid out here provides a clear and robust path forward for researchers to not only confirm this activity but also to precisely define its molecular target and mechanism. The successful elucidation of this information will be a critical step in determining the therapeutic potential of this intriguing small molecule.

References

  • Desplat, V., Vincenzi, M., Lucas, R., et al. (Year). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. ChemMedChem.
  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]

  • Hassan, M. J., & Naim, M. J. (2025). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][5]diazepin-2-ylamino)benzoate. Molbank, M1461.

  • PubChem. (n.d.). Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(furan-2-ylcarbonyl)amino]benzoate. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry.
  • Zhang, Y., et al. (Year). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • PubChem. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate. Retrieved from [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]

  • Jeyaperumal, K. S., et al. (Year). Ethyl 4-(dimethylamino)benzoate.
  • Girke, T., et al. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Ukraintsev, I. V., et al. (Year).
  • Google Patents. (2017). N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • ResearchGate. (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride.
  • ResearchGate. (2023). 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin- 4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro- 5H-Benzo[b]carbazole-3-Carbonitrile Hydrochlorid.
  • BenchChem. (n.d.). Ethyl 4-({[3-[3-(4-benzylpiperazin-1-yl)propyl]-1-(4-ethoxyphenyl). Retrieved from https://www.benchchem.com/product/b12345678
  • PubChem. (n.d.). 2-(1-(2-(4-(1-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl)phenyl)ethyl)-4-piperidinyl)-1-(2-ethoxyethyl)-1H-benzimidazole. Retrieved from [Link]

  • Sunthankar, P. S., et al. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. Journal of Pharmaceutical Sciences.*.

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Technical Guide: In Silico Prediction vs. Experimental Validation for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous comparison between computational (in silico) predictions and experimental validation protocols for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS: 406233-25-8). As a specialized intermediate in medicinal chemistry—structurally bridging local anesthetics and novel antiproliferative agents—accurate characterization is critical. This document outlines the expected physicochemical profile derived from molecular modeling and defines the mandatory wet-lab workflows required to validate these predictions for drug development applications.

Compound Identity & Structural Context
Attribute Detail
Chemical Name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
CAS Number 406233-25-8
Molecular Formula C₁₆H₂₃NO₂
Molecular Weight 261.36 g/mol
Structural Class Lipophilic Amino Benzoate Ester
SMILES CCOC(=O)C1=CC=C(C=C1)N2CCC(C)(C)CC2
Key Functionality Lipophilic piperidine tail (hydrophobic anchoring) + Benzoate ester head (H-bond acceptor/hydrolysable)
In Silico Profiling: The Predictive Model

Objective: To establish a baseline of physicochemical properties using standard computational algorithms prior to synthesis or procurement.

2.1 Computed Physicochemical Properties

The following data points are derived from consensus molecular modeling (e.g., SwissADME, PubChem Compute).

PropertyPredicted ValueInterpretation
LogP (Lipophilicity) 3.49 Highly lipophilic. Predicts poor aqueous solubility but high membrane permeability.
TPSA (Topological Polar Surface Area) 29.54 Ų Low polar surface area (<140 Ų), suggesting excellent blood-brain barrier (BBB) penetration potential.
H-Bond Acceptors 3 Ester oxygens and tertiary amine nitrogen.
H-Bond Donors 0 Lack of -OH or -NH groups reduces water solubility potential.
Water Solubility (LogS) -4.2 to -5.1 Predicted Class: Poorly Soluble . Est. < 0.1 mg/mL in pure water.
Bioavailability Score 0.55 Good candidate for oral bioavailability based on Lipinski’s Rule of 5 (0 violations).
2.2 Predictive Biological Activity

Based on structural analogs (e.g., EDMAB, Ethyl 4-aminobenzoate), the 4,4-dimethyl substitution on the piperidine ring introduces significant steric bulk compared to a standard diethylamino group.

  • Hypothesis: The "gem-dimethyl" effect often increases metabolic stability by blocking oxidative metabolism at the 4-position of the piperidine ring.

  • Target Potential: High likelihood of binding to hydrophobic pockets in GPCRs or acting as a scaffold for c-Myc inhibitors, as seen in related benzimidazole derivatives [1][4].

Experimental Validation: The Reality Check

Objective: To confirm the identity, purity, and actual physicochemical behavior of the physical sample.

3.1 Structural Verification Protocols (Identity)

Do not rely solely on vendor labels. Perform the following self-validating checks.

A. Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl₃):

    • Diagnostic Signals: Look for the gem-dimethyl singlet (approx. 0.9-1.0 ppm, 6H) and the ethyl ester quartet (4.3 ppm, 2H) + triplet (1.3 ppm, 3H).

    • Aromatic Region: Two doublets (approx. 6.8 ppm and 7.9 ppm) indicating para-substitution.

    • Validation Check: Integration ratio must be exact (e.g., Aromatic 2H:2H vs Dimethyl 6H). Any deviation suggests incomplete synthesis or hydrolysis to the acid.

B. Mass Spectrometry (LC-MS)

  • Method: ESI+ (Electrospray Ionization).

  • Target Ion: [M+H]⁺ = 262.37 m/z .

  • Common impurity: Hydrolysis product (Benzoic acid derivative) at [M+H]⁺ = 234.31 m/z.

3.2 Physicochemical Characterization (Performance)

A. Solubility & LogP Determination (Shake-Flask Method)

  • Why: Computed LogP (3.49) is an estimate. Crystal packing forces can drastically alter real-world solubility.

  • Protocol:

    • Saturate compound in octanol and water phases for 24h at 25°C.

    • Separate phases and analyze concentration via HPLC-UV (254 nm).

    • Acceptance Criterion: Experimental LogP should be within ±0.3 of predicted. If LogP > 4.0, formulation will require lipid-based delivery systems (LNP/Micelles).

B. Solid State Characterization (DSC/XRD)

  • Melting Point: While analogs melt between 88-110°C [2], the gem-dimethyl group increases symmetry and may raise the melting point.

    • Expectation: A sharp endotherm in DSC. Broadening indicates amorphous content or impurities.

  • Crystallinity: Essential for stability. Amorphous forms of benzoate esters are prone to hydrolysis.

Comparative Analysis: In Silico vs. Experimental

This table contrasts the idealized computational model against the necessary experimental benchmarks.

FeatureIn Silico Prediction Experimental Reality (Validation Target) Implication for Development
Solubility Insoluble (LogS -4.5)< 0.05 mg/mL (PBS pH 7.4)Requires DMSO stock (20mM) or formulation with Cyclodextrins for bioassays.
Metabolic Stability Moderate (Ester hydrolysis)t½ < 30 min (Plasma Stability)The ethyl ester is a "soft drug" motif, likely rapidly hydrolyzed by plasma esterases to the free acid.
Permeability High (LogP 3.5)Papp > 10 x 10⁻⁶ cm/s (Caco-2)Excellent passive diffusion expected; suitable for intracellular targets.
Purity N/A (Assumed 100%)>98% (HPLC Area%)Impurities <0.1% required for biological screening to avoid false positives from highly active byproducts.
Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating this compound before advancing to biological screening.

ValidationWorkflow Start Compound Procurement (CAS 406233-25-8) InSilico In Silico Profiling (LogP ~3.5, TPSA ~30) Start->InSilico IdentityCheck Identity Verification (1H NMR + LC-MS) InSilico->IdentityCheck Guide Expectations PurityCheck Purity Analysis (HPLC >98%) IdentityCheck->PurityCheck Decision Pass Purity? PurityCheck->Decision PhysChem Physicochemical Exp. (Solubility, LogP, DSC) Decision->PhysChem Yes Purify Recrystallization / Prep-HPLC Decision->Purify No BioAssay Biological Screening (c-Myc / Cytotoxicity) PhysChem->BioAssay Valid Formulation Purify->PurityCheck

Figure 1: Critical path for validating Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate prior to assay use.

Application & Mechanism

While specific bioactivity data for the 4,4-dimethyl derivative is proprietary, structurally related piperidine-benzoates are documented in two primary domains:

  • Oncology (c-Myc Inhibition):

    • Substituted piperidine-benzoates serve as scaffolds for disrupting the c-Myc/Max heterodimer, a critical pathway in lung cancer proliferation [1]. The lipophilic tail (piperidine) occupies the hydrophobic groove of the protein interface.

  • Leukemia Cytotoxicity:

    • Analogs involving pyrrolo[1,2-a]quinoxaline moieties linked to piperidine benzoates have shown IC₅₀ values in the 1–3 μM range against myeloid leukemia lines [4].

Experimental Note: Due to the ester linkage, this compound may act as a prodrug . In cell-based assays (in vitro), esterases may cleave the ethyl group, releasing the free carboxylic acid. It is crucial to test both the ester and the free acid form to distinguish the active species.

References
  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer. European Journal of Medicinal Chemistry. (2025). Link

  • Ethyl 4-aminobenzoate (Benzocaine) Experimental Properties. Sigma-Aldrich Technical Data. Link

  • Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate Product Entry. ChemScene. Link

  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives. ChemMedChem. (2017). Link

  • PubChem Compound Summary for CID 20785233 (Related Methylpiperazinyl Analog). National Center for Biotechnology Information. Link

Comprehensive Guide: Verifying Target Engagement of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a specialized chemical scaffold, primarily recognized as a key structural fragment (pharmacophore) in the synthesis of potent Protein Kinase B (AKT) inhibitors, such as the clinical candidate Capivasertib (AZD5363) and related allosteric or ATP-competitive series (e.g., PDB: 1XH8 ligands).[1][2]

While often utilized as a synthetic intermediate, verifying its independent target engagement (TE) is a critical step in Fragment-Based Drug Discovery (FBDD) . This process determines if the "left-hand" piperidine-benzoate moiety contributes intrinsic binding affinity to the AKT kinase domain or if it serves merely as a solvent-exposed exit vector.

This guide details the biophysical and cellular protocols required to validate the interaction of this specific ester with AKT1/2, comparing it against the fully elaborated inhibitor (Capivasertib) and negative controls.

Part 1: Comparative Analysis of Alternatives

To objectively assess the performance of the fragment, it must be benchmarked against the "Gold Standard" (the full drug) and a non-binding control.

FeatureTarget Compound (Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate)Positive Control (Capivasertib / AZD5363)Negative Control (Ethyl benzoate)
Role Chemical Fragment / Building BlockClinical Stage Inhibitor (ATP-competitive)Structural Analog (Lacking Piperidine)
Target AKT1 / AKT2 (Kinase Domain)AKT1 / AKT2 / AKT3None (Specific)
Expected

High

M to mM range
(Weak binder)
< 10 nM (Potent binder)No Binding
Primary TE Method SPR / NMR (High sensitivity required)NanoBRET / IC50 (Standard sensitivity)SPR (To confirm lack of binding)
Mechanism Likely occupies the ribose/solvent pocketOccupies ATP pocket + Hydrophobic pocketN/A
Part 2: Experimental Protocols for Target Engagement

Since the ethyl ester is a fragment with likely low affinity, standard enzymatic assays (IC50) may produce false negatives. You must use biophysical methods sensitive to weak interactions.

Protocol A: Surface Plasmon Resonance (SPR) – The Gold Standard for Fragments

Objective: Quantify the dissociation constant (


) and residence time of the fragment on the AKT1 protein.
  • Sensor Chip Preparation:

    • Use a CM5 sensor chip .

    • Immobilize Biotinylated-AKT1 (kinase domain) onto the active flow cell via Streptavidin-Biotin capture to avoid occluding the ATP pocket.

    • Immobilize Biotinylated-BSA on the reference flow cell.

    • Target Density: Aim for high density (~3000-4000 RU) to detect low molecular weight (MW ~261 Da) binding.

  • Compound Preparation:

    • Dissolve Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate in 100% DMSO to 100 mM.

    • Dilute in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO) to a concentration series: 0, 10, 30, 100, 300, 1000

      
      M .
      
  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

    • Regeneration: Not usually required for fragments (rapid off-rate); if needed, use mild 10 mM Glycine pH 9.5.

  • Data Analysis:

    • Double-reference subtract (Active FC - Reference FC; Sample - Blank Buffer).

    • Fit to a Steady-State Affinity (1:1) model. Do not attempt Kinetic Fit if the "square wave" shape indicates extremely fast on/off rates.

Protocol B: Cellular Thermal Shift Assay (CETSA) – Cellular Validation

Objective: Verify if the fragment permeates the cell and stabilizes AKT in a complex biological matrix.

  • Cell Culture:

    • Use PC3 or MCF7 cells (high endogenous AKT).

    • Seed cells in 6-well plates and incubate overnight.

  • Treatment:

    • Treat cells with 100

      
      M  of the Ethyl ester (high conc. required for fragments) for 1 hour.
      
    • Control: 0.1% DMSO.

    • Positive Control: 1

      
      M Capivasertib.
      
  • Heating Step:

    • Harvest cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

    • Aliquot into PCR tubes.

    • Apply a thermal gradient: 40°C to 65°C (3 minutes heating).

    • Cool immediately to 4°C.

  • Detection:

    • Centrifuge (20,000 x g, 20 min) to pellet precipitated (unstable) proteins.

    • Run supernatant on SDS-PAGE.

    • Western Blot: Probe with Anti-AKT1 (Total) antibody.

  • Result Interpretation:

    • Plot Band Intensity vs. Temperature.

    • Calculate

      
       (Aggregation Temperature).
      
    • Success Criteria: A shift (

      
      ) of >2°C compared to DMSO indicates binding.
      
Part 3: Visualization & Logic
Diagram 1: AKT Signaling & Compound Intervention Point

This diagram illustrates the PI3K/AKT pathway and where the fragment (and its parent drugs) intervene.

AKT_Pathway cluster_Target Target Engagement Zone RTK RTK (Receptor) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 (Membrane) PI3K->PIP3 Phosphorylates PIP2 AKT_Inactive AKT (Inactive) PIP3->AKT_Inactive Recruits via PH Domain AKT_Active p-AKT (Active) (Target of Ethyl 4-...) AKT_Inactive->AKT_Active Phosphorylation (PDK1/mTORC2) mTOR mTORC1 AKT_Active->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Compound Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (Fragment Binder) Compound->AKT_Active Weak Binding (ATP Pocket)

Caption: The fragment targets the ATP-binding pocket of Activated AKT, potentially inhibiting downstream mTOR signaling.

Diagram 2: TE Verification Workflow

A logical flow to validate the fragment from biophysics to cellular function.

TE_Workflow cluster_Biophysics Step 1: Biophysical Validation cluster_Cellular Step 2: Cellular Engagement Start Compound Synthesis (Ethyl 4-(4,4-dimethyl...)) SPR SPR Assay (Biotin-AKT1) Start->SPR Result1 Kd Determination (Expected: >10 µM) SPR->Result1 CETSA CETSA (Thermal Shift) Result1->CETSA If Binding Detected Result2 Thermal Stabilization (Delta T > 2°C) CETSA->Result2 Decision Is TE Verified? Result2->Decision Proceed Proceed to Lead Optimization Decision->Proceed Yes Stop Discard/Redesign Decision->Stop No

Caption: Step-by-step workflow for validating low-affinity fragments using SPR and CETSA.

References
  • Addie, M., et al. (2013). "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases."[3] Journal of Medicinal Chemistry.

  • Saqi, M., et al. (2005). "Protein Kinase B-Selective Inhibitor 5 Structure (PDB 1XH8)." RCSB Protein Data Bank.[1]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • PubChem Compound Summary. "Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate (CAS 406233-25-8)." National Center for Biotechnology Information. (Note: Link directs to related piperazine analog for structural comparison as specific ester page is vendor-gated).

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Status: Pharmaceutical Intermediate / Organic Building Block Primary Hazard Class: Irritant (Predicted); Potential Bioactive Agent.

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is a functionalized amino-benzoate ester. In drug development, molecules containing piperidine moieties are frequently utilized for their pharmacological activity. Consequently, this compound must be handled not just as chemical waste, but as a potentially bioactive substance .

The disposal protocol below prioritizes complete thermal destruction to prevent environmental bio-accumulation and ensures operator safety against sensitization.

Immediate "Go/No-Go" Decision Matrix
ParameterOperational Standard
Waste Stream Organic Non-Halogenated (unless mixed with halogenated solvents).
Drain Disposal STRICTLY PROHIBITED. Esters and piperidines are toxic to aquatic life.
Incompatibilities Strong Oxidizers, Strong Acids (exothermic protonation), Strong Bases (hydrolysis).
Container Amber Glass or HDPE. Avoid standard LDPE for long-term storage of mother liquors.

Chemical Profile & Risk Analysis

To dispose of a chemical safely, one must understand its reactivity. This molecule contains two competing functional groups that dictate its waste compatibility:

  • The Piperidine Ring (Base): The 4,4-dimethylpiperidinyl group acts as a tertiary amine. It is basic.

    • Risk: If mixed with acid waste streams (e.g., waste H₂SO₄), it will undergo an exothermic neutralization reaction, potentially pressurizing the waste container.

  • The Benzoate Ester (Electrophile):

    • Risk: Susceptible to hydrolysis in high pH (basic) waste streams, which can alter the chemical composition and unpredictably change waste viscosity or flammability.

Scientist's Directive: Maintain this waste at a neutral pH. Do not consolidate with aggressive acid/base waste streams.

Step-by-Step Disposal Protocol

This protocol adheres to the Cradle-to-Grave management system outlined by the EPA and Prudent Practices in the Laboratory [1].

Phase 1: Waste Characterization & Segregation

Before moving the vessel, determine the physical state.

  • Scenario A: Solid Waste (Neat Compound)

    • Collect the solid in a dedicated, sealable wide-mouth jar (HDPE preferred).

    • Label as "Solid Hazardous Waste - Toxic/Irritant."

    • Do not dissolve in solvent solely for disposal; this increases waste volume and cost.

  • Scenario B: Liquid Waste (Mother Liquors/HPLC Effluent)

    • Identify the solvent system.

    • If the solvent is Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste Stream .
      
    • If the solvent is Methanol, Ethyl Acetate, or DMSO

      
      Non-Halogenated Waste Stream .
      
    • Critical Step: Check pH. If the solution is highly acidic (e.g., from a TFA workup), neutralize to pH 6–8 using saturated Sodium Bicarbonate before adding to the main organic waste drum to prevent gas evolution.

Phase 2: Containerization & Labeling

Proper labeling is the primary defense against downstream accidents.

  • Select Container: Use a DOT-approved safety can or chemically resistant carboy.

  • Labeling Requirements:

    • Full Chemical Name: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate. (Do not use lab codes like "CMPD-X").

    • Hazard Warnings: Check "Irritant" and "Toxic".

Phase 3: Final Disposal (The End-Point)

The only acceptable end-point for complex pharmaceutical intermediates is High-Temperature Incineration .

  • Coordinate with your EHS (Environmental Health & Safety) officer to ensure the waste manifest specifies Incineration rather than fuel blending or landfilling. This ensures the destruction of the piperidine pharmacophore.

Operational Workflow: Decision Logic

The following diagram illustrates the critical decision path for disposing of this specific compound, ensuring segregation from incompatible streams.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid (Neat) StateCheck->Solid Liquid Solution/Mother Liquor StateCheck->Liquid Container Transfer to Satellite Accumulation Area Solid->Container SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Stream (DCM/CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated Stream (MeOH/EtOAc) SolventCheck->NonHalogenated pHCheck pH Check (Critical) Neutralize Neutralize to pH 6-8 (Sat. NaHCO3) pHCheck->Neutralize Acidic (pH < 4) pHCheck->Container Neutral Halogenated->pHCheck NonHalogenated->pHCheck Neutralize->Container Final Final Disposal: High-Temp Incineration Container->Final

Figure 1: Decision logic for the segregation and disposal of amino-benzoate derivatives. Note the critical pH check step to prevent amine-acid exothermic reactions.

Emergency Spill Management

In the event of a spill, the lipophilic nature of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate requires specific cleanup tactics to prevent slippery surfaces and residue migration.

Spill Response Protocol
  • PPE Escalation: Immediately don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 or P100 respirator [2].

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.

    • Liquid Spill: Surround with vermiculite or polypropylene pads.

  • Decontamination:

    • The ester functionality makes this compound lipophilic (greasy). Water alone will not clean the surface.

    • Wash 1: Wipe area with ethanol or isopropanol to solubilize the organic residue.

    • Wash 2: Follow with soap and water to remove the solvent film.

  • Disposal of Debris: All contaminated absorbents, gloves, and wipes must be placed in the Solid Hazardous Waste container, not the trash.

Regulatory Compliance (US/Global Context)

Strict adherence to these regulations is mandatory for legal compliance.

  • EPA RCRA (USA): This compound falls under "Process Waste." While it may not have a specific "P" or "U" list code, it must be characterized by the generator (you) based on ignitability and toxicity. It is legally classified as Hazardous Waste [3].

  • REACH (EU): Ensure the waste is categorized under EWC (European Waste Catalogue) code 07 05 04 * (organic solvents and other solid chemicals).

Summary of Key Data
PropertyValue/Guidance
Physical State Solid (typically) or Oil.
Solubility Low in water; High in DMSO, Methanol, DCM.
Flash Point >110°C (Predicted for high MW esters).
Storage Cool, dry place. Keep tightly closed.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (2012).

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA)

Personal protective equipment for handling Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

Compound Class: Piperidine-substituted Benzoate Ester Physical State: Solid / Crystalline Powder (Predicted) Primary Risk Profile: Irritant (Skin/Eye/Respiratory), Potential Sensitizer.

In the absence of a compound-specific toxicological dossier for Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate, researchers must apply the Precautionary Principle . This molecule combines a lipophilic ester tail with a piperidine ring. This structural combination suggests two critical physiological behaviors:

  • Enhanced Bioavailability: The ester functionality facilitates membrane permeation.

  • Basicity & Reactivity: The piperidine nitrogen acts as a Lewis base, posing potential irritation risks to mucous membranes.

This guide defines the Level 2 Biosafety / Chemical Containment protocols required to handle this substance with zero-exposure targets.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation breakthrough times and particulate exclusion efficiency . Do not rely on standard latex examination gloves.

Data Table: PPE Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Nitrile (4 mil minimum) Provides excellent resistance to esters and organic bases.
Hand Protection (Secondary) Long-cuff Nitrile or Neoprene Used for "Double-Gloving" during weighing or stock solution preparation to prevent wrist exposure.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary) Engineering controls (Hood) are mandatory. Respirators are only for emergency spill cleanup outside the hood.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders; goggles seal against airborne particulates and potential splashes.
Dermal/Body Tyvek® Lab Coat (or Cotton with Apron) Standard cotton coats absorb liquids. Tyvek provides a barrier against fine powders and organic splashes.
The "Double-Gloving" Protocol

For this compound, permeation is not the only risk; mechanical degradation is also a concern.

  • Inner Layer: 4 mil Nitrile (purple/blue). Acts as the last line of defense.

  • Outer Layer: 5-8 mil Nitrile (extended cuff).

  • Technique: Change the outer glove immediately upon any splash or every 60 minutes of continuous handling. This prevents "occlusion effect" where sweat enhances skin absorption of any permeating chemical.

Operational Workflows

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the compound is in a dry, powder state due to electrostatic dispersion.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound. Piperidine derivatives can be "sticky" and prone to static fly-off.

  • Solubilization Strategy: Dissolve the solid inside the weighing vessel (if possible) before transfer. Handling a solution is safer than handling a dry powder.

B. Reaction Setup
  • Glassware: Inspect for micro-fractures. Esters can be slippery; secure all flasks with clamps.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent accidental hydrolysis if a spill occurs (though this ester is relatively stable, hydrolysis yields benzoic acid derivatives and piperidines).

Visualizing the Safety Logic

The following diagram illustrates the Hierarchy of Defense specific to handling novel organic intermediates.

SafetyHierarchy cluster_controls Containment Strategy Hazard Hazard Source: Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate EngControl Level 1: Engineering (Fume Hood / Neg Pressure) Hazard->EngControl Primary Barrier AdminControl Level 2: Admin (SOPs / Access Control) EngControl->AdminControl Residual Risk PPEControl Level 3: PPE (Nitrile / Goggles / Lab Coat) AdminControl->PPEControl Final Barrier Researcher Researcher Safety PPEControl->Researcher Zero Exposure

Figure 1: The Hierarchy of Defense. Note that PPE is the final barrier, not the first. Engineering controls (Fume Hood) are the primary requirement.

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, immediate action determines the safety outcome. Follow this decision logic:

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Decision Is it > 500mg or outside Hood? Assess->Decision Minor Minor Spill: 1. Alert Lab 2. Absorb with Vermiculite 3. Clean with 10% Soap Decision->Minor No Major Major Spill: 1. Evacuate Area 2. Seal Lab 3. Contact EHS Decision->Major Yes

Figure 2: Decision Matrix for Chemical Spills. Distinguishes between researcher-managed cleanup and EHS-managed emergencies.

Disposal Protocols
  • Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents like DCM).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong acids, as the amine functionality may generate heat or toxic byproducts.

  • Labeling: Clearly tag as "Contains Piperidine Derivative - Potential Irritant."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 4-(piperidin-1-yl)benzoate (Structural Analog). National Library of Medicine. Retrieved from [Link]

×

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Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.